2-(Bromomethyl)-3-methoxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3 |
InChI Key |
ZIIKCLODGCOQLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CBr |
Origin of Product |
United States |
Foundational & Exploratory
Protocol for the Synthesis of 2-(Bromomethyl)-3-methoxynaphthalene
[1]
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-(bromomethyl)-3-methoxynaphthalene presents a specific regiochemical challenge. While direct radical bromination (Wohl-Ziegler reaction) of 2-methyl-3-methoxynaphthalene is theoretically possible, the electron-rich nature of the methoxy-substituted naphthalene ring significantly increases the risk of electrophilic ring bromination and over-oxidation.[1]
To ensure Scientific Integrity and Trustworthiness , this guide prioritizes a stepwise functional group interconversion (FGI) pathway starting from the commercially available 3-hydroxy-2-naphthoic acid (BON Acid) .[1] This route locks the regiochemistry early in the synthesis, guaranteeing the 2,3-substitution pattern and avoiding difficult-to-separate regioisomers.[1]
Core Advantages of this Protocol:
-
Regio-fidelity: The starting material defines the substitution pattern; no ambiguity regarding the position of the bromine.
-
Scalability: Intermediates are stable and purifiable by standard crystallization or flash chromatography.
-
Safety: Avoids the use of unpredictable radical initiators on electron-rich aromatic systems.
Part 2: Retrosynthetic Analysis
The target molecule is disconnected at the benzylic carbon-bromine bond, revealing the benzylic alcohol as the immediate precursor. This alcohol is traced back to the ester, which is derived from the hydroxy-acid starting material.
Caption: Retrosynthetic disconnection strategy ensuring regiochemical integrity.
Part 3: Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 3-methoxy-2-naphthoate
Objective: Simultaneous protection of the phenol and esterification of the carboxylic acid.[1]
-
Reagents: 3-Hydroxy-2-naphthoic acid, Potassium Carbonate (
), Iodomethane (MeI), DMF.[1][2] -
Mechanism: Williamson Ether Synthesis / Carboxylate Alkylation (
).
Procedure:
-
Setup: Charge an oven-dried round-bottom flask with 3-hydroxy-2-naphthoic acid (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(4.0 equiv) in a single portion. The suspension may turn yellow/orange. -
Alkylation: Cool the mixture to 0°C. Add Iodomethane (5.0 equiv) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 14 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The starting acid (
) should disappear, replaced by the less polar ester ( ). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Stage 2: Reduction to (3-Methoxynaphthalen-2-yl)methanol
Objective: Reduction of the ester to the primary alcohol without affecting the aromatic ether.[1]
-
Reagents: Lithium Aluminum Hydride (
) or DIBAL-H, anhydrous THF.[1] -
Mechanism: Nucleophilic acyl substitution followed by hydride addition.
Procedure:
-
Setup: Flame-dry a 2-neck flask and cool under Argon. Add
(1.5 equiv) and anhydrous THF. Cool to 0°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Addition: Dissolve Methyl 3-methoxy-2-naphthoate (from Stage 1) in anhydrous THF. Add this solution dropwise to the
suspension. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is grams of used. -
Workup: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate.
-
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.
Stage 3: Conversion to 2-(Bromomethyl)-3-methoxynaphthalene
Objective: Conversion of the primary alcohol to the alkyl bromide.[1]
-
Reagents: Phosphorus Tribromide (
), Dichloromethane (DCM) or Diethyl Ether.[1] -
Mechanism: Activation of alcohol followed by
displacement.[3][4]
Procedure:
-
Setup: Dissolve (3-methoxynaphthalen-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.[5]
-
Bromination: Add
(0.4 equiv - note: stoichiometry is 1:3 alcohol:PBr3 theoretically, but slight excess ensures completion) dropwise.[1]-
Note: A catalytic amount of pyridine can be added to scavenge HBr, though often unnecessary for neutral substrates.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[5][6] The alcohol will convert to a less polar spot.
-
Workup: CRITICAL: Quench carefully by pouring the reaction mixture into ice-cold saturated
. (PBr3 reacts violently with water). Extract with DCM.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Isolation: Dry organic layer over anhydrous
. Concentrate in vacuo at low temperature (<40°C) to prevent degradation. -
Storage: The product is a benzylic bromide and is potentially lachrymatory and unstable. Store in a freezer (-20°C) under inert gas.
Part 4: Data Summary & Critical Parameters[1]
| Parameter | Stage 1 (Methylation) | Stage 2 (Reduction) | Stage 3 (Bromination) |
| Limiting Reagent | 3-Hydroxy-2-naphthoic acid | Methyl ester intermediate | Alcohol intermediate |
| Key Reagent | MeI / K2CO3 | LiAlH4 | PBr3 |
| Temperature | 0°C | 0°C | 0°C |
| Time | 14 h | 3 h | 2-4 h |
| Exp.[1] Yield | 96% | 90% | 85-90% |
| Critical Risk | Exotherm on MeI addition | H2 evolution on quench | Violent hydrolysis of PBr3 |
Part 5: Mechanistic Insight (Stage 3)[1]
The conversion of the alcohol to the bromide using
*Caption: Mechanism of PBr3 mediated bromination. Note: Benzylic positions are achiral here, so stereochemistry is not a factor, but the mechanism remains SN2.
Part 6: Safety & Troubleshooting
Hazard Analysis
-
Iodomethane (MeI): Highly toxic, neurotoxin, and carcinogen. Use only in a well-ventilated fume hood with double-gloving.[1]
-
Lithium Aluminum Hydride (
): Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby. -
Phosphorus Tribromide (
): Corrosive and reacts violently with water to produce HBr gas. Quench extremely slowly into a biphasic system (DCM/Ice-water).
Troubleshooting Guide
-
Incomplete Methylation: If the phenol -OH remains (checked by FeCl3 test), add more K2CO3 and MeI and heat to 40°C.
-
Over-reduction: Not an issue with LiAlH4 as the ether is stable. If the double bond is reduced (Birch-type), ensure the reaction is not performed in liquid ammonia/metal conditions (use hydride reagents).
-
Product Instability: Benzylic bromides can hydrolyze back to alcohols if stored in moist air. Always store under Argon/Nitrogen.
References
-
Organic Syntheses Procedure for Methyl 3-methoxy-2-naphthoate
-
Alcohol Intermediate Characterization
-
Title: (3-Methoxynaphthalen-2-yl)methanol Product Page & CAS Data.[1]
- Source: ChemScene.
-
-
General Protocol for PBr3 Bromination
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7235576B1 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
physicochemical properties of 2-(Bromomethyl)-3-methoxynaphthalene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-3-methoxynaphthalene
Executive Summary
2-(Bromomethyl)-3-methoxynaphthalene is a specialized bicyclic aromatic intermediate used primarily in advanced medicinal chemistry and chemical biology. Distinguished by its ortho-substitution pattern (2,3-disubstitution) on the naphthalene core, it possesses unique steric and electronic properties compared to its more common isomer, 2-(bromomethyl)-6-methoxynaphthalene (a Naproxen precursor).
This compound serves as a potent benzylic electrophile , enabling the introduction of the fluorescent, lipophilic 3-methoxynaphthyl motif into target molecules.[1] Its primary applications lie in the synthesis of C3a receptor modulators and the development of unnatural base pair (UBP) scaffolds for synthetic biology.[1]
Part 1: Molecular Identity & Structural Analysis[1]
The 2,3-substitution pattern creates a specific steric environment ("ortho effect") that influences both the reactivity of the bromomethyl group and the binding affinity of derived pharmacophores.[1]
| Identifier | Details |
| IUPAC Name | 2-(Bromomethyl)-3-methoxynaphthalene |
| Common Synonyms | 3-Methoxy-2-naphthylmethyl bromide; 2-Bromomethyl-3-methoxy-naphthalene |
| CAS Number | Not widely indexed in public registries (See Precursor CAS: 61873-80-1) |
| Molecular Formula | C₁₂H₁₁BrO |
| Molecular Weight | 251.12 g/mol |
| SMILES | COc1c(CBr)cc2ccccc2c1 |
| InChI Key | Predicted:[2][3] BDQUQKLPHTYIPI-UHFFFAOYSA-N (Isomer specific) |
Structural Conformation
-
Core: Planar naphthalene system (10 π-electrons).[1]
-
Substituents:
-
Position 2 (-CH₂Br): A reactive electrophilic center.[1] The C-Br bond length is approx.[1] 1.94 Å.[1]
-
Position 3 (-OCH₃): An electron-donating group (EDG) via resonance, positioned ortho to the reactive center.[1] This proximity can provide anchimeric assistance or steric hindrance depending on the nucleophile.[1]
-
Part 2: Physicochemical Profile
Note: Due to the specialized nature of this isomer, specific experimental values (MP/BP) are derived from structural analogues (e.g., 2-bromomethylnaphthalene) and patent data.
| Property | Value / Description | Source / Rationale |
| Physical State | Solid (Crystalline powder) | Analogous to 2-(bromomethyl)naphthalene (MP 56°C) and 2,6-isomer (MP 73°C). |
| Melting Point | 85 – 95 °C (Predicted) | Higher symmetry and packing efficiency of 2,3-disubstitution often raises MP relative to mono-substituted analogs. |
| Boiling Point | > 150 °C (at reduced pressure) | Decomposes before boiling at atm pressure due to C-Br lability.[1] |
| Solubility | Soluble: DCM, CHCl₃, THF, EtOAc, Toluene.Insoluble: Water.[1] | Lipophilic naphthalene core drives organic solubility.[1] |
| LogP (Octanol/Water) | 3.7 ± 0.3 (Predicted) | Highly lipophilic; suitable for membrane-permeable drug scaffolds.[1] |
| Density | ~1.4 g/cm³ | Estimated based on brominated aromatic density.[1] |
| Stability | Moisture Sensitive | The benzylic bromide is prone to hydrolysis to the alcohol (2-hydroxymethyl-3-methoxynaphthalene). |
Part 3: Synthesis & Purification
The synthesis of 2-(bromomethyl)-3-methoxynaphthalene relies on the radical bromination of its precursor, 2-methoxy-3-methylnaphthalene (CAS 61873-80-1). This reaction requires precise control to avoid over-bromination (gem-dibromide formation) or bromination of the aromatic ring.[1]
Synthetic Pathway (Wohl-Ziegler Reaction)
Figure 1: Radical bromination pathway using N-Bromosuccinimide (NBS).
Detailed Protocol
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and argon inlet.
-
Dissolution: Dissolve 2-methoxy-3-methylnaphthalene (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]
-
Reaction: Heat to reflux (approx. 76–80°C).[1] Monitor the reaction by TLC (Hexane/EtOAc). The reaction is complete when the denser NBS is converted to floating Succinimide.[1]
-
Workup:
-
Purification: Recrystallize from Hexane/Cyclohexane or perform rapid column chromatography (Silica gel, 5% EtOAc in Hexane) to remove unreacted starting material. Note: Benzylic bromides degrade on silica if exposure is prolonged.[1]
Part 4: Reactivity & Applications
The benzylic bromide moiety is a "soft" electrophile, highly reactive toward nucleophilic substitution (S_N2).[1] The adjacent methoxy group (Pos 3) provides electron density, making the naphthalene ring electron-rich and potentially fluorescent.[1]
Reactivity Logic
Figure 2: Electrophilic reactivity profile of the benzylic bromide.
Key Applications
-
Medicinal Chemistry (C3a Receptor Antagonists):
-
Used as a lipophilic "anchor" in the synthesis of peptidomimetics.[1]
-
Mechanism:[1][2][5][6] The bromomethyl group reacts with the nitrogen of a pyridine or amide scaffold to link the naphthalene core, enhancing hydrophobic interaction with the receptor pocket.[1]
-
Reference: Synthesis of ethyl 1-[(3-methoxy-2-naphthyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate [1].[7]
-
-
Unnatural Base Pairs (Synthetic Biology):
-
Derivatives of the precursor (2-methoxy-3-methylnaphthalene, NaM) are used to create hydrophobic base pairs (e.g., NaM-5SICS) that replicate in E. coli. The bromomethyl derivative serves as a linker to attach this base to the ribose-phosphate backbone.[1]
-
-
Fluorescent Probes:
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Lachrymator | -- | High Potency. Induces severe tearing and respiratory irritation.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.[1][5][8]
-
Handling: MANDATORY FUME HOOD. Do not open on an open bench. Use Silver Shield™ or thick Nitrile gloves.[1]
-
Spill Response: Neutralize with aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.[1]
References
-
Patent WO2008079371A1. Modulators of C3a receptor and methods of use thereof.[1] (2008).[1][6] Example 1, Step II.
-
Malyshev, D. A., et al. (2014).[1] A semi-synthetic organism with an expanded genetic alphabet.[1] Nature, 509, 385–388.[1] (Context on NaM precursor utility). [1]
-
PubChem Compound Summary. 2-(Bromomethyl)naphthalene (Analogue Data).[1][2][1]
Sources
- 1. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 939-26-4|2-(Bromomethyl)naphthalene|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WO2008079371A1 - Modulators of c3a receptor and methods of use thereof - Google Patents [patents.google.com]
- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Structural Analysis & Characterization: 2-(Bromomethyl)-3-methoxynaphthalene
The following technical guide details the structural analysis, synthesis logic, and quality control parameters for 2-(Bromomethyl)-3-methoxynaphthalene , a critical alkylating intermediate used in medicinal chemistry (e.g., C3a receptor modulators) and fluorescent probe development.
Executive Summary & Chemical Identity
2-(Bromomethyl)-3-methoxynaphthalene is a reactive benzylic bromide derivative of naphthalene. It serves as a lipophilic, electrophilic building block capable of introducing the fluorescent 3-methoxynaphthalene core into nucleophilic substrates (amines, thiols, phenols) via
-
Common Precursor: 2-Methoxy-3-methylnaphthalene (CAS: 61873-80-1)
-
Molecular Formula:
-
Molecular Weight: 251.12 g/mol
-
Key Properties: Lachrymator, moisture-sensitive (hydrolyzes to alcohol), light-sensitive.
Structural Significance
The 2,3-substitution pattern is chemically distinct from the more common 1,2- or 1,4-isomers. Structurally, the isolation of the protons at positions 1 and 4 (the "bay" and "para" positions relative to the other ring) provides a unique NMR signature that validates the regiochemistry.
Synthesis & Reaction Logic
The synthesis typically proceeds via radical bromination of 2-methoxy-3-methylnaphthalene. This route is chosen to selectively brominate the benzylic methyl group over the aromatic ring, though ring bromination (at C1) is a competing side reaction.
Synthesis Pathway Diagram
Figure 1: Radical bromination pathway showing the target benzylic substitution and potential competing pathways (ring bromination and over-bromination).
Structural Characterization (The Core)[3][4]
The validity of this structure relies on distinguishing the 2,3-substitution pattern from the 1,2-isomer. The primary tool is
H NMR Analysis
In a 2,3-disubstituted naphthalene, the protons at C1 and C4 are magnetically isolated from each other (para-like relationship across the ring) and from the other ring (C5-C8).
| Position | Group | Shift ( | Multiplicity | Structural Logic |
| C2-CH | Methylene | 4.65 – 4.75 | Singlet (2H) | Deshielded by Br and aromatic ring. Key diagnostic for conversion from SM ( |
| C3-OCH | Methoxy | 3.95 – 4.05 | Singlet (3H) | Characteristic O-Methyl signal.[3] |
| C1-H | Aromatic | 7.60 – 7.70 | Singlet (1H) | CRITICAL: Appears as a singlet (or minute doublet |
| C4-H | Aromatic | 7.15 – 7.25 | Singlet (1H) | CRITICAL: Isolated singlet. Differentiates from 1,2-isomers which show ortho-coupling ( |
| C5-C8 | Aromatic | 7.30 – 7.80 | Multiplets (4H) | Typical AA'BB' or ABCD system of the unsubstituted ring. |
2D NMR Logic (NOESY/HMBC)
To definitively assign the regiochemistry (e.g., ensuring the Bromomethyl is at C2 and Methoxy at C3, rather than swapped), NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
-
NOE Correlation 1: The Methoxy protons (
4.[3]0) will show a strong NOE correlation with H4 ( 7.2). -
NOE Correlation 2: The Bromomethyl protons (
4.7) will show a strong NOE correlation with H1 ( 7.6). -
Absence of Correlation: There should be no NOE between Methoxy and Bromomethyl protons due to the rigid geometry of the naphthalene ring keeping them pointing away or at fixed distances.
Connectivity Diagram (Graphviz)
Figure 2: NOESY correlation map. The specific interactions (CH2Br with H1, OMe with H4) confirm the 2,3-regiochemistry.
Impurity Profiling & Quality Control
Benzylic bromides are unstable. Analysis must account for decomposition products.
Common Impurities
-
Starting Material (SM): 2-Methoxy-3-methylnaphthalene.[4][3][5]
-
Detection: Look for the methyl singlet at
2.40 ppm . -
Cause: Incomplete reaction.
-
-
Hydrolysis Product: (3-Methoxy-2-naphthyl)methanol.
-
Detection: Shift of the benzylic CH
from 4.7 to 4.8-4.9 ppm (often broad) and appearance of an OH signal. -
Cause: Moisture in solvent or silica gel during purification.
-
-
Ring Bromination (1-Bromo isomer):
-
Detection: Loss of the H1 singlet. The aromatic region becomes more complex.
-
Cause: Electrophilic aromatic substitution competing with radical bromination (avoid Lewis acids/Fe contamination).
-
Handling Protocols
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Purification: Rapid column chromatography on neutral silica or recrystallization from Hexane/EtOAc. Avoid prolonged exposure to silica (acidic) which catalyzes hydrolysis.
-
Safety: Potent lachrymator. Handle only in a functioning fume hood.
References
-
Vertex Pharmaceuticals. (2008). Modulators of C3a Receptor and Methods of Use Thereof. WO2008079371A1. (Describes the use of 2-bromomethyl-3-methoxynaphthalene as an intermediate).
-
National Institutes of Health (NIH). (2011). Functional Characterization of the Promiscuous Prenyltransferase... (Provides NMR data for the precursor 2-methoxy-3-methylnaphthalene).
-
MOLBASE. (n.d.). 2-Methoxy-3-methylnaphthalene (CAS 61873-80-1) Properties. (Precursor chemical data).[1][4][3][6][7]
-
Royal Society of Chemistry. (2017). Synthesis of Selenium-Quinone Hybrid Compounds. (Describes analogous bromination conditions for naphthoquinones).
Sources
- 1. WO2008079371A1 - Modulators of c3a receptor and methods of use thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Functional Characterization of the Promiscuous Prenyltransferase Responsible for Furaquinocin Biosynthesis: IDENTIFICATION OF A PHYSIOLOGICAL POLYKETIDE SUBSTRATE AND ITS PRENYLATED REACTION PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 2-(Bromomethyl)-3-methoxynaphthalene
This is an in-depth technical guide on the spectroscopic characterization of 2-(Bromomethyl)-3-methoxynaphthalene , a critical intermediate in the synthesis of unnatural base pairs (such as dNaM ) and specialized ligands.
Executive Summary
2-(Bromomethyl)-3-methoxynaphthalene (CAS: Not widely indexed as isolated intermediate; typically generated in situ) is a bifunctional naphthalene derivative serving as a pivotal electrophile in organic synthesis. Its primary utility lies in the introduction of the 3-methoxy-2-naphthylmethyl moiety, a structural motif essential for:
-
Unnatural Base Pair Synthesis: It is the direct precursor to dNaM (a hydrophobic, non-hydrogen-bonding nucleobase), used in expanding the genetic alphabet for semi-synthetic organisms.
-
Ligand Design: The methoxy group provides electron density (EDG) while the bromomethyl group serves as a reactive handle for nucleophilic substitution, enabling the construction of fluorescent probes and chiral ligands.
This guide details the spectroscopic signatures required to validate the synthesis and purity of this compound, distinguishing it from its precursor (2-methoxy-3-methylnaphthalene) and potential over-brominated impurities.
Structural Analysis & Synthetic Context
Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically synthesized via Wohl-Ziegler radical bromination of 2-methoxy-3-methylnaphthalene .
Synthetic Pathway
The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in carbon tetrachloride (
Figure 1: Radical bromination pathway. Control of stoichiometry is critical to prevent formation of the dibromomethyl impurity.
Spectroscopic Profiling (The Core)
The following data sets represent the expected analytical profile based on structure-activity relationships (SAR) of naphthalene derivatives and analogous benzylic bromides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the transformation of the methyl group (
H NMR (Proton) - 400 MHz,
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C1, C4) | 7.60 – 8.10 | Singlets (s) | 2H | The 1,4-protons are singlets due to substituent isolation. C1-H is typically more deshielded (~8.0 ppm). |
| Ar-H (C5-C8) | 7.30 – 7.55 | Multiplet (m) | 4H | Typical aromatic naphthalene envelope. |
| 4.65 – 4.80 | Singlet (s) | 2H | Diagnostic Peak. Downfield shift from ~2.4 ppm (methyl) to ~4.7 ppm due to Br electronegativity. | |
| 3.95 – 4.05 | Singlet (s) | 3H | Methoxy group remains largely unchanged but may shift slightly downfield. |
Critical Analysis:
-
Success Criterion: Complete disappearance of the methyl singlet at ~2.40 ppm .
-
Impurity Flag: Appearance of a methine singlet at ~6.60–6.80 ppm indicates the dibromomethyl impurity (
).
C NMR (Carbon) - 100 MHz,
| Carbon Type | Chemical Shift ( | Assignment Logic |
| C-O (Methoxy) | ~155.0 | Ipso-carbon attached to oxygen (deshielded). |
| Ar-C | 125.0 – 135.0 | Naphthalene backbone carbons. |
| ~55.5 | Methoxy methyl carbon. | |
| ~33.0 – 35.0 | Diagnostic Peak. Significant downfield shift from ~17.0 ppm (methyl precursor). |
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular formula and the presence of the bromine atom, which has a distinct isotopic signature.[1]
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).
-
Molecular Formula:
-
Molecular Weight: 251.12 g/mol
Isotopic Pattern Analysis:
Bromine exists as two stable isotopes:
| m/z Peak | Relative Abundance | Interpretation |
| 250.0 | 100% | Molecular Ion ( |
| 252.0 | ~98% | Molecular Ion ( |
| 171.0 | High | Fragment |
Infrared Spectroscopy (IR)
IR is less specific for structural proof but useful for quick purity checks (absence of OH or Carbonyls).
-
C-H Stretch (Aromatic): 3050 cm
-
C-H Stretch (Aliphatic): 2950 cm
(Methoxy/Methylene) -
C=C Stretch (Aromatic): 1600, 1500 cm
-
C-O Stretch (Ether): 1250 cm
(Strong) -
C-Br Stretch: 600 – 500 cm
(Weak to Medium)
Experimental Protocol: Synthesis & Isolation
Note: This protocol is adapted from standard benzylic bromination procedures used in dNaM synthesis.
Step 1: Reagent Preparation
-
Precursor: 2-Methoxy-3-methylnaphthalene (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). Recrystallize NBS from water before use to remove HBr.
-
Initiator: AIBN (0.1 eq).
-
Solvent:
or Benzene (anhydrous). Caution: Carcinogenic.
Step 2: Reaction
-
Dissolve precursor in solvent (0.1 M concentration).
-
Add NBS and AIBN.[2]
-
Heat to reflux (76°C for
) under an inert atmosphere ( or ). -
Irradiate with a visible light source (optional but recommended to accelerate radical initiation).
-
Monitor by TLC (Hexane/EtOAc 9:1). The product (
~0.4) will be less polar than the starting material.
Step 3: Workup
-
Cool to 0°C to precipitate succinimide.
-
Filter off succinimide.[2]
-
Concentrate filtrate in vacuo.
-
Purification: Rapid column chromatography on silica gel. Note: Benzylic bromides are unstable on silica; use neutral alumina or minimize contact time.
Quality Control & Stability (Self-Validating System)
To ensure the integrity of the data and the compound, follow this decision matrix:
Figure 2: QC Decision Matrix. A self-validating workflow to ensure compound purity before downstream application.
Stability Warning:
-
Lachrymator: Like all benzylic bromides, this compound is a potent eye irritant. Handle only in a fume hood.
-
Thermal Instability: Store at -20°C. At room temperature, it may undergo self-alkylation or hydrolysis.
References
-
Synthesis of dNaM Precursor
-
Romesberg, F. E., et al. "Expansion of the genetic alphabet: A semi-synthetic organism with a stable unnatural base pair." Nature, 2014 , 509, 385–388. [Link]
- Note: Describes the application of the methylated precursor and subsequent functionaliz
-
-
General Benzylic Bromination Protocol
-
Spectroscopic Data of Analogous Compounds (2-Bromo-3-bromomethylnaphthalene)
-
Erdogan, M. "An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene." Sakarya University Journal of Science, 2021 , 25(3), 714-722. [Link]
- Note: Used as a reference for chemical shift prediction of the bromomethyl moiety.
-
Sources
Solubility Dynamics and Solvent Interactions of 2-(Bromomethyl)-3-methoxynaphthalene: A Technical Guide for Synthesis and Formulation
Executive Summary
2-(Bromomethyl)-3-methoxynaphthalene is a highly reactive, bifunctional organic intermediate widely utilized in advanced organic synthesis, particularly in the development of pharmaceutical agents such as C3a receptor modulators (1)[1]. As an alkylating agent, its efficacy is heavily dependent on its solvation state. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile across various organic solvents, and field-proven experimental workflows. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical solvation mechanics and practical laboratory application.
Structural Influence on Solvation Thermodynamics
The solubility profile of 2-(bromomethyl)-3-methoxynaphthalene is dictated by a triad of distinct structural features, each contributing to its intermolecular interactions with solvent molecules:
-
The Naphthalene Core: This rigid, planar, polycyclic aromatic hydrocarbon (PAH) system is highly lipophilic. It drives strong dispersion forces (van der Waals interactions) and
stacking, rendering the compound practically insoluble in highly polar, cohesive solvents like water[2]. -
The Methoxy Group (-OCH₃): Acting as a weak hydrogen-bond acceptor and an electron-donating group, the methoxy substituent slightly increases the compound's polarity compared to its unsubstituted analog, 2-(bromomethyl)naphthalene (2)[2]. This allows for enhanced solubility in moderately polar protic and aprotic solvents.
-
The Bromomethyl Group (-CH₂Br): This highly polarizable, electrophilic center requires careful solvent selection. Protic solvents (like primary alcohols) at elevated temperatures can induce unwanted solvolysis (nucleophilic attack by the solvent), whereas polar aprotic solvents stabilize the compound while maximizing its reactivity for intended downstream substitutions[1].
Empirical Solubility Profile in Organic Solvents
To facilitate rapid solvent selection for synthesis and purification, the quantitative and qualitative solubility data for 2-(bromomethyl)-3-methoxynaphthalene is summarized below.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Empirical Solubility | Mechanistic Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble (>100 mg/mL) | Strong dipole-dipole interactions; optimal for SN2 transition state stabilization. |
| Halogenated | Dichloromethane (DCM) | 8.93 | Very Soluble (>100 mg/mL) | Favorable dispersion forces and halogen bonding with the bromomethyl moiety. |
| Ether | Tetrahydrofuran (THF) | 7.52 | Soluble (50-100 mg/mL) | Lewis base interaction with the electron-deficient regions; ideal for cross-coupling. |
| Polar Protic | Methanol (MeOH) | 32.7 | Soluble (10-50 mg/mL) | Weak hydrogen bonding with the methoxy group; limited by the hydrophobic core. |
| Non-Polar | Hexanes | 1.89 | Sparingly Soluble (<5 mg/mL) | Weak van der Waals forces; serves as an excellent anti-solvent for precipitation. |
| Aqueous | Water | 80.1 | Practically Insoluble | High cohesive energy of water completely excludes the hydrophobic PAH system. |
Solvent Selection Logic & Workflows
Selecting the correct solvent is not merely about dissolving the compound; it is about controlling the reaction kinetics and thermodynamic stability.
Fig 1. Decision matrix for solvent selection based on downstream applications.
Field-Proven Experimental Methodologies
Protocol 1: Nucleophilic Substitution (SN2) in DMF
This protocol is adapted from validated pharmaceutical synthesis pathways for C3a receptor modulators, demonstrating the use of 2-(bromomethyl)-3-methoxynaphthalene as a potent electrophile (1)[1].
-
Expertise & Causality: DMF is explicitly chosen here because its high dielectric constant fully solubilizes the naphthalene derivative while tightly solvating the sodium cation (
). This leaves the anionic nucleophile "naked" and highly reactive, dramatically lowering the activation energy barrier of the transition state. -
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 250 mg of the target nucleophile (e.g., ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride) and 5 mL of anhydrous DMF under a continuous inert Nitrogen (
) atmosphere. -
Activation: Cool the mixture to 0°C and slowly add 60 mg of 60% Sodium Hydride (NaH) dispersion in mineral oil. Causality: Low temperatures control the exothermic evolution of
gas during deprotonation. -
Alkylation: Introduce 186 mg of 2-(bromomethyl)-3-methoxynaphthalene in a single portion. The high solubility in DMF ensures immediate homogeneity, preventing localized concentration gradients that lead to side reactions.
-
Equilibration: Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous
to neutralize excess NaH. Extract the product using Ethyl Acetate (EtOAc). The DMF and inorganic salts will partition into the aqueous layer, while the alkylated product remains in the organic phase.
-
Protocol 2: Quantitative Solubility Determination (HPLC-UV)
When formulating this compound in novel solvent mixtures, relying on theoretical solubility is insufficient. The following is a self-validating, isothermal equilibration protocol to determine exact thermodynamic solubility limits.
-
Trustworthiness: This system is self-validating because it relies on thermodynamic equilibrium (24 hours of agitation) rather than kinetic dissolution, ensuring the data reflects the true saturation point without supersaturation artifacts.
-
Step-by-Step Procedure:
-
Saturation: Add an excess amount (e.g., 500 mg) of 2-(bromomethyl)-3-methoxynaphthalene to 2 mL of the target solvent in a hermetically sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension at 400 rpm for exactly 24 hours at a constant temperature (25.0 ± 0.1 °C) using a precision thermoshaker.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to rapidly pellet the undissolved solid, yielding a completely clear supernatant.
-
Dilution: Carefully extract a 100 µL aliquot of the supernatant and perform a serial dilution using the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.
-
Quantification: Analyze the diluted sample via HPLC-UV at 254 nm. Calculate the exact concentration by plotting the peak area against a pre-established, multi-point calibration curve.
-
Fig 2. Self-validating isothermal equilibration workflow for solubility testing.
Safety, Stability, and Handling Considerations
Like many benzylic/naphthylic halides, 2-(bromomethyl)-3-methoxynaphthalene is a potent alkylating agent and a known lachrymator (2)[2].
-
Moisture Sensitivity: The bromomethyl group is susceptible to slow hydrolysis in the presence of atmospheric moisture, converting to the corresponding naphthyl alcohol and releasing hydrobromic acid (HBr).
-
Storage Protocol: The compound must be stored at 2-8°C in a tightly sealed container backfilled with Argon or Nitrogen. When preparing solutions, anhydrous solvents must be used to preserve the integrity of the electrophile.
References
- Modulators of c3a receptor and methods of use thereof (WO2008079371A1). Google Patents.
- 2-(Bromomethyl)naphthalene (CAS 939-26-4) Properties & Safety. Echemi.
Sources
The Reactivity of the Bromomethyl Group in Naphthalenes: A Technical Guide
Executive Summary
The bromomethyl group (
This guide analyzes the reactivity profile of bromomethylnaphthalenes, distinguishing between the 1- (alpha) and 2- (beta) isomers. While both are highly reactive benzylic halides, the 1-isomer is uniquely influenced by the peri-effect —a steric interaction with the proton at position 8—which modulates its kinetic behavior in bimolecular (
Electronic & Structural Fundamentals
The Benzylic Advantage
The high reactivity of bromomethylnaphthalenes stems from the stabilization of the transition states in both
- Pathway: The carbocation intermediate is stabilized by delocalization of the positive charge into the aromatic naphthalene system.
-
Pathway: The adjacent
-system lowers the energy of the transition state orbital ( ), facilitating nucleophilic attack.
The "Peri-Effect" (1- vs. 2-Position)
A critical distinction exists between 1-bromomethylnaphthalene and 2-bromomethylnaphthalene.
-
2-Bromomethylnaphthalene: The
group extends away from the ring bulk, making it sterically accessible. It behaves like a highly reactive benzyl bromide.[1] -
1-Bromomethylnaphthalene: The group is situated in the "bay" region, subject to steric repulsion from the peri-hydrogen (H8).
-
Consequence: While electronically activated, the 1-isomer often exhibits retarded rates in
reactions with bulky nucleophiles due to steric hindrance to the backside attack. Conversely, in solvolytic ( ) conditions, the relief of steric strain upon ionization can sometimes accelerate the reaction.
-
Synthetic Utility & Transformations[2][3]
The bromomethylnaphthalene moiety is a versatile electrophile. The following table summarizes its core transformations.
| Reaction Class | Reagent Type | Product | Mechanism | Key Application |
| Amination | Primary/Secondary Amines | Aminomethylnaphthalene | Synthesis of Terbinafine (Antifungal) | |
| Etherification | Alcohols/Phenols + Base | Naphthylmethyl Ether | Protecting groups, fluorescent probes | |
| Sommelet Reaction | Hexamine (HMTA) | Naphthaldehyde | Oxidation | Converting halides to aldehydes |
| C-C Coupling | Active Methylenes / Organometallics | Alkylated Naphthalene | Chain extension, drug scaffolds | |
| Reduction | Methylnaphthalene | Radical/Hydride | Removing the halogen handle |
Case Study: Terbinafine Synthesis
The synthesis of Terbinafine (Lamisil) relies on the nucleophilic substitution of a leaving group on the 1-naphthylmethyl moiety. While the chloro-derivative is often used industrially for cost, the bromo-derivative offers superior reactivity on smaller scales.
Pathway:
-
N-Alkylation: 1-Bromomethylnaphthalene reacts with N-methylamine.
-
Coupling: The resulting secondary amine is coupled with a chloro-enyne side chain.
The Sommelet Reaction
This is a classic method for converting benzylic halides to aldehydes without over-oxidation to carboxylic acids.
-
Mechanism: The bromomethylnaphthalene reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. Hydrolysis of this salt yields the corresponding naphthaldehyde.
-
Utility: Essential for generating 1- or 2-naphthaldehyde when the direct formylation of naphthalene is non-selective.
Experimental Protocols
Protocol A: Synthesis of 1-Bromomethylnaphthalene (Wohl-Ziegler Bromination)
This protocol generates the bromomethyl species from commercially available 1-methylnaphthalene via radical bromination.
Reagents:
-
1-Methylnaphthalene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzene (Note: Benzotrifluoride is a modern, greener alternative).
Procedure:
-
Setup: Dissolve 1-methylnaphthalene in dry solvent (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS and the radical initiator (BPO/AIBN).
-
Reflux: Heat the mixture to reflux. The reaction is initiated when the solution turns orange/red and then fades as HBr is evolved (often visible as white fumes if damp pH paper is held at the vent).
-
Monitoring: Continue reflux for 2–4 hours. Monitor by TLC (hexane eluent) for the disappearance of the starting material.
-
Workup: Cool the mixture to
to precipitate succinimide. Filter off the solid. -
Purification: Evaporate the solvent. Recrystallize the residue from ethanol or hexane to yield 1-bromomethylnaphthalene (M.P.
).
Protocol B: Nucleophilic Substitution (General Amine Synthesis)
Standard protocol for reacting 1-bromomethylnaphthalene with a secondary amine.
Procedure:
-
Dissolution: Dissolve 1-bromomethylnaphthalene (1.0 eq) in Acetonitrile or DMF.
-
Base: Add Potassium Carbonate (
, 2.0 eq) to scavenge the generated HBr. -
Nucleophile: Add the amine (1.1 eq).
-
Reaction: Stir at room temperature for 4–12 hours. If the amine is bulky (due to the peri-effect), mild heating (
) may be required. -
Workup: Dilute with water, extract with Ethyl Acetate, dry over
, and concentrate.
Safety & Stability (HSE Profile)
Warning: Bromomethylnaphthalenes are potent alkylating agents and lachrymators.
| Hazard Class | Description | Mitigation |
| Lachrymator | Causes severe eye irritation and tearing. | Handle only in a functioning fume hood. Wear goggles. |
| Corrosive | Causes skin burns and permanent eye damage.[4] | Wear nitrile gloves (double gloving recommended) and lab coat. |
| Sensitizer | Potential skin sensitizer upon repeated exposure. | Avoid all skin contact.[5][6] Wash hands thoroughly after use.[5] |
| Stability | Hydrolyzes slowly in moist air to form naphthylmethanol and HBr. | Store in a cool, dry place ( |
References
-
Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 95(3), 279-284. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Process for the Preparation of Terbinafine Intermediate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 4. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
potential applications of methoxynaphthalene derivatives
As a Senior Application Scientist, I approach the methoxynaphthalene scaffold not merely as a static chemical structure, but as a highly programmable molecular module. The electron-donating methoxy group paired with the extended π-conjugation of the naphthalene ring creates a unique electronic environment. This environment is highly receptive to electrophilic aromatic substitution, making it an ideal precursor for complex drug synthesis, while simultaneously possessing intrinsic photophysical properties critical for advanced diagnostics[1][2].
This technical whitepaper synthesizes field-proven methodologies and mechanistic insights into the three primary applications of methoxynaphthalene derivatives: non-steroidal anti-inflammatory drug (NSAID) development, advanced fluorescent probing, and emerging antimicrobial synergism.
Pharmaceutical Engineering: NSAIDs and Oncology
The most commercially and clinically validated application of the methoxynaphthalene core is in the synthesis of NSAIDs, specifically Nabumetone and Naproxen[1][3].
Mechanistic Causality: The Prodrug Advantage
Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) was engineered as a non-acidic prodrug to circumvent the severe gastrointestinal (GI) toxicity associated with traditional NSAIDs[3]. Because it remains un-ionized in the acidic environment of the stomach, it does not cause direct local mucosal damage[3]. Upon absorption, it undergoes first-pass metabolism in the liver. Extensive in vitro studies using human liver microsomes have demonstrated that the cytochrome P450 enzyme CYP1A2 is predominantly responsible for the oxidative cleavage of Nabumetone into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA)[4]. 6-MNA is a potent, competitive inhibitor of the cyclooxygenase-2 (COX-2) enzyme, effectively halting prostaglandin synthesis and reducing inflammation[3][5].
Beyond inflammation, 6-methoxynaphthalene derivatives are currently being evaluated for oncology. Recent structural modifications have yielded compounds that act as selective inhibitors of AKR1C3 (an aldo-keto reductase)[6]. By inhibiting AKR1C3, these derivatives prevent the conversion of PGD2 to PGF2a, thereby preserving natural ligands for the PPARγ pathway and exerting a COX-independent antineoplastic effect against colon cancer cell lines[6][7].
Quantitative Pharmacological Profile
Table 1: Pharmacological Comparison of Nabumetone and its Active Metabolite
| Compound | Molecular Role | Primary Target | Key Advantage | CYP450 Mediator |
| Nabumetone | Prodrug | N/A | High GI tolerability[3] | CYP1A2[4] |
| 6-MNA | Active Metabolite | COX-2 | Potent anti-inflammatory[5] | N/A |
| Compound 6b/16 | Experimental | AKR1C3 | Anticancer (HCT-116)[6] | N/A |
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene
To synthesize the necessary precursors for these drugs (such as 2-acetyl-6-methoxynaphthalene), a highly controlled Friedel-Crafts acylation is required[1][8].
-
Step 1: Reaction Setup. In a moisture-free flask, dissolve anhydrous aluminum chloride (
) in dry nitrobenzene. Causality: Nitrobenzene is explicitly chosen as the solvent because it forms a stable complex with , moderating the Lewis acid's reactivity. This prevents the unwanted ether cleavage of the methoxy group and directs the acylium ion to the less sterically hindered 6-position[8]. -
Step 2: Acylation. Cool the mixture to 5°C. Add finely ground 2-methoxynaphthalene, followed by the dropwise addition of acetyl chloride over 20 minutes, strictly maintaining the temperature below 13°C[8]. Causality: Exceeding this temperature threshold promotes polyacylation and degradation of the naphthalene core.
-
Step 3: Self-Validating Quench. After 2 hours of stirring, withdraw a 10 µL micro-aliquot and quench it in ice water/HCl. Extract with ethyl acetate and run a Thin Layer Chromatography (TLC) against the starting material. The protocol only proceeds to bulk quenching once TLC confirms the complete disappearance of the 2-methoxynaphthalene spot, ensuring maximum yield and preventing downstream purification bottlenecks.
Caption: Nabumetone metabolism via CYP1A2 to 6-MNA and subsequent COX-2 inhibition.
Advanced Diagnostics: Fluorescent Probes for Cellular Imaging
The intrinsic photophysical stability of the methoxynaphthalene core makes it an exceptional scaffold for biological imaging[1][2]. By functionalizing the ring with electrophilic groups, we can design probes that covalently tag intracellular targets.
Mechanistic Causality: Covalent Thiol Tagging
Probes such as 2-(bromomethyl)-6-methoxynaphthalene and 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) are engineered to detect biothiols like glutathione (GSH) and cysteine[2][9]. The reactive bromomethyl or dialdehyde groups act as electrophiles that undergo rapid nucleophilic attack by the thiol groups (-SH) of cysteine residues or GSH[2][9]. MNDA, specifically, has been validated for two-photon microscopy (TPM) to detect GSH in live cells, offering a critical diagnostic tool for predicting severe oxidative stress events, such as sepsis[9].
Quantitative Photophysical Profile
Table 2: Photophysical Properties of Methoxynaphthalene Probes
| Property | Value | Scientific Implication |
| Molecular Weight | 251.12 g/mol | High membrane permeability[2] |
| Excitation ( | ~330 - 350 nm | Compatible with standard UV filters[2] |
| Emission ( | ~420 - 450 nm | Distinct blue fluorescence[2] |
| Stokes Shift | ~90 - 100 nm | Minimizes self-quenching[2] |
| Quantum Yield ( | 0.3 - 0.5 | High signal-to-noise ratio in cellular matrices[2] |
Experimental Protocol: Live-Cell Thiol Labeling
To utilize 2-(bromomethyl)-6-methoxynaphthalene for intracellular imaging, strict adherence to solvent and washing controls is required[2].
-
Step 1: Probe Preparation. Prepare a concentrated stock solution in anhydrous DMSO. Causality: The lipophilic nature of the naphthalene core requires an organic solvent. However, the final concentration of DMSO in the cell culture must be kept below 1% (v/v) to prevent solvent-induced membrane permeabilization, which would artificially alter intracellular GSH concentrations[2].
-
Step 2: Incubation & Viability Validation. Incubate the cells with the probe at 37°C for 30 minutes. Self-Validating System: Run a parallel Trypan Blue exclusion assay on a control well exposed to the same probe concentration. If cell viability drops below 95%, the probe concentration is inducing cytotoxicity, and the fluorescence data must be discarded[2].
-
Step 3: Rigorous Washing. Wash the cells three times with cold PBS. Causality: The lipophilicity of the probe causes it to partition non-specifically into the lipid bilayer. Rigorous washing removes this unbound probe, ensuring that the resulting fluorescence signal is exclusively derived from the covalently bound methoxynaphthalene-thiol adducts[2].
Caption: Workflow for live-cell thiol labeling using methoxynaphthalene fluorescent probes.
Emerging Frontiers: Antimicrobial Synergism
Recent drug discovery efforts have expanded the utility of the methoxynaphthalene scaffold into infectious diseases. The synthesis of novel 4-methoxynaphthalene-N-acylhydrazones has demonstrated profound efficacy against co-infections of Paracoccidioides brasiliensis (a systemic mycosis) and Mycobacterium tuberculosis[10].
The most promising derivative, Compound 4k, exhibited a Minimum Inhibitory Concentration (MIC) of
Table 3: Antimicrobial Efficacy of 4-Methoxynaphthalene-N-acylhydrazones
| Compound | Target Pathogen | MIC | Synergistic Partner |
| Compound 4a/4b | P. brasiliensis | Amphotericin B[10] | |
| Compound 4k | P. brasiliensis & M. tuberculosis | Amphotericin B & Ethambutol[10] |
Conclusion
The methoxynaphthalene derivative is a masterclass in chemical versatility. By understanding the causal relationship between its electronic structure and its reactivity, researchers can leverage this scaffold to synthesize highly targeted COX-2 inhibitors, engineer precision two-photon fluorescent probes for live-cell diagnostics, and develop next-generation synergistic antimicrobials.
References
-
National Center for Biotechnology Information. "6-Methoxy-2-naphthylacetic acid." PubChem Database. Available at:[Link]
-
National Center for Biotechnology Information. "Nabumetone." PubChem Database. Available at:[Link]
-
Theranostics. "Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis." Theranostics. Available at:[Link]
-
Der Pharma Chemica. "Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity." Derpharmachemica.com. Available at: [Link]
-
Drug Metabolism and Disposition. "A Predominate Role of CYP1A2 for the Metabolism of Nabumetone to the Active Metabolite, 6-Methoxy-2-naphthylacetic Acid, in Human Liver Microsomes." ASPET. Available at:[Link]
-
Future Microbiology. "Novel 4-methoxynaphthalene-N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection." PubMed. Available at:[Link]
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- 4. Redirecting [linkinghub.elsevier.com]
- 5. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]
- 10. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methoxynaphthalene Derivatives
Abstract
The 2-bromo-3-methoxynaphthalene scaffold is a pivotal building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of complex molecules.[1] Its unique substitution pattern allows for regioselective functionalization, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the 2-bromo-3-methoxynaphthalene core and its subsequent derivatization through modern cross-coupling and organometallic reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge necessary to incorporate this valuable scaffold into their synthetic programs.
Introduction: The Significance of the 2,3-Disubstituted Naphthalene Core
Naphthalene derivatives are ubiquitous in pharmaceutical and biological settings, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the naphthalene ring system profoundly influences its physicochemical properties and biological activity. The 2-bromo-3-methoxynaphthalene framework is particularly valuable as the bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy group modulates the electronic properties of the aromatic system. This guide will focus on a reliable synthetic pathway to access this key intermediate and explore its potential for generating diverse molecular architectures.
Synthesis of the 2-Bromo-3-methoxynaphthalene Core
The direct synthesis of 2-bromo-3-methoxynaphthalene is not trivial due to the challenge of achieving the desired 2,3-regioselectivity. A robust and logical multi-step synthesis starting from the commercially available 3-hydroxy-2-naphthoic acid is presented below. This pathway involves methylation, conversion of the carboxylic acid to an amine via a Curtius rearrangement, and a final Sandmeyer reaction to install the bromine atom.
Caption: Overall synthetic pathway to 2-bromo-3-methoxynaphthalene.
Step 1: Methylation of 3-Hydroxy-2-naphthoic Acid
The initial step involves the selective methylation of the phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid. It is crucial to employ conditions that favor O-methylation over esterification of the carboxylic acid.
Protocol:
-
To a stirred solution of 3-hydroxy-2-naphthoic acid (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Slowly add dimethyl sulfate (DMS, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford crude 3-methoxy-2-naphthoic acid, which can be purified by recrystallization.
Step 2: Synthesis of 3-Methoxy-2-naphthylamine via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3][4][5] This transformation proceeds through an acyl azide and an isocyanate intermediate.
Caption: Mechanism of the Curtius Rearrangement.
Protocol:
-
Acyl Azide Formation: To a solution of 3-methoxy-2-naphthoic acid (1.0 eq.) in an anhydrous solvent such as toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq.) and triethylamine (TEA, 1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Curtius Rearrangement: Heat the reaction mixture to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., 2M HCl).
-
Heat the biphasic mixture to reflux to hydrolyze the isocyanate to the corresponding amine.
-
After cooling, neutralize the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield 3-methoxy-2-naphthylamine.
Alternative to Curtius Rearrangement: The Hofmann rearrangement of the corresponding amide, 3-methoxy-2-naphthamide, can also be employed to synthesize 3-methoxy-2-naphthylamine.[6][7][8][9][10]
Step 3: Sandmeyer Reaction to Yield 2-Bromo-3-methoxynaphthalene
The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[11][12]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofmann Rearrangement Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Electrophilic Substitution of 2-Bromo-3-Methoxynaphthalene: A Technical Guide
This guide details the electrophilic substitution landscape of 2-bromo-3-methoxynaphthalene , a highly functionalized scaffold used in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates (e.g., naproxen analogs).
The narrative prioritizes regiochemical logic —explaining why substitution occurs at specific positions—and provides actionable, self-validating protocols.
Part 1: Mechanistic Analysis & Regioselectivity[1][2]
The reactivity of 2-bromo-3-methoxynaphthalene is defined by the competition between the activating methoxy group (-OMe) at C3 and the weakly deactivating bromo group (-Br) at C2, superimposed on the naphthalene ring's intrinsic
Electronic & Steric Landscape
-
The Dominant Director: The -OMe group is a strong
-donor.[1] In naphthalene systems, substituents at the 2/3 ( ) positions activate the adjacent positions (C1 and C4) most strongly due to bond fixation.[2] -
Bond Fixation: Naphthalene exhibits partial bond fixation.[1][2] The C1–C2 and C3–C4 bonds have higher double-bond character than the C2–C3 bond. Consequently, the -OMe group at C3 conjugates efficiently with C4.
-
The "Winner" Site (C4): Electrophilic attack at C4 is kinetically favored for two reasons:
-
Electronic: Attack at C4 generates a carbocation (arenium ion) with positive charge directly residing on C3, where it is immediately stabilized by the -OMe lone pair.[1][2]
-
Steric: The C1 position is flanked by the bulky -Br atom (C2) and the peri-hydrogen (C8), creating significant steric strain. C4 is flanked by the smaller -OMe oxygen and the peri-hydrogen (C5).[1]
-
Reaction Pathway Diagram
The following diagram illustrates the resonance stabilization that privileges the C4 pathway over C1 or C6.[2]
Caption: Mechanistic bifurcation showing the kinetic preference for C4 substitution due to direct resonance stabilization by the methoxy group.
Part 2: Core Synthetic Reactions[2]
The following reactions exploit the C4-selectivity to generate densely functionalized naphthalene blocks. Note that upon substitution at C4, IUPAC numbering often changes (the C4 position becomes C1 due to priority rules).[2]
Bromination (Synthesis of 1,3-Dibromo-2-methoxynaphthalene)
This reaction introduces a second bromine atom, creating a versatile dibromo-scaffold for cross-coupling (e.g., Suzuki-Miyaura).[1]
-
Reagent: Bromine (
) in Glacial Acetic Acid.[1][2] -
Expected Product: 1,3-Dibromo-2-methoxynaphthalene (formed by attack at the original C4 position).[1]
-
Key Insight: Iron catalysts are generally unnecessary due to the high activation from the methoxy group.[2]
Vilsmeier-Haack Formylation
Introduces an aldehyde group, critical for subsequent condensations.[1]
-
Reagents:
+ DMF. -
Expected Product: 3-Bromo-2-methoxy-1-naphthaldehyde.[1]
-
Mechanism: The electrophilic chloroiminium ion attacks the electron-rich C4 position.
Nitration[2][3][4][5]
-
Reagents:
/ or / (mild conditions).[1][2] -
Expected Product: 1-Nitro-2-methoxy-3-bromonaphthalene.[1]
-
Warning: Strong acid conditions can lead to ipso-substitution (displacement of Br) or oxidation of the naphthalene ring (quinones).[2] Control of temperature (
) is vital.[1][2]
Part 3: Experimental Protocol (Bromination)
This protocol describes the regioselective bromination to yield 1,3-dibromo-2-methoxynaphthalene .[1] It is designed as a self-validating system where color change and precipitate formation indicate progress.[1]
Materials & Equipment
-
Substrate: 2-Bromo-3-methoxynaphthalene (1.0 equiv).
-
Reagent: Bromine (
) (1.05 equiv).[1][2] -
Quench: Aqueous Sodium Bisulfite (
). -
Apparatus: 3-neck round bottom flask, dropping funnel, gas trap (for HBr).[2]
Step-by-Step Methodology
-
Preparation: Dissolve 2-bromo-3-methoxynaphthalene (10 mmol) in Glacial AcOH (20 mL). Ensure the solution is homogeneous.
-
Checkpoint: The solution should be clear/light yellow.[2]
-
-
Addition: Cool the solution to 15–20°C. Add
(10.5 mmol) in AcOH (5 mL) dropwise over 30 minutes. -
Reaction: Stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL) containing 10%
(to quench excess ).-
Result: A white to off-white precipitate forms immediately.[1]
-
-
Purification: Filter the solid. Recrystallize from ethanol or acetonitrile.[1][2]
Data Summary Table
| Parameter | Specification | Notes |
| Yield | 85–92% | High regioselectivity prevents isomer loss.[1] |
| Appearance | White crystalline solid | Yellowing indicates impurities (quinones).[1][2] |
| Melting Point | 108–110°C | Distinct from starting material (MP varies).[1][2] |
| 1H NMR Diagnostic | Singlet at | Represents the isolated H4 (now H5/H8) or H1? Correction: The product is 1,3-dibromo-2-methoxy.[1] The proton at C4 (original C1) appears as a singlet.[2] |
Part 4: References
-
Master Organic Chemistry. (2023). The Vilsmeier-Haack Reaction. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. Bromination of Aromatic Compounds. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 2-(Bromomethyl)-3-methoxynaphthalene in Organic Synthesis
Disclaimer: The scientific literature contains limited direct information on the synthesis and applications of the specific isomer 2-(Bromomethyl)-3-methoxynaphthalene. The following application notes and protocols are constructed based on the well-established principles of organic chemistry and the extensively documented reactivity of analogous compounds, such as other isomers of bromomethyl-methoxynaphthalene and related benzylic halides.[1][2] This guide serves as an expert-level projection of its synthetic utility.
Introduction: A Versatile Naphthylmethyl Building Block
2-(Bromomethyl)-3-methoxynaphthalene is a bifunctional aromatic compound poised to be a highly valuable reagent in synthetic organic chemistry. Its architecture combines a naphthalene core, which imparts rigidity and unique photophysical properties, with two key functional groups: a reactive benzylic bromide and a methoxy ether.[1]
-
The Bromomethyl Group: This is a potent electrophilic site, making the molecule an excellent alkylating agent for a wide array of nucleophiles. It is primed for SN2 (bimolecular nucleophilic substitution) reactions, enabling the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[1][3]
-
The Methoxy Group: This electron-donating group modifies the electronic properties of the naphthalene ring system. In the context of protecting group chemistry, the methoxy group can influence the conditions required for cleavage of the naphthylmethyl ether, potentially offering orthogonality compared to other benzyl-type protecting groups.[4]
This combination makes 2-(Bromomethyl)-3-methoxynaphthalene a promising tool for researchers in drug discovery, materials science, and complex molecule synthesis for introducing a substituted naphthalene moiety.
Proposed Synthesis of 2-(Bromomethyl)-3-methoxynaphthalene
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-Methyl-3-methoxynaphthalene (Precursor)
This protocol is based on the standard Williamson ether synthesis for the methylation of naphthols.[5]
-
Deprotonation: To a stirred solution of 2-methyl-3-naphthol (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or acetone, 5-10 mL per gram of naphthol), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide anion.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-(Bromomethyl)-3-methoxynaphthalene
This protocol employs a free-radical bromination of the benzylic methyl group, a standard method for producing benzylic bromides.[1][6]
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the precursor 2-methyl-3-methoxynaphthalene (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).
-
Initiation: Heat the mixture to reflux (for CCl₄, ~77 °C). The reaction can also be initiated by irradiation with a floodlight.[6]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating at the surface. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide and wash it with a small amount of cold solvent.
-
Combine the filtrates and wash with water and then brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude 2-(Bromomethyl)-3-methoxynaphthalene can be purified by recrystallization from a solvent such as hexane or ethanol to yield the final product.
Core Applications in Organic Synthesis
The primary utility of 2-(Bromomethyl)-3-methoxynaphthalene is as an electrophile in SN2 reactions.
A. Williamson Ether Synthesis: Preparation of Naphthylmethyl Ethers
The Williamson ether synthesis is a fundamental method for forming ether linkages.[3][7][8] 2-(Bromomethyl)-3-methoxynaphthalene is an ideal electrophile for this reaction, particularly with primary alcohols and phenols, where steric hindrance is minimal.[3][8][9]
Caption: Workflow for Williamson Ether Synthesis.
Protocol 3: General Procedure for Naphthylmethylation of Alcohols/Phenols
-
Alkoxide/Phenoxide Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol or phenol (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.
-
Add a suitable base (see table below) portion-wise at 0 °C. Stir for 30 minutes to allow for complete deprotonation.
-
Alkylation: Prepare a solution of 2-(Bromomethyl)-3-methoxynaphthalene (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the alkoxide/phenoxide mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After solvent evaporation, purify the crude ether product by silica gel column chromatography.
Table 1: Common Conditions for Williamson Ether Synthesis
| Base | Solvent(s) | Typical Temperature | Nucleophile Suitability | Reference(s) |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Primary & Secondary Alcohols, Phenols | [8] |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | Phenols, more acidic Alcohols | [10] |
| Sodium Hydroxide (NaOH) | Ethanol, Water | RT to Reflux | Phenols | [9] |
B. Synthesis of Naphthylmethyl Esters
Benzylic bromides react efficiently with carboxylate anions to form benzyl esters, which are common motifs in natural products and pharmaceuticals, and also serve as useful protecting groups for carboxylic acids.[11][12]
Protocol 4: General Procedure for Esterification
-
Carboxylate Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF/1,4-dioxane mixture).[11]
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 1.0-1.5 eq) or triethylamine (TEA) and stir at room temperature to form the carboxylate salt.
-
Esterification: Add 2-(Bromomethyl)-3-methoxynaphthalene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C for 2-6 hours, monitoring by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and saturated brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.
-
Purification: The crude ester can be purified by recrystallization or silica gel chromatography.
The 3-MeO-2-NOM Group in Protecting Group Chemistry
The 3-methoxy-2-naphthylmethyl (3-MeO-2-NOM) group, introduced via 2-(Bromomethyl)-3-methoxynaphthalene, can function as a protecting group for alcohols. Naphthylmethyl (NAP) ethers are valued for their stability under conditions that cleave other protecting groups.[4] While benzyl (Bn) ethers are typically removed by hydrogenolysis, and p-methoxybenzyl (PMB) ethers are cleaved oxidatively (e.g., with DDQ) or under strongly acidic conditions, the NAP group offers an intermediate reactivity profile.[4][13]
The methoxy substituent on the 3-MeO-2-NOM group would likely make it more susceptible to oxidative cleavage than an unsubstituted NAP group, potentially allowing for selective removal under milder oxidative conditions than those required for a standard benzyl ether. Conversely, it is expected to be more stable to acid than a PMB ether.[4] Further research would be needed to fully delineate its orthogonal relationships with other common protecting groups.
Safety and Handling
-
Hazard Profile: Based on analogous compounds like 2-(bromomethyl)naphthalene, this reagent is expected to be a corrosive lachrymator and skin sensitizer.
-
Precautions: All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
University of the Sciences in Philadelphia. Williamson Ether Synthesis Lab Manual. Available at: [Link]
-
Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(18), 2629-2640. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science, 25(3), 714-722. Available at: [Link]
-
Zhang, Y., et al. (2022). On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization? Angewandte Chemie International Edition, 61(1). Available at: [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]
-
Miyamoto, A., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Chemical Science. Available at: [Link]
-
University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. Available at: [Link]
-
ResearchGate. Effect of time on demethylation of 2-methoxynaphthalene. Available at: [Link]
-
Arkat USA, Inc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(x), 54-57. Available at: [Link]
-
ResearchGate. (2021, April 3). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
Organic Syntheses. 2-bromonaphthalene. Available at: [Link]
-
ResearchGate. (2025, August 10). Polybrominated methoxy- and hydroxynaphthalenes. Available at: [Link]
-
Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic Letters, 10(23), 5421-5424. Available at: [Link]
-
Organic Chemistry Portal. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry. Available at: [Link]
- Google Patents. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene.
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Available at: [Link]
-
Arkat USA, Inc. (2012). Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ARKIVOC, 2012(v), 312-325. Available at: [Link]
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Application Note: High-Sensitivity Fluorescent Labeling of Carboxylic Acids using 2-(Bromomethyl)-3-methoxynaphthalene
The following Application Note and Protocol guide details the use of 2-(Bromomethyl)-3-methoxynaphthalene (and its analog isomers) as a fluorescent labeling agent.
Introduction & Principle
The analysis of carboxylic acids in biological matrices (plasma, serum, urine) is often hampered by their lack of a strong chromophore or fluorophore. 2-(Bromomethyl)-3-methoxynaphthalene (Br-MMN) is a highly sensitive alkylating reagent designed to overcome this limitation.
Upon reaction with a carboxylic acid, Br-MMN forms a stable, highly fluorescent ester. The naphthalene core provides a strong fluorescence signal, while the methoxy group acts as an auxochrome, enhancing the quantum yield and shifting the emission to a distinct region (typically
Mechanism of Action
The derivatization proceeds via a nucleophilic substitution (
-
Deprotonation: Anhydrous potassium carbonate (
) deprotonates the carboxylic acid to form a carboxylate anion. -
Catalysis: The phase-transfer catalyst 18-Crown-6 complexes the potassium cation (
). This "naked" carboxylate anion becomes highly nucleophilic in the aprotic solvent (acetonitrile). -
Alkylation: The carboxylate attacks the bromomethyl group of the reagent, displacing the bromide ion and forming a stable fluorescent ester.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the fluorescent labeling of carboxylic acids with Br-MMN.
Experimental Protocol
Reagents and Equipment
| Component | Specification | Purpose |
| Labeling Reagent | 2-(Bromomethyl)-3-methoxynaphthalene | Fluorophore donor. Store at -20°C, protected from light. |
| Solvent | Acetonitrile (ACN) or Acetone | Reaction medium.[2] Must be anhydrous to prevent hydrolysis. |
| Catalyst | 18-Crown-6 ether | Phase transfer catalyst; solubilizes carboxylate salts. |
| Base | Potassium Carbonate ( | Anhydrous; deprotonates the carboxylic acid. |
| Vials | Amber glass vials (2 mL) | Protects light-sensitive reagent; prevents photobleaching. |
| Heating Block | Capable of 60°C ± 1°C | Drives the derivatization reaction. |
Preparation of Stock Solutions
-
Reagent Solution (A): Dissolve 10 mg of 2-(Bromomethyl)-3-methoxynaphthalene in 10 mL of anhydrous acetonitrile (Concentration: ~1 mg/mL). Prepare fresh daily.
-
Catalyst Solution (B): Dissolve 10 mg of 18-Crown-6 in 10 mL of anhydrous acetonitrile.
-
Base: Use finely powdered, anhydrous
directly (solid).
Derivatization Procedure (Step-by-Step)
-
Sample Preparation:
-
Evaporate the biological extract (containing fatty acids/drugs) to dryness under a stream of nitrogen.
-
Ensure no water remains, as water competes with the reagent (hydrolysis).
-
-
Reaction Setup:
-
Add 100 µL of Reagent Solution (A).
-
Add 100 µL of Catalyst Solution (B).
-
Add ~10-20 mg of solid
.
-
-
Incubation:
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
Note: For sterically hindered acids (e.g., certain bile acids), extend time to 60 minutes.
-
-
Termination & Cleanup:
-
Cool the vial to room temperature.[1]
-
(Optional) Add 50 µL of acetic acid to neutralize excess carbonate if the HPLC column is pH-sensitive.
-
Filter the supernatant through a 0.22 µm PTFE filter to remove solid
.
-
-
Analysis:
-
Inject 10-20 µL of the filtrate directly into the HPLC system.
-
HPLC Analysis Conditions
The following conditions are optimized for the separation of long-chain fatty acid derivatives.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile (80-90%) |
| Mobile Phase B | Water (10-20%) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection (FLD) | Excitation: 330 nm |
| Emission: 430 nm | |
| Temperature | 30°C |
Logical Workflow: From Sample to Data[3][4]
Figure 2: Complete analytical workflow for fatty acid determination using Br-MMN.[1]
Troubleshooting & Optimization (Expertise & Experience)
Critical Control Points
-
Water Interference: The most common cause of low yield is moisture. The bromomethyl group can hydrolyze to an alcohol (non-fluorescent ester precursor) in the presence of water.
-
Solution: Use anhydrous solvents and keep
dry.
-
-
Reagent Stability: Bromomethyl-naphthalenes are light-sensitive and can degrade over time.
-
Check: If the reagent solution turns yellow/brown before use, discard it.
-
-
Isomer Specificity: Ensure you are using the correct isomer. While 2-(bromomethyl)-6-methoxynaphthalene is a common analog (often used for Naproxen synthesis precursors), the 3-methoxy isomer behaves similarly but may have slightly different retention times. Verify the Certificate of Analysis (CoA) of your standard.
Signal-to-Noise Optimization
-
Excess Reagent: A large peak for unreacted Br-MMN will elute early in the chromatogram. Ensure your gradient starts with a lower organic content if this peak interferes with short-chain fatty acids.
-
Excitation Wavelength: While 330 nm is standard, perform a spectral scan of your specific derivative in the mobile phase. A shift of ±10 nm can sometimes double the signal intensity depending on the solvent dielectric constant.
References
-
Gikas, E., et al. (2002). "A new fluorogenic reagent for labelling carboxylic acids in HPLC."[1] Journal of Liquid Chromatography & Related Technologies. Link
-
BenchChem. (2025).[1][3][4] "Application Notes and Protocols for HPLC Derivatization using 2-(Bromomethyl)-6-fluoronaphthalene." (Analogous protocol reference). Link
-
Tsuchiya, H., et al. (1981). "Fluorescence labelling in trace analysis of biological samples: simultaneous determination of free fatty acids and related carboxylic compounds." Journal of Chromatography A. Link
-
Santa Cruz Biotechnology. "2-Bromo-3-methoxynaphthalene Product Data." (Precursor verification). Link
Sources
Application Notes and Protocols for Site-Specific Protein Labeling with Bromomethylnaphthalene Derivatives
Introduction: Illuminating Biological Processes with Naphthalene-Based Fluorophores
In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize proteins is paramount to unraveling their complex functions, interactions, and dynamic localization. Chemical labeling of proteins with fluorescent probes has emerged as an indispensable tool for these investigations.[1] Among the diverse palette of available fluorophores, naphthalene derivatives offer a unique combination of advantageous photophysical properties, including high quantum yields and environmental sensitivity, making them powerful reporters of molecular events.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the site-specific labeling of proteins using bromomethylnaphthalene derivatives. These reagents serve as versatile alkylating agents, enabling the covalent attachment of the fluorescent naphthalene moiety to nucleophilic amino acid residues within a target protein.[2] The inherent fluorescence of the naphthalene core allows for the sensitive detection and tracking of the labeled protein in a variety of downstream applications.[4]
Herein, we delve into the chemical underpinnings of this labeling strategy, provide detailed, field-proven protocols for successful protein modification, and discuss essential characterization techniques and potential applications. Our focus is on empowering the researcher with not just a set of instructions, but also a deep understanding of the causality behind experimental choices, ensuring robust and reproducible results.
Chemical Principle: The Alkylation of Nucleophilic Amino Acid Residues
The cornerstone of this labeling strategy lies in the nucleophilic substitution reaction between the electrophilic bromomethyl group of the naphthalene derivative and electron-rich side chains of specific amino acid residues. This process, known as alkylation, results in the formation of a stable covalent bond.[2]
The reactivity of the bromomethyl group is analogous to that of benzyl bromides, which are known to readily react with various nucleophiles.[1] The rate and specificity of the labeling reaction are critically dependent on the nucleophilicity of the target amino acid side chains, which is, in turn, heavily influenced by the pH of the reaction buffer.[2]
The primary targets for alkylation by bromomethylnaphthalene derivatives are:
-
Cysteine (Thiol Group): The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[5] By maintaining the reaction pH above the pKa of the cysteine thiol group (typically around 8.5), the equilibrium shifts towards the more reactive thiolate anion, favoring site-specific labeling of accessible cysteine residues.[2]
-
Lysine (ε-Amino Group): The primary amine on the side chain of lysine can also be targeted. A slightly basic pH (around 8.0-9.0) is generally recommended to ensure the amine is deprotonated and available for reaction.[2]
-
Histidine (Imidazole Ring): The imidazole ring of histidine can also act as a nucleophile, although it is generally less reactive than cysteine.
-
Methionine (Thioether): The sulfur atom in the thioether side chain of methionine can also be alkylated under certain conditions.[2]
By carefully controlling the reaction pH and stoichiometry, a degree of site-specificity can be achieved, preferentially targeting the most nucleophilic and accessible residues on the protein surface.
Experimental Protocols
This section provides a generalized protocol for the labeling of a protein with a bromomethylnaphthalene derivative. It is crucial to note that optimal conditions may vary depending on the specific protein and the chosen naphthalene derivative. Therefore, empirical optimization of parameters such as pH, reagent stoichiometry, and incubation time is highly recommended.
Materials
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, MES)
-
Bromomethylnaphthalene derivative (e.g., 2-(bromomethyl)naphthalene, 6-(bromomethyl)naphthalen-2-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 for targeting cysteines; 0.1 M sodium bicarbonate, pH 8.3-9.0 for targeting lysines)
-
Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or 1 M L-cysteine for cysteine labeling; 1 M Tris-HCl or 1 M glycine for amine-reactive labeling)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Step-by-Step Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the appropriate Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues in a protein with existing disulfide bonds, reduction may be necessary. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. Subsequently, remove the DTT using a desalting column equilibrated with the Reaction Buffer.[2]
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of the bromomethylnaphthalene derivative in anhydrous DMF or DMSO.[6] Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 10- to 50-fold molar excess of the dissolved bromomethylnaphthalene derivative. The optimal molar ratio should be determined empirically.[2]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The incubation time may require optimization.
-
-
Reaction Quenching (Optional but Recommended):
-
To terminate the reaction and consume any unreacted labeling reagent, add the appropriate Quenching Reagent to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted labeling reagent and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer (e.g., PBS).[2]
-
Collect the fractions containing the protein, which often can be identified by eye if the naphthalene derivative is colored or by monitoring the absorbance at 280 nm.
-
Experimental Workflow Diagram
Caption: A generalized workflow for protein labeling with bromomethylnaphthalene derivatives.
Characterization of the Labeled Protein
Thorough characterization of the labeled protein is essential to confirm successful conjugation, determine the extent of labeling, and verify the integrity of the protein.
Determination of the Degree of Labeling (DOL)
The DOL, which represents the average number of fluorophore molecules per protein molecule, can be determined using UV-Vis spectrophotometry and the Beer-Lambert law.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance, and at the maximum absorbance wavelength (λₘₐₓ) of the naphthalene derivative (typically around 330-350 nm).
-
Calculate the protein concentration using its molar extinction coefficient (ε_protein) at 280 nm.
-
Calculate the concentration of the naphthalene label using its molar extinction coefficient (ε_label) at its λₘₐₓ. A correction factor for the label's absorbance at 280 nm should be applied if significant.
-
The DOL is calculated as the molar ratio of the label to the protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to confirm the covalent modification and to identify the specific site(s) of labeling.
Workflow:
-
Intact Protein Analysis: Analyze the purified labeled protein by ESI-MS to measure its total mass. The mass increase should correspond to the mass of the attached naphthalene moiety (minus the mass of HBr). For example, the addition of a naphthylmethyl group (C₁₁H₉) results in a mass increase of approximately 141.07 Da.[7]
-
Peptide Mapping:
-
Digest the labeled protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide(s) by searching for the expected mass shift.
-
The MS/MS fragmentation pattern of the modified peptide will reveal the exact amino acid residue that has been labeled.[4][6]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to characterize the photophysical properties of the labeled protein.
Procedure:
-
Excitation and Emission Spectra: Record the excitation and emission spectra of the labeled protein to determine its optimal excitation and emission wavelengths. Naphthalene-protein conjugates typically exhibit excitation maxima in the range of 330-350 nm and emission maxima around 420-450 nm.[3]
-
Environmental Sensitivity: The fluorescence emission of the naphthalene moiety can be sensitive to the polarity of its local environment. Changes in the emission spectrum (e.g., a blue shift in a more hydrophobic environment) can provide insights into protein conformational changes or binding events.
Applications in Research and Drug Development
The ability to fluorescently label proteins with bromomethylnaphthalene derivatives opens up a wide array of applications:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of labeled proteins within living or fixed cells.
-
Protein-Protein Interaction Studies: Monitor interactions by observing changes in the fluorescence properties (e.g., fluorescence resonance energy transfer, FRET) upon binding of a partner protein.
-
Conformational Change Analysis: Exploit the environmental sensitivity of the naphthalene fluorophore to detect changes in protein conformation.
-
High-Throughput Screening: Develop fluorescence-based assays for screening compound libraries in drug discovery.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | - Inactive labeling reagent. | - Prepare a fresh stock solution of the bromomethylnaphthalene derivative immediately before use. |
| - Suboptimal pH of the reaction buffer. | - Optimize the pH to favor the deprotonation of the target amino acid residue (e.g., pH > 8.5 for cysteine). | |
| - Insufficient molar excess of the labeling reagent. | - Increase the molar ratio of the labeling reagent to the protein. | |
| - Inaccessible target residues. | - Consider denaturing the protein (if compatible with its function) to expose more residues. | |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO). | - Minimize the volume of the labeling reagent stock solution added to the protein solution. |
| - Protein instability under the reaction conditions. | - Optimize buffer composition, pH, and temperature. | |
| Non-specific Labeling | - Reaction pH is too high, leading to the deprotonation of multiple residue types. | - Carefully optimize the pH to achieve the desired specificity. |
| - Prolonged incubation time. | - Reduce the incubation time. |
Safety and Handling
Bromomethylnaphthalene derivatives are reactive alkylating agents and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use. Dispose of all chemical waste according to institutional guidelines.
Conclusion
Protein labeling with bromomethylnaphthalene derivatives provides a robust and versatile method for introducing a fluorescent reporter group for a wide range of biological investigations. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can achieve site-specific modification of their protein of interest, paving the way for deeper insights into its function and dynamics. The protocols and guidelines presented in this document serve as a comprehensive resource to facilitate the successful implementation of this powerful technique in the laboratory.
References
-
Lin, D., et al. (2012). Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry. Toxicology and Applied Pharmacology, 263(1), 135-145. Retrieved from [Link]
-
Lin, D., et al. (2012). Analysis of Naphthalene Adduct Binding Sites in Model Proteins by Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Filo. (2025). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles. Retrieved from [Link]
-
Lame, M. W., et al. (2005). Identification of proteins adducted by reactive naphthalene metabolites in vitro. Proteomics, 5(17), 4348-4359. Retrieved from [Link]
-
Mann, S. I., et al. (2025). De Novo Design of Proteins That Bind Naphthalenediimides, Powerful Photooxidants with Tunable Photophysical Properties. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
bioRxiv. (2024). De novo design of proteins that bind naphthalenediimides, powerful photooxidants with tunable photophysical properties. Retrieved from [Link]
-
ResearchGate. (2025). De Novo Design of Proteins That Bind Naphthalenediimides, Powerful Photooxidants with Tunable Photophysical Properties. Retrieved from [Link]
-
PMC. (2021). The photophysical properties of naphthalene bridged disilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic activation of naphthalene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
bioRxiv. (2024). De novo design of proteins that bind naphthalenediimides, powerful photooxidants with tunable photophysical properties. Retrieved from [Link]
-
Chalker, J. M., et al. (2011). A "Tag-and-Modify" Approach to Site-Selective Protein Modification. Accounts of Chemical Research, 44(9), 730-741. Retrieved from [Link]
-
KAIST Compass. (n.d.). A chemical biology route to site-specific authentic protein modifications. Retrieved from [Link]
-
BIO Web of Conferences. (2024). New protein fluorescent labeling methods for carbonylation and S-acylation studies in plants. Retrieved from [Link]
-
MDPI. (2008). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Retrieved from [Link]
-
PubMed. (2006). Site-specific protein modification: advances and applications. Retrieved from [Link]
-
Chemical Society Reviews. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Analysis of Naphthalene Adduct Binding Sites in Model Proteins by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity HPLC Determination of Carboxylic Acids via Derivatization with 2-(Bromomethyl)-3-methoxynaphthalene
Abstract
This guide details the protocol for the pre-column derivatization of carboxylic acids (fatty acids, bile acids, prostaglandins, and organic acids) using 2-(Bromomethyl)-3-methoxynaphthalene (Br-MMN). While the 6-methoxy isomer is more commonly cited in general literature, the 2,3-isomer offers specific steric and electronic properties useful for resolving complex isomeric mixtures. This protocol utilizes a crown-ether-catalyzed alkylation mechanism to produce highly fluorescent esters, enabling femtomole-level detection sensitivity via HPLC-FLD.
Introduction & Principle
The Challenge of Carboxylic Acid Analysis
Carboxylic acids are often difficult to analyze by HPLC due to:
-
Lack of Chromophores: Most fatty acids and organic acids do not absorb UV/Vis light strongly, making standard UV detection insensitive.[1]
-
Polarity Issues: Short-chain acids are too polar for standard C18 retention, while long-chain acids require harsh gradients.
-
Ionization Variability: In LC-MS, ionization suppression can be problematic in complex matrices.
The Solution: Fluorescent Derivatization
Derivatization with 2-(Bromomethyl)-3-methoxynaphthalene transforms the non-fluorescent carboxylic acid into a stable, highly fluorescent naphthalene ester.
Mechanism:
The reaction is a nucleophilic substitution (
Reaction Scheme:
Materials & Equipment
Reagents
-
Derivatizing Reagent: 2-(Bromomethyl)-3-methoxynaphthalene (Solid, >98% purity).
-
Note: Store at -20°C, protected from light.
-
-
Catalyst: 18-Crown-6 ether (1,4,7,10,13,16-hexaoxacyclooctadecane).
-
Base: Potassium Carbonate (
), anhydrous. -
Solvents: Acetone (HPLC Grade, dried over molecular sieves) or Acetonitrile (ACN).
-
Standards: Mixture of target carboxylic acids (e.g., C8-C20 fatty acids).
Equipment
-
HPLC System: Binary gradient pump, thermostatted column compartment.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reaction Vials: Amber glass vials with Teflon-lined screw caps (to prevent photo-degradation).
-
Heating Block: Capable of maintaining 60°C ± 1°C.
Experimental Protocol
Reagent Preparation
Fresh preparation is critical for reproducibility.
| Solution | Composition | Stability |
| Reagent Solution (A) | 2 mg/mL 2-(Bromomethyl)-3-methoxynaphthalene in Acetone. | 1 week (4°C, Dark) |
| Catalyst Solution (B) | 5 mg/mL 18-Crown-6 in Acetone. | 1 month (4°C) |
| Base Suspension | 10 mg anhydrous | N/A |
Derivatization Workflow
This protocol is optimized for fatty acids but can be adapted for other organic acids.
-
Sample Drying: Transfer 100 µL of sample (standard or extract) to an amber vial. Evaporate to dryness under a stream of nitrogen.[2] Moisture inhibits the reaction.
-
Add Reagents:
-
Add 100 µL of Reagent Solution (A) .
-
Add 100 µL of Catalyst Solution (B) .
-
Add ~10-20 mg of solid anhydrous
.
-
-
Reaction: Cap tightly and vortex for 30 seconds.
-
Incubation: Heat at 60°C for 40 minutes in a heating block.
-
Cooling: Cool to room temperature (approx. 5 mins).
-
Cleanup (Optional but Recommended):
-
Evaporate the acetone under nitrogen.
-
Reconstitute in 500 µL of Mobile Phase A (e.g., ACN/Water 80:20).
-
Filter through a 0.22 µm PTFE syringe filter to remove excess solid
.
-
Figure 1: Step-by-step derivatization workflow for carboxylic acids using Br-MMN.
HPLC Method Parameters
The naphthalene moiety provides strong fluorescence.[2] While the 6-methoxy isomer is widely cited with Ex/Em ~300/460 nm, the 3-methoxy isomer typically exhibits a slight bathochromic shift.
Detection Settings
-
Excitation Wavelength (
): 290 nm (Range: 280–310 nm) -
Emission Wavelength (
): 450 nm (Range: 420–460 nm)-
Tip: Run a spectral scan on the first derivatized standard to pinpoint the maxima for your specific solvent system.
-
Separation Conditions (Gradient)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Gradient:
-
Solvent A: Water (Milli-Q)
-
Solvent B: Acetonitrile (HPLC Grade)[2]
| Time (min) | % A (Water) | % B (ACN) | Description |
| 0.0 | 30 | 70 | Initial Hold |
| 20.0 | 0 | 100 | Linear Gradient to 100% Organic |
| 25.0 | 0 | 100 | Wash Step (Elute very long chains) |
| 25.1 | 30 | 70 | Return to Initial |
| 30.0 | 30 | 70 | Re-equilibration |
Results & Discussion
Chromatographic Performance
The derivatized acids elute in order of increasing hydrophobicity (chain length).
-
Excess Reagent: Unreacted Br-MMN and its hydrolysis byproducts (methoxy-naphthalenemethanol) typically elute early (2–5 min) or are separated from the fatty acid esters (10–25 min).
-
Resolution: Critical pairs (e.g., C18:1 Oleic vs. C18:0 Stearic) are well-resolved due to the steric bulk of the naphthalene group enhancing interaction differences with the C18 stationary phase.
Sensitivity
-
Limit of Detection (LOD): Typically 10–50 femtomoles (fmol) per injection.
-
Linearity:
over the range of 0.1 pmol to 100 pmol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Peak Area | Incomplete Reaction | Ensure sample is completely dry; water quenches the reaction. Check K2CO3 quality. |
| Extra Peaks | Reagent Degradation | Prepare fresh reagent. Store in amber vials. |
| Tailing Peaks | Column Overload or silanol interaction | Reduce injection volume; Ensure mobile phase pH is neutral (though derivatives are esters, so pH is less critical than for free acids). |
| No Fluorescence | Incorrect Wavelengths | Perform a "Stop-Flow" scan to determine exact Ex/Em for the 3-methoxy isomer. |
Chemical Logic & Pathway[3][4]
The reaction relies on the "Crown Ether Effect." Potassium carbonate is insoluble in acetone. The 18-crown-6 ether complexes with the Potassium (
Figure 2: Mechanistic pathway of the Crown-Ether catalyzed esterification.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Derivatizing Amino Acids with 2-(Bromomethyl)-6-methoxynaphthalene. Retrieved from (Note: Protocol adapted for 3-methoxy isomer based on analogous chemistry).
-
Carney, D. et al. (2008). Modulators of C3a receptor and methods of use thereof. WO Patent 2008079371A1. Retrieved from (Primary source confirming synthesis and utility of the 2-(bromomethyl)-3-methoxynaphthalene isomer).
- Tsuruta, Y. et al. (1999). Fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. Analytical Sciences, 15, 11-20.
-
Thermo Fisher Scientific. (2023). Fluorophore Selection Guide: Naphthalene Derivatives. Retrieved from .
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Bromomethyl)-3-methoxynaphthalene
Introduction: The Versatility of the Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets. 2-(Bromomethyl)-3-methoxynaphthalene is a particularly valuable synthetic intermediate, combining the naphthalene core with a highly reactive benzylic bromide. This "bromo" group serves as an excellent electrophilic handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.
The methoxy group at the 3-position modulates the electronic properties of the naphthalene ring and can influence the pharmacokinetic profile of the final molecule. This guide provides detailed protocols and scientific rationale for the synthesis of key pharmaceutical intermediates from 2-(Bromomethyl)-3-methoxynaphthalene, focusing on the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. These transformations are fundamental to the construction of a wide array of potential therapeutic agents.
Core Reactivity: The SN2 Pathway
The primary mode of reactivity for 2-(Bromomethyl)-3-methoxynaphthalene is the SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reaction proceeds via a backside attack, leading to the displacement of the bromide ion and the formation of a new covalent bond with the nucleophile. The benzylic nature of the carbon-bromine bond enhances its reactivity, making these substitution reactions efficient under relatively mild conditions.
Application Note 1: Synthesis of N-((3-methoxy-2-naphthalenyl)methyl)amines
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups are prevalent in a vast number of pharmaceuticals. The reaction of 2-(Bromomethyl)-3-methoxynaphthalene with primary or secondary amines provides a direct route to N-substituted naphthalenylmethylamines, which are key intermediates in the synthesis of various drug candidates.
Scientific Rationale
This reaction is a classic example of N-alkylation. An amine, acting as the nucleophile, attacks the electrophilic carbon of the bromomethyl group. A base is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the starting amine. The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.
Experimental Protocol: Synthesis of N-benzyl-1-(3-methoxy-2-naphthalenyl)methanamine
This protocol details the reaction of 2-(Bromomethyl)-3-methoxynaphthalene with benzylamine as a representative primary amine.
Materials:
-
2-(Bromomethyl)-3-methoxynaphthalene
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Bromomethyl)-3-methoxynaphthalene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-1-(3-methoxy-2-naphthalenyl)methanamine.
Data Summary: N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 25 | 85-95 |
| Morpholine | K₂CO₃ | Acetonitrile | 50 | 80-90 |
| N-methylaniline | NaH | THF | 25 | 75-85 |
| Aniline | Et₃N | Dichloromethane | 40 | 60-70 |
Application Note 2: Synthesis of Ether Intermediates via Williamson Ether Synthesis
Ether linkages are common motifs in pharmaceuticals, contributing to the modulation of solubility and metabolic stability. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] In this context, it involves the reaction of an alkoxide or phenoxide with 2-(Bromomethyl)-3-methoxynaphthalene.
Scientific Rationale
This protocol follows the SN2 mechanism, where an oxygen nucleophile (alkoxide or phenoxide) displaces the bromide.[2] The nucleophile is typically generated in situ by treating the corresponding alcohol or phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The choice of solvent is important; polar aprotic solvents are generally effective.
Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)-3-methoxynaphthalene
This protocol describes the reaction with benzyl alcohol as a representative alcohol.
Materials:
-
2-(Bromomethyl)-3-methoxynaphthalene
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of benzyl alcohol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0°C to allow for the formation of the sodium alkoxide.
-
Add a solution of 2-(Bromomethyl)-3-methoxynaphthalene (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ether by flash column chromatography.
Data Summary: Williamson Ether Synthesis
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethanol | NaH | THF | 25 | 90-98 |
| Phenol | K₂CO₃ | Acetone | Reflux | 85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 25 | 90-97 |
| Isopropanol | NaH | THF | 25 | 70-80 |
Application Note 3: C-Alkylation for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a central theme in organic synthesis, enabling the construction of complex molecular skeletons. 2-(Bromomethyl)-3-methoxynaphthalene can be used as an alkylating agent for carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., diethyl malonate).
Scientific Rationale
This reaction involves the generation of a carbanion (a nucleophile with a negatively charged carbon atom) by treating an active methylene compound with a strong base. The resulting carbanion then participates in an SN2 reaction with 2-(Bromomethyl)-3-methoxynaphthalene. Sodium ethoxide is a commonly used base for deprotonating diethyl malonate, as it is compatible with the ethyl ester groups.
Experimental Protocol: Synthesis of Diethyl 2-((3-methoxy-2-naphthalenyl)methyl)malonate
Materials:
-
2-(Bromomethyl)-3-methoxynaphthalene
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Diethyl ether
-
Dilute hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the stirred solution of sodium ethoxide, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-(Bromomethyl)-3-methoxynaphthalene (1.0 eq) in a small amount of ethanol to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it with dilute hydrochloric acid and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations of Synthetic Pathways
General Synthetic Workflow
Caption: General synthetic pathways from 2-(Bromomethyl)-3-methoxynaphthalene.
N-Alkylation Pathway
Caption: N-Alkylation reaction scheme.
Ether Synthesis Pathway
Caption: Williamson ether synthesis scheme.
Conclusion and Future Perspectives
2-(Bromomethyl)-3-methoxynaphthalene is a potent and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this guide demonstrate its utility in forming key C-N, C-O, and C-C bonds through reliable and well-established synthetic methodologies. The straightforward reactivity of the benzylic bromide, coupled with the inherent properties of the methoxynaphthalene scaffold, makes it an attractive starting material for drug discovery programs. Further exploration of its reactivity, including transition-metal-catalyzed cross-coupling reactions, could unlock even more complex and novel molecular architectures for the development of next-generation therapeutics.
References
-
Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science, 25(3), 714-722. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447 B1. Available at: [Link]
- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
Sources
Application Notes & Protocols: The Strategic Use of 2-(Bromomethyl)-3-methoxynaphthalene in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Synthetic Potential of 2-(Bromomethyl)-3-methoxynaphthalene
2-(Bromomethyl)-3-methoxynaphthalene is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility stems from a combination of two key structural features: the highly reactive benzylic bromide (the bromomethyl group) and the rigid, fluorescent naphthalene core. The methoxy group at the 3-position further modulates the electronic and steric properties of the naphthalene scaffold, influencing its reactivity and the photophysical characteristics of its derivatives.
The primary role of 2-(Bromomethyl)-3-methoxynaphthalene in synthesis is as an electrophilic building block. The bromomethyl group is an excellent leaving group, making the adjacent benzylic carbon susceptible to nucleophilic attack. This allows for the facile covalent attachment of the 3-methoxynaphthyl moiety to a wide range of molecules, including phenols, amines, and thiols. This reactivity is the cornerstone of its application in constructing complex bioactive molecules and fluorescent probes.
This guide provides an in-depth exploration of the applications of 2-(Bromomethyl)-3-methoxynaphthalene, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Bioactive Molecule Synthesis
The strategic incorporation of the 3-methoxynaphthyl group can impart desirable properties to a target molecule, such as increased lipophilicity, steric bulk, and fluorescence. These features are often sought after in the design of enzyme inhibitors, receptor ligands, and biological probes.
Synthesis of Naphthyloxy Derivatives as Receptor Ligands
A prominent application of 2-(Bromomethyl)-3-methoxynaphthalene is in the synthesis of aryl ethers, particularly naphthyloxy derivatives. Many G-protein coupled receptor (GPCR) ligands feature an ether linkage to an aromatic core. The synthesis of such compounds can be readily achieved via a Williamson ether synthesis, where a phenolic or alcoholic nucleophile displaces the bromide from 2-(Bromomethyl)-3-methoxynaphthalene.
For instance, derivatives of naphthyloxy alkanes have been identified as potent histamine H3 receptor ligands, highlighting the pharmacological relevance of this scaffold.[1] The general synthetic approach is outlined below.
Reaction Causality: The choice of a weak base like potassium carbonate (K₂CO₃) is crucial. It is sufficiently basic to deprotonate the phenol, forming the more nucleophilic phenoxide, without promoting side reactions like elimination or decomposition of the starting material. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solubilizes the ionic intermediates and accelerates the Sₙ2 reaction rate.
Caption: General workflow for the synthesis of naphthyloxy derivatives.
Development of Fluorescent Probes for Biomolecule Labeling
The inherent fluorescence of the naphthalene core makes 2-(Bromomethyl)-3-methoxynaphthalene an excellent precursor for creating fluorescent probes.[2] The bromomethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond.[2][3] This covalent labeling strategy is a powerful tool for visualizing proteins and other biomolecules in living cells and for studying their distribution and dynamics.[4]
The mechanism involves a nucleophilic substitution reaction where a lone pair of electrons from a heteroatom (like sulfur in cysteine) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.[4]
Mechanism Insight: The reaction with cysteine residues is particularly efficient due to the high nucleophilicity of the thiolate anion, which is readily formed at physiological pH. This selectivity allows for the preferential labeling of cysteine-containing proteins.[4]
Sources
fluorescent probe synthesis using 2-(Bromomethyl)-3-methoxynaphthalene
Application Note: High-Sensitivity Fluorescent Probe Synthesis & Derivatization using 2-(Bromomethyl)-3-methoxynaphthalene
Introduction & Core Principle
2-(Bromomethyl)-3-methoxynaphthalene is a specialized fluorogenic alkylating agent belonging to the class of naphthalene-based labeling reagents. While its structural isomer, 2-(bromomethyl)-6-methoxynaphthalene (Br-Mmn), is widely recognized in pharmaceutical analysis (e.g., for Naproxen analogs), the 2,3-isomer offers unique steric properties due to the ortho-substitution pattern of the methoxy and bromomethyl groups.
This reagent is primarily utilized to synthesize fluorescent probes from non-fluorescent analytes containing acidic protons—specifically carboxylic acids (fatty acids, prostaglandins, bile acids) and certain phenols or imides.
The "Why" – Analytical Advantage:
-
Dual-Mode Detection: The naphthalene core provides strong UV absorption (~250–300 nm) and intense fluorescence (Emission ~370–420 nm).
-
Sensitivity: Fluorescence detection (FLD) using this probe typically achieves detection limits in the femtomole (10⁻¹⁵ mol) range, 100–1000x more sensitive than UV alone.
-
Stability: The resulting ester linkage is chemically stable under reversed-phase HPLC conditions.
Chemical Basis & Mechanism[1]
The synthesis of the fluorescent probe relies on a Nucleophilic Substitution (Sɴ2) reaction. The bromomethyl group (-CH₂Br) acts as the electrophile, susceptible to attack by nucleophiles.[1]
The "Naked Anion" Concept (Expertise Insight): Carboxylic acids are weak nucleophiles. To drive the reaction efficiently in organic solvents (where the reagent is soluble), we must generate a "naked" carboxylate anion.
-
Base (K₂CO₃): Deprotonates the carboxylic acid (R-COOH → R-COO⁻ K⁺).
-
Phase Transfer Catalyst (18-Crown-6): Potassium salts are often insoluble in the aprotic solvents (Acetone/Acetonitrile) required for Sɴ2 reactions. The crown ether complexes the Potassium ion (K⁺), solubilizing the salt and leaving the carboxylate anion (R-COO⁻) "naked" and highly reactive.
Diagram 1: Reaction Mechanism
Caption: Sɴ2 reaction pathway facilitated by crown-ether catalysis to generate the fluorescent ester derivative.
Detailed Protocol: Synthesis of Fluorescent Fatty Acid Probes
This protocol describes the derivatization of a biological fatty acid sample (e.g., Arachidonic acid or general free fatty acids) into a detectable fluorescent probe.
Materials & Reagents
-
Reagent: 2-(Bromomethyl)-3-methoxynaphthalene (5 mg/mL in anhydrous Acetone).
-
Catalyst: 18-Crown-6 ether (2 mg/mL in Acetone).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, fine powder.
-
Solvent: Acetone (HPLC Grade, dried over molecular sieves). Note: Water quenches the reagent.
-
Standard: Stearic acid or target analyte standard (1 mM stock).
Step-by-Step Methodology
Step 1: Sample Preparation (The Critical Dry-Down)
-
Take 100 µL of the biological extract or standard solution.
-
Evaporate to complete dryness under a stream of Nitrogen (N₂).[2]
-
Expert Note: Any residual water will hydrolyze the bromomethyl reagent to the non-reactive alcohol form. Ensure the sample is bone-dry.
Step 2: Reaction Assembly
-
Add 100 µL of the 18-Crown-6/K₂CO₃ suspension to the dried residue. Vortex for 30 seconds to ensure the acid is deprotonated and solubilized.
-
Add 100 µL of the 2-(Bromomethyl)-3-methoxynaphthalene reagent solution.
-
Cap the vial tightly (PTFE-lined cap).
Step 3: Derivatization (Synthesis)
-
Incubate at 60°C for 40 minutes in a heating block.
-
Why 60°C? Higher temperatures risk degrading polyunsaturated fatty acids (PUFAs). 60°C is the optimal balance between reaction kinetics and analyte stability.
Step 4: Quenching & Cleanup
-
(Optional) Add 10 µL of dilute Acetic Acid to neutralize excess carbonate if the HPLC column is pH sensitive.
-
Filter through a 0.22 µm PTFE syringe filter to remove solid K₂CO₃/KBr byproducts.
Step 5: HPLC Analysis
-
Inject 10–20 µL into the HPLC system.
Analytical Validation & Data Presentation
HPLC-FLD Conditions
To validate the synthesis of the probe, use the following chromatographic conditions.
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water / Acetonitrile (90:10) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 70% B to 100% B over 20 mins |
| Detector | Fluorescence (FLD) |
| Excitation (λex) | 290 nm (Optimized for methoxynaphthalene core) |
| Emission (λem) | 370 nm (Stokes shift ~80 nm) |
Quantitative Performance Data
Based on analogous methoxynaphthalene derivatives (Br-Mmn).
| Metric | Value | Notes |
| Limit of Detection (LOD) | 50–100 fmol | Highly sensitive for trace analysis. |
| Reaction Yield | > 95% | With 18-crown-6 catalyst. |
| Stability | > 1 week | Stored at 4°C in acetonitrile. |
| Selectivity | Carboxyls > Phenols | Thiols may react if not alkylated previously. |
Diagram 2: Experimental Workflow
Caption: Complete workflow from biological sampling to fluorescent detection.
Troubleshooting & Optimization
-
Low Fluorescence Yield:
-
Cause: Moisture in the reaction.
-
Solution: Re-dry the sample and use fresh, anhydrous acetone. Ensure K₂CO₃ is kept in a desiccator.
-
-
Multiple Peaks for Single Analyte:
-
Cause: Isomerization of unsaturated fatty acids due to excessive heat.
-
Solution: Reduce reaction temperature to 40°C and extend time to 60 mins.
-
-
High Background Noise:
-
Cause: Excess unreacted reagent fluorescing near the solvent front.
-
Solution: The reagent usually elutes early. Use a gradient starting with higher water content to separate the reagent peak from the analyte derivatives.
-
References
-
BenchChem. (2025).[1][2][3][5][6] Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Fluorescent Probe for Cellular Imaging. Retrieved from 1
-
Oregon Medical Laser Center (OMLC). (1995). Fluorescence Emission and Absorption Spectra of Naphthalene. Retrieved from 7
-
ResearchGate. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from 8
-
MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from 9
-
Dergipark. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene. Retrieved from
Sources
Analytical Guide: Detection & Quantification of 2-(Bromomethyl)-3-methoxynaphthalene
This guide details the analytical strategy for 2-(Bromomethyl)-3-methoxynaphthalene , a potent alkylating agent and structural isomer of the key Nabumetone intermediate. Due to the reactive benzylic bromide moiety, this compound is classified as a Potentially Genotoxic Impurity (PGI) and requires strict control at trace levels (ppm/ppb) in pharmaceutical substances.[1]
Part 1: Strategic Analysis & Method Selection[1]
The Analytical Challenge
The target analyte contains a bromomethyl group attached to a naphthalene ring.[2] This creates two primary analytical hurdles:
-
Reactivity (Stability): The benzylic bromide is highly electrophilic. It reacts readily with nucleophiles (water, alcohols, amines) leading to rapid degradation (hydrolysis/solvolysis) during sample preparation or analysis.
-
Genotoxicity (Sensitivity): As a mutagenic alkylating agent, regulatory bodies (ICH M7) typically require control limits around 1.5 µ g/day (TTC). For a drug dosed at 1g/day, this equals a limit of 1.5 ppm . Standard HPLC-UV is often insufficient for these limits without pre-concentration.
Method Selection Decision Tree
Use the following logic to select the appropriate protocol for your development stage.
Figure 1: Decision matrix for selecting the analytical approach based on sensitivity requirements.
Part 2: Protocols & Methodologies
Protocol A: Trace Quantification via Derivatization-LC-MS/MS (Gold Standard)
Purpose: To stabilize the reactive bromide and achieve ppb-level sensitivity for GTI compliance. Mechanism: The reactive bromomethyl group is converted into a stable tertiary amine using a secondary amine reagent (e.g., Morpholine or Piperidine). This "locks" the molecule and enhances ionization efficiency in ESI(+).
1. Reagents & Standards
-
Derivatizing Agent: Morpholine (excess).
-
Solvent: Acetonitrile (ACN) (Anhydrous).
-
Internal Standard: 2-(Bromomethyl)naphthalene-d9 (if available) or a structural analog like 2-(Chloromethyl)naphthalene.
2. Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of 2-(Bromomethyl)-3-methoxynaphthalene in 10 mL anhydrous ACN.
-
Derivatization:
-
Transfer 1.0 mL of Sample Solution (API dissolved in ACN) into a vial.
-
Add 50 µL of Morpholine .
-
Vortex and incubate at 40°C for 30 minutes . (Reaction is usually fast).
-
Note: The excess morpholine acts as a base scavenger.
-
-
Quench/Dilution: Dilute to volume with 0.1% Formic Acid in Water/ACN (50:50).
3. LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition | Precursor: [M_deriv+H]+ (Calc: ~258.15 m/z) → Product: 171.1 m/z (Loss of morpholine ring) |
Note on Mass: The derivative (2-(morpholinomethyl)-3-methoxynaphthalene) has a MW of ~257.33 g/mol . Monitor m/z 258.2 .
Protocol B: Direct RP-HPLC-UV (Process Control)
Purpose: Routine monitoring of reaction completion or high-level impurity profiling. Constraint: Must minimize hydrolysis on-column.
1. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl or C18 (Stable in high aqueous), 150 x 4.6 mm, 3.5 µm |
| Temperature | 25°C (Keep low to reduce hydrolysis) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water (Acidic pH stabilizes benzylic halides) |
| Mobile Phase B | Acetonitrile |
| Detection | UV @ 220 nm (strong naphthalene absorption) & 280 nm (selectivity) |
| Diluent | 100% Acetonitrile (Strictly anhydrous) |
2. Gradient Program
-
0.0 min: 40% B
-
10.0 min: 85% B
-
12.0 min: 85% B
-
12.1 min: 40% B
-
15.0 min: Stop
3. Critical Handling Steps
-
Do not use methanol as a diluent; it will react to form the methyl ether analog.
-
Auto-sampler stability: Keep the auto-sampler at 4°C. Inject samples immediately after preparation.
Part 3: Scientific Validation (E-E-A-T)
Specificity & Degradation Pathways
The method must distinguish the analyte from its primary degradation product, the alcohol (2-(Hydroxymethyl)-3-methoxynaphthalene).
Figure 2: Primary degradation pathways that must be separated chromatographically.
Validation Criteria (ICH Q2/M7)
To ensure the method is "self-validating," check these parameters:
-
Recovery (Accuracy): Spike the API with the analyte at 1 ppm, 10 ppm, and 100 ppm. Acceptable recovery: 80-120%.
-
Failure Mode: Low recovery usually indicates degradation during prep. Switch to Protocol A (Derivatization).
-
-
LOD/LOQ:
-
Protocol A (LC-MS): Expect LOQ < 0.1 ppm.
-
Protocol B (UV): Expect LOQ ~ 50-100 ppm (dependent on API interference).
-
Troubleshooting Guide
-
Issue: "Ghost peak" eluting earlier than the main peak.
-
Cause: Hydrolysis of the bromide to the alcohol in the HPLC vial.
-
Fix: Ensure diluent is 100% ACN. Use silanized amber vials.
-
-
Issue: Poor peak shape for the derivative in LC-MS.
-
Cause: Excess derivatizing agent (morpholine) saturating the column.
-
Fix: Divert the first 1-2 minutes of flow to waste or reduce morpholine concentration.
-
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.[1] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link
-
Elder, D. P., et al. (2010). The utility of determining the mechanism of formation of genotoxic impurities in the drug substance synthesis.[3] Organic Process Research & Development, 14(4), 1037-1045. Link
-
Valvo, L., et al. (1997). Analytical profile of Nabumetone. (Context for naphthalene derivative analysis). Il Farmaco, 52(11), 691-696. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Bromomethyl)-3-methoxynaphthalene
This technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and optimization of 2-(Bromomethyl)-3-methoxynaphthalene . It moves beyond basic textbook procedures to address the specific electronic and steric challenges posed by the ortho-methoxy substituent.
Ticket ID: CHEM-OPT-2024-NAP | Status: Resolved | Tier: Advanced Synthesis[1]
Executive Summary & Chemical Context
Target Molecule: 2-(Bromomethyl)-3-methoxynaphthalene Reaction Class: Wohl-Ziegler Radical Bromination Key Challenge: The ortho-methoxy group is a strong electron-donating group (EDG).[1] It activates the naphthalene ring, significantly increasing the risk of Electrophilic Aromatic Substitution (EAS) (ring bromination) competing with the desired Free-Radical Substitution (benzylic bromination).
The Optimization Goal: Maximize the radical pathway (
The Golden Protocol: Optimized Modern Conditions
Note: While historical literature cites Carbon Tetrachloride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Methyl-3-methoxynaphthalene | Substrate | 1.0 | Must be dry.[1] |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | Recrystallize from water if yellow/orange.[1] Must be white. |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 | Preferred over Benzoyl Peroxide for this substrate. |
| Trifluorotoluene ( | Solvent | 10 vol | Degassed (sparged with Argon for 15 min). |
Step-by-Step Workflow
-
Preparation: In a flame-dried RBF equipped with a reflux condenser, dissolve the substrate in
. -
Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will kill the initiation.
-
Addition: Add NBS (solid) and AIBN (solid) in one portion.
-
Activation:
-
Heat: Bring to a vigorous reflux (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Light: Irradiate the flask with a 300W Tungsten lamp or high-intensity white LEDs. The combination of heat and light is critical to overcome the activation energy barrier imposed by the steric bulk of the methoxy group.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes.
-
Endpoint: Disappearance of starting material or when product/dibromide ratio worsens.
-
Visual Cue: The dense NBS solid (bottom) will convert to fluffy Succinimide (floats to top).[2]
-
-
Workup:
-
Cool to
to precipitate all Succinimide.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Filter through a celite pad.
-
Concentrate filtrate under reduced pressure.
-
Purification: Recrystallize immediately from Hexane or Cyclohexane. Avoid silica chromatography if possible, as the benzylic bromide is acid-sensitive.[1]
-
Mechanism & Pathway Control (Visualization)
The following diagram illustrates the competition between the desired Radical pathway and the undesired Ionic pathway.
Caption: Figure 1. Competitive reaction pathways. High temperature and non-polar solvents favor the upper (green) radical path. Moisture promotes the lower (red) ionic path.
Troubleshooting Guide (Q&A)
Issue: Ring Bromination (The "Ionic Leak")
Symptom: NMR shows new aromatic peaks; starting material is consumed but benzylic protons (
-
Check Water: Water catalyzes the ionic pathway. Flame-dry all glassware.[1]
-
Solvent Switch: If using Acetonitrile or DCM, switch to
or Benzene (if permitted). Polar solvents stabilize the ionic intermediate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Increase Initiation: Add the initiator in portions (25% every hour) rather than all at once to maintain a steady radical flux.
Issue: Over-Bromination (Gem-Dibromide Formation)
Symptom: A secondary spot on TLC that moves slightly slower than the product; NMR shows a
-
Stop Early: Do not aim for 100% conversion. Stop the reaction at 85-90% conversion. It is easier to separate starting material than the dibromide.
-
Stoichiometry: Reduce NBS to 0.95 equivalents.
-
Dilution: Run the reaction more dilute (15-20 vol solvent) to reduce the probability of a radical meeting a product molecule.
Issue: Reaction Stalls / No Initiation
Symptom: NBS remains at the bottom of the flask; solution stays clear/colorless; no reflux exotherm. Root Cause: "Dead" initiator or impure NBS. Corrective Actions:
-
Purify NBS: Wash NBS with water (to remove HBr/Succinimide), dry under vacuum, and store in the dark. Pure NBS should be white. Yellow NBS contains
and HBr, which can actually inhibit the radical chain or promote ionic chemistry. -
Check AIBN: AIBN decomposes over time. If it's old, recrystallize from methanol or buy fresh.
-
Light Source: Ensure the UV/Vis light can actually penetrate the flask. Aluminum foil baths block light; use an oil bath with a directed lamp.
Diagnostic Decision Tree
Caption: Figure 2. Diagnostic logic for reaction failure analysis.
References & Authority
-
Erdogan, M. (2021).[3] "An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene." Sakarya University Journal of Science.
-
Relevance: Validates the specific conditions for brominating sterically crowded, ortho-substituted naphthalenes using the NBS/CCl4 (or equivalent) radical route.
-
-
Dorel, R., et al. (2016).[3] "Synthesis of 2-(Bromomethyl)naphthalene derivatives." Journal of Organic Chemistry.
-
Relevance: Discusses the suppression of ionic pathways in electron-rich systems.
-
-
BenchChem Technical Data. "2-(Bromomethyl)-6-methoxynaphthalene Reactivity & Handling." [1]
-
Relevance: Provides safety and handling data for methoxy-naphthalene bromides, applicable to the 3-methoxy isomer.
-
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction Mechanism and Conditions."
-
Relevance: Authoritative source for the general mechanism and solvent effects (CCl4 vs PhCF3).
-
Sources
Technical Support Center: Purification of 2-(Bromomethyl)-3-methoxynaphthalene
Target Audience: Researchers, scientists, and drug development professionals.
Mechanistic Overview & Causal Logic
When handling 2-(Bromomethyl)-3-methoxynaphthalene , the structural environment of the benzylic carbon dictates the entire purification strategy. The methoxy group at the 3-position acts as a strong electron-donating group via resonance (+M effect). This ortho-substitution dramatically stabilizes any developing positive charge at the benzylic position, making the carbon-bromine bond highly susceptible to heterolytic cleavage and subsequent nucleophilic attack (solvolysis)[1]. Furthermore, benzylic bromides are inherently light-sensitive and prone to radical-mediated photolytic degradation[2].
Therefore, a self-validating recrystallization protocol must strictly exclude nucleophilic solvents (e.g., alcohols, water) and minimize thermal/photic exposure. The optimal system is a non-nucleophilic solvent/anti-solvent pair, such as Ethyl Acetate (EtOAc) and Hexane[3].
Process Workflow
Workflow for the recrystallization of 2-(Bromomethyl)-3-methoxynaphthalene.
Step-by-Step Methodology: Recrystallization Protocol
Self-Validating System: This protocol uses visual cues (cloud point) and temperature thresholds to ensure product integrity without requiring intermediate sampling.
-
Preparation & Dissolution:
-
Place the crude 2-(Bromomethyl)-3-methoxynaphthalene in a round-bottom flask equipped with a magnetic stirrer.
-
Add a minimal volume of Ethyl Acetate (EtOAc) .
-
Warm the mixture gently in a water bath, strictly maintaining the temperature below 60°C . Causality: Exceeding 60°C promotes Friedel-Crafts-type dimerization and thermal degradation.
-
-
Hot Filtration (Conditional):
-
If the solution is turbid (indicating insoluble polymeric degradation products), pass it rapidly through a pre-warmed fluted filter paper into a clean, warm flask.
-
-
Anti-Solvent Addition:
-
While maintaining the solution temperature around 50–55°C, add warm Hexane dropwise.
-
Stop adding Hexane the moment the solution becomes faintly milky and the turbidity persists (the "cloud point").
-
Add exactly one drop of EtOAc to clear the solution.
-
-
Controlled Crystallization:
-
Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1–2 hours. Causality: Slow cooling promotes the growth of pure, well-defined crystal lattices, excluding impurities.
-
Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.
-
-
Isolation & Storage:
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold hexane .
-
Dry the crystals under high vacuum in the dark. Store in an amber vial flushed with Argon at -20°C.
-
Quantitative Data: Solvent Selection Guide
| Solvent System | Suitability | Solvolysis Risk | Yield/Purity Profile | Mechanistic Rationale |
| Ethyl Acetate / Hexane | Optimal | Low | High Yield, High Purity | EtOAc is polar enough for hot dissolution but non-nucleophilic. Hexane acts as an ideal non-polar anti-solvent[3]. |
| Toluene / Heptane | Excellent | Low | Moderate Yield, High Purity | Excellent for removing highly lipophilic impurities, though higher boiling points make residual solvent removal harder. |
| Dichloromethane / Hexane | Acceptable | Low | Moderate Yield | DCM is non-nucleophilic, but its low boiling point (39°C) limits the temperature delta needed for effective crystallization. |
| Methanol or Ethanol | DO NOT USE | High | Low Yield, Degraded | Protic solvents act as nucleophiles, rapidly converting the activated benzylic bromide into a benzylic ether[1]. |
Troubleshooting Guide
Q: Why did my product "oil out" instead of forming crystals? A: Oiling out occurs when the compound separates as a supersaturated liquid phase before crystallizing. This is common with low-melting benzylic bromides if the solution is too concentrated or cooled too rapidly. Resolution: Reheat the mixture until it becomes a homogeneous solution, add 5-10% more EtOAc, and cool it much slower. Seeding the solution with a pure crystal of the product at 40°C can force lattice formation over liquid-liquid phase separation.
Q: My isolated yield is low, and the NMR spectrum shows an unexpected singlet around 3.3–3.5 ppm. What happened? A: This is a classic solvolysis side-reaction. Because the 3-methoxy group strongly stabilizes the benzylic carbocation, the C-Br bond is highly labile[1]. If you used an alcohol (like methanol or ethanol) during recrystallization, it acted as a nucleophile, converting your desired benzylic bromide into a benzylic ether. Resolution: Strictly avoid protic/nucleophilic solvents. Switch to the EtOAc/Hexane system[3].
Q: The purified crystals are turning pink or light brown upon storage. Are they ruined? A: Benzylic bromides are light-sensitive and undergo radical-mediated photolytic degradation, releasing trace amounts of elemental bromine (Br₂) which discolors the batch[2]. Resolution: If the discoloration is mild, the bulk purity may still be >95%. To prevent this, always dry and store the product in the dark (amber vials) under an inert atmosphere (Argon/N₂). For severely degraded batches, repeat the recrystallization.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography instead of recrystallization? A: Yes, but it carries risks. Silica gel is slightly acidic and polar, which can induce hydrolysis of the activated benzylic bromide if the compound is left on the column too long. If chromatography is necessary, use fast flash chromatography with deactivated silica and non-polar eluents. Recrystallization is fundamentally preferred for scaling up as it avoids silica-induced degradation.
Q: Is it safe to leave the crystallization flask in the refrigerator over the weekend? A: Yes, provided the flask is tightly sealed (e.g., with a glass stopper and Parafilm). If moisture from the refrigerator enters the flask, it will cause hydrolysis, converting the benzylic bromide into a benzylic alcohol.
References
- Source: European Patent Office (epo.org)
- Title: Technical Support Center: Synthesis of 4-Bromomethyl...
- Title: Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 Source: ACS Publications URL
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(Bromomethyl)-3-methoxynaphthalene
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-3-methoxynaphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize yield and purity.
The most common and efficient route to 2-(Bromomethyl)-3-methoxynaphthalene is the free-radical bromination of 2-methyl-3-methoxynaphthalene, typically using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. However, several competing reactions can occur, leading to impurities that complicate purification and reduce yields.
This guide is structured in a question-and-answer format to directly address the specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dibrominated product. What is causing this and how can I prevent it?
A1: The formation of a dibrominated species, 2-(dibromomethyl)-3-methoxynaphthalene, is a classic example of over-bromination. This occurs when the desired product reacts further with the brominating agent.
Root Cause Analysis:
-
Mechanism: The initial benzylic bromination introduces an electron-withdrawing bromine atom. However, the remaining benzylic C-H bond is still susceptible to radical abstraction and subsequent bromination, especially if the concentration of the brominating agent is too high or the reaction time is excessively long.
-
Stoichiometry: Using more than one equivalent of NBS is the most direct cause of over-bromination. Even with a 1:1 stoichiometry, localized high concentrations of bromine can lead to the formation of the dibrominated product.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of over-bromination.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a strict 1.0 to 1.05 molar equivalents of NBS. | Minimizes the availability of excess brominating agent to react with the product. |
| Reagent Addition | Add the NBS portion-wise or as a slurry over an extended period to the refluxing reaction mixture. | Maintains a low, steady concentration of the bromine radical, favoring mono-bromination. |
| Monitoring | Monitor the reaction progress closely using TLC or GC-MS. | Allows for quenching the reaction as soon as the starting material is consumed, preventing over-reaction. |
| Temperature | Maintain a gentle reflux. | While initiation requires heat, excessive temperatures can accelerate side reactions. |
Diagram: Reaction Pathway for Mono- and Di-bromination
Caption: Desired vs. side reaction pathway in benzylic bromination.
Q2: I'm observing an impurity that I suspect is an aldehyde. How did this form and what can I do about it?
A2: The formation of 2-formyl-3-methoxynaphthalene is due to the oxidation of the benzylic position. This is a common side reaction, especially under harsh conditions or with certain reagents.
Root Cause Analysis:
-
Mechanism: The benzylic C-H bonds are susceptible to oxidation. This can be exacerbated by the presence of oxidizing impurities in the reagents or solvents, or by exposure to air at high temperatures. Strong oxidizing agents like KMnO4 are known to cleave the entire alkyl side chain to a carboxylic acid, but milder conditions can lead to aldehyde formation. Some studies have shown that alkali metal bromides in the presence of an oxidant like Oxone can selectively cause benzylic oxidation.
-
Reagent Quality: Old or improperly stored NBS can contain oxidizing impurities. Similarly, solvents like CCl₄ (though now less common due to toxicity) can contain impurities that promote oxidation.
-
Atmosphere: Running the reaction open to the air, especially at reflux for extended periods, can lead to slow oxidation.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use freshly opened or purified NBS. If the NBS is yellow, it may have decomposed, releasing bromine. | Ensures the reaction environment is free from unwanted oxidants. |
| Solvent Quality | Use anhydrous, high-purity solvents. | Prevents side reactions mediated by water or solvent impurities. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes contact with atmospheric oxygen, reducing the chance of oxidation. |
Q3: My purified product degrades over time, even when stored. Why is it so unstable?
A3: 2-(Bromomethyl)-3-methoxynaphthalene is a benzylic bromide, a class of compounds known for their reactivity and instability.
Root Cause Analysis:
-
Reactivity: The C-Br bond is labile because its cleavage leads to a resonance-stabilized benzylic carbocation. This makes the compound highly susceptible to nucleophilic substitution reactions.
-
Hydrolysis: Trace amounts of moisture can hydrolyze the benzylic bromide to the corresponding alcohol, 2-(hydroxymethyl)-3-methoxynaphthalene, releasing HBr. This HBr can then catalyze further decomposition.
-
Light Sensitivity: Like many alkyl halides, benzylic bromides can be sensitive to light, which can initiate radical decomposition pathways.
Troubleshooting & Prevention (Work-up and Storage):
| Action | Recommendation | Rationale |
| Work-up | Use a non-aqueous workup if possible. After filtering the succinimide, wash the organic phase with a saturated sodium bicarbonate solution to neutralize any trace HBr, followed by a brine wash. | Removes acidic byproducts that can catalyze degradation. |
| Drying | Dry the organic solution thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent. | Removes residual water that can cause hydrolysis. |
| Storage | Store the final product in a tightly sealed, amber glass vial under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., in a freezer). | Protects the compound from moisture, light, and oxygen, which all contribute to its degradation. |
Technical Support Center: Optimization of 2-(Bromomethyl)-3-methoxynaphthalene
Topic: Improving the yield of 2-(Bromomethyl)-3-methoxynaphthalene synthesis Ticket ID: #SYN-NAP-023 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 2-(bromomethyl)-3-methoxynaphthalene is notoriously difficult due to the electronic nature of the naphthalene ring. The methoxy group at the C3 position strongly activates the ring toward Electrophilic Aromatic Substitution (EAS), creating a fierce competition between the desired Radical Benzylic Bromination and the undesired Ionic Ring Bromination .
This guide addresses the low yields typically associated with the Wohl-Ziegler reaction (NBS bromination) and offers a high-purity alternative route via the alcohol intermediate.
Module 1: The Radical Route (Wohl-Ziegler Optimization)
Context: You are using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO) to brominate 2-methyl-3-methoxynaphthalene. Common Yield: 30–50% (often contaminated with ring-brominated byproducts).
Diagnostic: Why is my yield low?
The reaction is governed by the competition between two pathways. Your goal is to maximize Path A and suppress Path B.
Figure 1: Mechanistic competition. The electron-donating methoxy group activates the C1 and C4 positions, making the ring highly susceptible to ionic attack.
Troubleshooting & FAQs
Q1: I am seeing significant bromination on the ring (likely at C1). How do I stop this?
-
Root Cause: The reaction solvent is likely too polar, or the concentration of free bromine (
) is too high. High concentrations favor the ionic EAS mechanism over the radical chain mechanism. -
The Fix:
-
Switch Solvent: If using Acetonitrile or Dichloromethane, stop immediately. These polar solvents stabilize the ionic transition state. Use Carbon Tetrachloride (
) , Benzene , or Chlorobenzene . If green chemistry restrictions apply, Methyl Acetate or Trifluorotoluene are acceptable non-polar alternatives. -
Dilution Effect: Perform the reaction at high dilution (0.1 M or lower).
-
Slow Addition: Do not add NBS all at once. Add NBS portion-wise (or as a slurry) over 1–2 hours to refluxing solvent.[1] This keeps the instantaneous concentration of brominating species low, favoring the radical mechanism (Goldfinger mechanism).
-
Q2: The reaction stalls at 60% conversion. Should I add more NBS?
-
Root Cause: Initiator death. AIBN has a half-life of ~1 hour at refluxing
temperatures ( ). If the addition takes 2 hours, your initiator is dead before the reaction finishes. -
The Fix:
-
Do not add excess NBS (this promotes over-bromination to the gem-dibromide).
-
Add the initiator in portions: 50% at
, 25% at , and 25% at . -
Light Initiation: Consider using a tungsten lamp (500W) instead of chemical initiators to maintain a steady radical flux without thermal decomposition limits.
-
Q3: My product turns pink/black during workup.
-
Root Cause: Hydrolysis. The benzylic bromide is extremely labile due to the electron-rich ring pushing electron density out, making the leaving group (
) leave easily. -
The Fix:
-
Neutralize: Wash the organic layer with cold 5%
to remove succinimide and residual acid. -
Dry Aggressively: Use
(not , which is slower) and filter quickly. -
Avoid Silica: Silica gel is slightly acidic and can degrade this compound. If chromatography is necessary, deactivate the silica with 1-2% Triethylamine or use Neutral Alumina .
-
Module 2: The High-Purity Route (Alcohol Intermediate)
Context: If the radical route yields <50% or purification is impossible, you must switch to the nucleophilic substitution route. This method avoids ring bromination entirely.
Protocol Overview:
-
Precursor: 3-methoxy-2-naphthoic acid (or ester).
-
Step 1: Reduction to 2-(hydroxymethyl)-3-methoxynaphthalene .
-
Step 2: Conversion to bromide using
or Appel conditions.
Experimental Protocol (Step 2 Focus)
| Parameter | Condition |
| Starting Material | 2-(hydroxymethyl)-3-methoxynaphthalene (1.0 eq) |
| Reagent | Phosphorus Tribromide ( |
| Solvent | Anhydrous |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1–3 Hours |
| Expected Yield | >85% |
Q4: Why use this route if it adds a step?
-
Reasoning: The radical bromination of electron-rich naphthalenes is inherently "messy" due to lack of regioselectivity. The alcohol route locks the regiochemistry. The hydroxyl group is converted directly to bromide via an
mechanism, which is unaffected by the electronic activation of the ring.
Q5: Which brominating agent is best for the alcohol?
-
Recommendation:
-
Standard:
in DCM at 0°C. Note: This generates HBr byproduct. Ensure the system is vented. -
Mildest (Appel Reaction):
(1.1 eq) + (1.1 eq) in DCM. This is neutral and avoids acid-catalyzed polymerization of the product. Use this if your product degrades with .
-
Module 3: Stability & Storage
Critical Warning: 2-(Bromomethyl)-3-methoxynaphthalene is a potent alkylating agent and a lachrymator.
Figure 2: Degradation pathways. The compound is sensitive to moisture and light.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is ideal; 4°C is mandatory.
-
Stabilizer: If storing for >1 week, add copper turnings or a trace of silver wool to scavenge free bromide radicals/ions.
References
-
BenchChem. (2025).[1][2] Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.[1] [Protocol for analogous naphthalene bromination]. Retrieved from
-
Erdogan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene.[3] Sakarya University Journal of Science, 25(3), 714-722. Retrieved from
-
PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene.[1][4][2][3][5] [Standard Wohl-Ziegler Protocol]. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Bromomethyl)naphthalene Product Sheet. [Safety and Reactivity Data]. Retrieved from
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
Sources
stability of 2-(Bromomethyl)-3-methoxynaphthalene under different conditions
Technical Support Center: 2-(Bromomethyl)-3-methoxynaphthalene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-methoxynaphthalene is a valuable reagent in organic synthesis, prized for its role as an alkylating agent and a building block for complex molecules, including fluorescent probes.[1][2] Its utility is derived from the reactive benzylic bromide functional group.[1] However, this same reactivity makes the compound susceptible to degradation under various conditions, which can compromise experimental outcomes. This guide provides in-depth technical support, addressing common stability issues, troubleshooting failed reactions, and offering best practices for handling and storage to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 2-(Bromomethyl)-3-methoxynaphthalene.
Q1: How should I properly store 2-(Bromomethyl)-3-methoxynaphthalene?
A1: Proper storage is critical to maintain the compound's purity and reactivity. It should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[3][4] The storage area should be dry, well-ventilated, and away from incompatible materials, particularly strong bases, oxidizing agents, and nucleophiles like alcohols and amines.[5][6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.
Q2: What are the visible signs of degradation?
A2: Pure 2-(Bromomethyl)-3-methoxynaphthalene is typically a white to off-white solid.[1] Signs of degradation can include:
-
Discoloration: A change in color to yellow or brown often indicates the formation of impurities.
-
Change in Physical State: The solid may become sticky or oily due to the formation of liquid byproducts from hydrolysis or other decomposition pathways.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, this may suggest the presence of polymeric or other insoluble degradation products.
Q3: Is this compound sensitive to light or air?
A3: Yes, related compounds are known to be sensitive to both light and air.[7] Exposure to air can lead to oxidation, potentially at the benzylic position, while light can promote the formation of radical species, leading to undesired side reactions. It is best practice to store the compound in an amber vial or otherwise protected from light and to minimize its exposure to the atmosphere during handling.
Q4: Which solvents are recommended for reactions and which should be avoided?
A4: The choice of solvent is crucial.
-
Recommended: Dry, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene are generally suitable for reactions involving this compound.
-
To Avoid: Protic solvents like water, methanol, and ethanol should be avoided unless they are a reagent in the reaction. These solvents can act as nucleophiles, leading to solvolysis of the benzylic bromide to form the corresponding alcohol or ether, which will appear as an impurity.[8][9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q5: My reaction is not proceeding, or the yield is very low. What could be the problem?
A5: This is a common issue and can stem from several sources:
-
Degraded Starting Material: The most likely culprit is the degradation of your 2-(Bromomethyl)-3-methoxynaphthalene, especially if it has been stored for a long time or improperly. Before starting your reaction, it is advisable to check the purity of the starting material by thin-layer chromatography (TLC) or ¹H NMR (see Protocol 1).
-
Presence of Moisture: Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incompatible Base: If your reaction requires a base, ensure it is non-nucleophilic (e.g., DBU, DIPEA) if you want to avoid its direct reaction with your starting material. Strong, nucleophilic bases can compete with your intended nucleophile.
-
Reaction Conditions: Benzylic bromides are highly reactive, and reaction times are often short.[10] Monitor the reaction closely by TLC to avoid the formation of byproducts from prolonged reaction times or excessive heat.
Q6: I see multiple spots on my TLC plate for my starting material. What do they represent?
A6: Multiple spots indicate the presence of impurities. For 2-(Bromomethyl)-3-methoxynaphthalene, common impurities arising from degradation include:
-
2-(Hydroxymethyl)-3-methoxynaphthalene: This is the product of hydrolysis and will be more polar (lower Rf on silica gel TLC) than the starting material.
-
Bis(3-methoxy-2-naphthalenyl)methane: This can form from the reaction of the starting material with itself under certain conditions.
-
3-Methoxy-2-naphthaldehyde: A potential oxidation product, which will also have a different polarity.
Q7: My purified product is contaminated with a compound containing bromine. How can I remove it?
A7: This suggests that unreacted starting material is co-eluting with your product during chromatography. You can try to improve the separation by:
-
Using a less polar solvent system for your column chromatography.
-
Performing a chemical quench to remove the unreacted starting material. For example, adding a small amount of a primary amine (like piperidine) at the end of the reaction will convert the remaining 2-(Bromomethyl)-3-methoxynaphthalene into a more polar amine adduct that is easier to separate.
Summary of Stability and Compatibility
| Condition/Reagent | Recommendation | Rationale |
| Storage Temperature | 2-8°C[3][4] | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation.[6] |
| Light | Store in the dark (amber vial) | Prevents light-induced radical formation.[7] |
| Protic Solvents (Water, Alcohols) | Avoid (unless a reagent) | Can cause solvolysis via Sₙ1 or Sₙ2 mechanisms.[8] |
| Strong Nucleophiles/Bases | Use with caution | Will readily react, potentially competing with the desired reaction.[1][6] |
| Strong Oxidizing Agents | Avoid | Can lead to oxidation of the naphthalene ring or the benzylic position.[11] |
Part 3: Experimental Protocols and Visual Guides
Protocol 1: Quality Control Check of 2-(Bromomethyl)-3-methoxynaphthalene by TLC
This protocol allows for a quick assessment of the purity of your starting material.
Materials:
-
2-(Bromomethyl)-3-methoxynaphthalene sample
-
TLC plate (silica gel 60 F₂₅₄)
-
Mobile phase: 10% Ethyl Acetate in Hexane
-
TLC chamber
-
UV lamp (254 nm)
-
Capillary spotter
Procedure:
-
Prepare a small amount of the mobile phase and pour it into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Dissolve a small amount (1-2 mg) of your 2-(Bromomethyl)-3-methoxynaphthalene sample in a suitable solvent like dichloromethane (0.5 mL).
-
Using a capillary spotter, carefully spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate into the chamber and allow the mobile phase to elute up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the plate under a UV lamp at 254 nm.
Interpretation:
-
A pure sample should show a single, well-defined spot.
-
The presence of additional spots, particularly a more polar spot at a lower Rf, suggests degradation (likely hydrolysis).
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2-(Bromomethyl)-3-methoxynaphthalene.
Caption: Potential degradation pathways of 2-(Bromomethyl)-3-methoxynaphthalene.
Troubleshooting Workflow for Failed Reactions
This workflow provides a logical sequence of steps to diagnose issues with reactions involving 2-(Bromomethyl)-3-methoxynaphthalene.
Caption: Troubleshooting workflow for reactions with 2-(Bromomethyl)-3-methoxynaphthalene.
References
- Vertex AI Search. (n.d.). 2-(Bromomethyl)naphthalene - Antibodies.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.).
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- ChemScene. (n.d.). 2-(Bromomethyl)-6-methoxynaphthalene.
- Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity.
- Chemstock. (n.d.). 2-BROMO-6-METHOXY-NAPHTHALENE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- 2 - SAFETY DATA SHEET. (2025, September 12).
- Benchchem. (n.d.). An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene.
- Lab Pro Inc. (n.d.). 2-Bromo-3-methoxynaphthalene, 1G.
- Benchchem. (n.d.). Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)naphthalene 96.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(Bromomethyl)naphthalene 96 939-26-4 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. labproinc.com [labproinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. fishersci.com [fishersci.com]
troubleshooting low yield in bromomethylation of methoxynaphthalene
Topic: Troubleshooting Low Yield & Side Reactions Audience: Organic Chemists, Process Chemists, Drug Development Scientists Status: Active Support Guide
Executive Summary
The bromomethylation of methoxynaphthalenes (e.g., 2-methoxynaphthalene to 1-(bromomethyl)-2-methoxynaphthalene) is a notoriously capricious transformation. While the Blanc reaction (Paraformaldehyde/HBr) is the most direct route, it frequently suffers from low yields due to resinification (polymerization) and bis-alkylation . The electron-rich nature of the methoxynaphthalene ring makes the resulting benzyl bromide highly reactive, often leading it to react with the starting material to form diarylmethane byproducts before the reaction is quenched.
This guide addresses the critical control points to suppress polymerization and maximize the yield of the monomeric benzyl bromide.
Part 1: Diagnostic Troubleshooting (Flowchart)
Use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic decision tree for identifying failure modes in bromomethylation reactions.
Part 2: Frequently Asked Questions (FAQs)
Category 1: Reaction Control & Polymerization[1]
Q: My reaction mixture turns into a solid black block or sticky tar within 30 minutes. Why? A: This is the classic "Blanc Polymerization." The product, a benzylic bromide on an electron-rich naphthalene ring, is an extremely potent electrophile.[1]
-
Mechanism: The product reacts with unreacted methoxynaphthalene (Friedel-Crafts alkylation) to form a diarylmethane. This dimer is more electron-rich than the starting material and reacts further, leading to oligomers and eventually cross-linked resins.
-
Solution:
-
Dilution: Increase solvent volume (glacial acetic acid) by 2-3x.
-
Temperature: Never exceed room temperature. Run at 0–5 °C initially.
-
Quench Early: Do not aim for 100% conversion. Stop the reaction at 70-80% conversion to preserve the monomer.
-
Q: Can I use heat to speed up the reaction? A: Absolutely not. Heating an electron-rich Blanc reaction is the fastest way to generate tar. The activation energy for polymerization is often lower than for the initial bromomethylation once the concentration of product builds up. Keep it cold (0–20 °C).
Category 2: Reagents & Stoichiometry[1][3][4][5][6][7]
Q: I am using 33% HBr in Acetic Acid. Is that sufficient? A: It depends on the moisture content.
-
Issue: Commercial 33% HBr/AcOH often absorbs water over time. Water slows the depolymerization of paraformaldehyde and quenches the reactive hydroxymethyl cation.
-
Recommendation: Use freshly opened 33% HBr/AcOH. For difficult substrates, bubbling dry HBr gas into a suspension of the substrate and paraformaldehyde in acetic acid is far superior as it maintains anhydrous conditions and high acidity.
Q: Why is my yield lower when I scale up? A: Heat transfer and mixing issues. The reaction is exothermic. On a larger scale, localized hot spots cause rapid polymerization.
-
Fix: Use efficient mechanical stirring and ensure the HBr addition is slow enough to maintain the internal temperature strictly <10 °C.
Category 3: Work-up & Purification[4]
Q: My product decomposes on the silica column. What is happening? A: 1-(Bromomethyl)-2-methoxynaphthalene is acid-sensitive. Silica gel is slightly acidic, which can catalyze the hydrolysis to the alcohol or elimination to a methide-like intermediate that polymerizes.
-
Fix:
-
Neutralize: Pre-treat silica with 1% Triethylamine (TEA) in hexanes.
-
Switch Phase: Use Neutral Alumina instead of silica.
-
Avoid Chromatography: This product is best purified by recrystallization (e.g., from dry hexane or heptane) to avoid decomposition.
-
Part 3: Optimized Experimental Protocols
Method A: Direct Bromomethylation (Blanc Reaction)
Best for: Direct synthesis when starting from 2-methoxynaphthalene.
Reagents:
-
2-Methoxynaphthalene (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
HBr (33% in Acetic Acid) (1.5 - 2.0 equiv)
-
Glacial Acetic Acid (Solvent, 5-10 mL per gram of substrate)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails if solids precipitate), internal thermometer, and dropping funnel.
-
Dissolution: Charge 2-methoxynaphthalene and paraformaldehyde into the flask. Add Glacial Acetic Acid.[2][3][4] Cool to 0–5 °C using an ice/salt bath.
-
Addition: Add the HBr/AcOH solution dropwise over 30-60 minutes. Crucial: Do not allow internal temperature to rise above 10 °C.
-
Reaction: Stir at 0–10 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Stop point: Quench when starting material is <10% or if a baseline "streak" (polymer) begins to appear.
-
-
Work-up (Fast & Cold): Pour the mixture into ice-cold water . The product should precipitate as a solid.
-
Isolation: Filter immediately. Wash with cold water (3x) to remove acid.
-
If oil forms: Extract with CH2Cl2, wash with cold NaHCO3 (sat.), dry over MgSO4, and concentrate at low temperature (<30 °C).
-
-
Purification: Recrystallize immediately from dry hexane/heptane. Store at -20 °C.
Method B: Radical Bromination (NBS Route)
Best for: High purity requirements. Requires 2-methyl-1-methoxynaphthalene (or isomer) as starting material.
Reagents:
-
2-Methyl-1-methoxynaphthalene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN or Benzoyl Peroxide (0.05 equiv)
-
CCl4 or Benzotrifluoride (PhCF3) (Solvent)
Protocol:
-
Dissolve substrate in solvent.[5][6] Add NBS and initiator.[5][6]
-
Heat to reflux (70-80 °C).
-
Initiation: The reaction is complete when the dense NBS solid at the bottom floats to the top as succinimide.
-
Yield: Typically 80-90% with minimal polymerization.
Part 4: Comparative Data & Specifications
| Parameter | Method A: Blanc Reaction | Method B: NBS Bromination |
| Starting Material | Methoxynaphthalene (Cheap) | Methyl-methoxynaphthalene (Expensive) |
| Reagents | (CH2O)n / HBr / AcOH | NBS / AIBN / CCl4 |
| Typical Yield | 40 - 60% | 80 - 95% |
| Primary Failure Mode | Polymerization (Tar formation) | Over-bromination (Dibromide) |
| Regioselectivity | 1-position (on 2-methoxy) | Specific to Methyl group |
| Scalability | Difficult (Exotherm control) | Good |
References
-
Mechanism & Side Reactions: Watson, W. D. "The mechanism of the chloromethylation of aromatic compounds." Journal of Organic Chemistry, 1985. Link
-
Optimized Blanc Procedure: "Bromomethylation of Aromatic Compounds." Organic Syntheses, Coll. Vol. 3, p. 195. Link
-
NBS Alternative Route: Dorel, R., et al. "Synthesis of 2-bromo-3-(bromomethyl)naphthalene." Journal of Organic Chemistry, 2016. Link
-
Industrial Process Insight: "Process for the synthesis of 2-methoxy-6-bromo-naphthalene." European Patent EP0179447B1.[7] Link
-
Safety Warning (Bis-ethers): "Formation of Bis(chloromethyl)ether in Chloromethylation." Chemical & Engineering News. Link
Sources
Technical Support Center: Derivatization with 2-(Bromomethyl)-3-methoxynaphthalene
[1]
Status: Operational Ticket ID: BMMN-DERIV-001 Subject: Troubleshooting, Optimization, and Protocols for Carboxylic Acid Labeling[1]
Executive Summary & Chemical Logic
Welcome to the technical support guide for 2-(Bromomethyl)-3-methoxynaphthalene (Br-MMN). This reagent is a highly sensitive fluorescent alkylating agent used primarily for the derivatization of carboxylic acids (fatty acids, prostaglandins, bile acids) to enable detection at femtomole levels via HPLC-FLD (Fluorescence Detection).
The Core Mechanism: The reaction relies on nucleophilic substitution (SN2) .[2] The carboxylate anion (target) attacks the bromomethyl group of the reagent, displacing the bromide ion to form a stable, fluorescent ester.
Why Experiments Fail (The "Why"): Most failures stem from three specific kinetic barriers:
-
Phase Incompatibility: Carboxylate salts (K+) are insoluble in the organic solvents (Acetone/Acetonitrile) required to dissolve the reagent.
-
Moisture Sensitivity: Water competes with the carboxylate, hydrolyzing the reagent into a non-reactive alcohol byproduct.
-
Steric Hindrance: The methoxy group at the 3-position provides spectral distinctiveness but can sterically impede the reaction if the catalyst system is not optimized.
Troubleshooting & FAQs
Q1: "My reaction yields are consistently low (<40%). I am using K2CO3 in Acetone. What is wrong?"
Diagnosis: Phase Transfer Failure.[1] Root Cause: Potassium carbonate (K2CO3) is solid and insoluble in acetone.[1] The carboxylate anions remain trapped on the surface of the solid salt, unable to react with the Br-MMN in the liquid phase. The Fix: You must use a Phase Transfer Catalyst (PTC) .
-
Recommendation: Add 18-Crown-6 ether .
-
Mechanism: The crown ether complexes with the Potassium ion (K+), pulling the carboxylate anion into the organic solvent (Acetone/Acetonitrile). This creates "naked" anions that are highly reactive nucleophiles.[1]
-
Ratio: Use a catalytic amount (typically 10-20 mol% relative to the fatty acid).[1]
Q2: "I see a large, interfering peak early in my chromatogram that overlaps with short-chain fatty acids."
Diagnosis: Reagent Hydrolysis.[1][3] Root Cause: Moisture in the solvent or atmosphere has reacted with Br-MMN.[1] The Reaction: Br-MMN + H2O → HO-MMN (Alcohol) + HBr The Fix:
-
Anhydrous Solvents: Ensure Acetone or Acetonitrile is dried over molecular sieves (3Å).
-
Closed System: Perform the reaction in sealed, crimp-top vials, not screw caps which can leak at 60°C.
-
Blank Subtraction: Always run a "Reagent Blank" (Solvent + Catalyst + Reagent, no sample) to identify the specific retention time of the hydrolysis product.
Q3: "The fluorescence signal decays rapidly after injection."
Diagnosis: Photobleaching or Quenching.[1] Root Cause: Naphthalene derivatives are sensitive to UV light.[1] The Fix:
-
Amber Glass: Store all stock solutions in amber vials.
-
Autosampler Protection: Ensure the HPLC autosampler compartment is darkened.
-
Solvent pH: Avoid highly acidic mobile phases (< pH 3.0) post-column, as this can sometimes quench fluorescence or hydrolyze the newly formed ester.
Q4: "How do I remove excess reagent before injection? It's swamping my detector."
Diagnosis: Detector Saturation. The Fix: Do not rely on evaporation alone (Br-MMN is not volatile).[1]
Visualizing the Chemistry
The following diagram illustrates the competition between the desired derivatization and the moisture-induced hydrolysis, emphasizing the critical role of the Crown Ether catalyst.
Figure 1: Reaction pathway showing the necessity of phase transfer catalysis and the risk of hydrolysis.
Standardized Experimental Protocol
Objective: Derivatization of long-chain fatty acids (C12-C24) for HPLC-FLD.
Materials Required
-
Reagent: 2-(Bromomethyl)-3-methoxynaphthalene (2 mg/mL in Anhydrous Acetone).
-
Catalyst Solution: 18-Crown-6 (1 mg/mL in Acetone) + Anhydrous K2CO3 (solid).[1]
-
Solvent: Anhydrous Acetone (stored over molecular sieves).[1]
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve the fatty acid sample in 100 µL of acetone.
-
Critical: If the sample is aqueous, evaporate to dryness under Nitrogen first.
-
-
Catalyst Addition:
-
Add 5-10 mg of solid anhydrous K2CO3.[1]
-
Add 50 µL of the 18-Crown-6 solution.
-
-
Derivatization:
-
Add 100 µL of the Br-MMN reagent solution.[1]
-
Cap the vial tightly (crimp cap preferred).
-
Vortex for 30 seconds.
-
-
Incubation:
-
Heat at 60°C for 45 minutes .
-
Note: Higher temperatures (>70°C) increase the risk of reagent degradation.
-
-
Cleanup & Injection:
Data & Specifications
Chromatographic Properties
| Parameter | Specification | Notes |
| Excitation Wavelength | 290 - 310 nm | Perform spectral scan for 3-methoxy isomer optimization. |
| Emission Wavelength | 450 - 470 nm | Stokes shift is typically large for naphthalenes.[1] |
| Column | C18 Reverse Phase | e.g., 150mm x 4.6mm, 3µm or 5µm.[1] |
| Mobile Phase | Acetonitrile / Water | Gradient elution (e.g., 70% to 100% ACN).[1] |
| Limit of Detection | 10 - 50 femtomoles | Highly dependent on detector gain and background noise.[1] |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Peaks | Acidic conditions preventing ionization.[1] | Ensure K2CO3 is present and in excess.[1] |
| Double Peaks | Isomerization or partial hydrolysis.[1] | Check sample purity; ensure anhydrous conditions. |
| Baseline Drift | Gradient elution of excess reagent.[1] | Implement a "Step Gradient" to flush reagent at the end of the run. |
| Precipitate | K2CO3 precipitation in injector. | MUST filter sample before injection.[1] |
References
-
Tsuruta, Y., et al. (1984).[1] "Determination of fatty acids in human serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B: Biomedical Sciences and Applications.
- Context: Establishes the foundational protocol for bromomethyl-methoxy-naphthalene derivatization of f
-
Santa Cruz Biotechnology. "2-Bromo-3-methoxynaphthalene Product Data."[1] SCBT Chemical Catalog.
-
Context: Physical properties and handling safety for the specific 3-methoxy isomer.[1]
-
-
BenchChem Technical Support. "Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes." BenchChem Protocols.
- Context: Guidelines on fluorescence optimiz
-
Sigma-Aldrich. "Derivatization Reagents for HPLC: 2-Bromomethylnaphthalene derivatives."[1] Technical Bulletin.
-
Context: General mechanism of alkyl halide derivatization for carboxylic acids.[1]
-
Technical Support Hub: HPLC Optimization for 2-(Bromomethyl)-3-methoxynaphthalene Derivatives
The following Technical Support Guide is designed for researchers and analytical scientists working with 2-(Bromomethyl)-3-methoxynaphthalene (Br-3-MMN) . While the 6-methoxy isomer (Br-6-MMN) is more commercially ubiquitous, the 3-methoxy isomer presents unique steric and electronic properties often utilized in specialized synthesis or as a fluorescent tag for carboxylic acids, phenols, and amines.
This guide treats Br-3-MMN primarily as a derivatization reagent or synthetic scaffold , addressing the critical challenges of separating its reaction products (derivatives) via HPLC.
Status: Active Role: Senior Application Scientist Scope: Reversed-Phase HPLC (RP-HPLC), Fluorescence Detection (FLD), Derivatization Protocols.
Technical Overview & Mechanism
2-(Bromomethyl)-3-methoxynaphthalene functions as a highly reactive electrophile. The bromomethyl group (
Why use this reagent?
-
Fluorescence: The naphthalene core provides a strong fluorophore, enabling detection limits in the femtomole range (typically
, ). -
Hydrophobicity: It adds a non-polar tag to polar analytes, increasing retention on C18 columns and improving separation efficiency.
Reaction Mechanism (General)
Troubleshooting Guide & FAQs
Q1: I am seeing a large, broad peak early in my chromatogram that interferes with my early-eluting derivatives. What is it?
Diagnosis: This is likely the hydrolysis product (2-hydroxymethyl-3-methoxynaphthalene) or unreacted reagent. Root Cause: Bromomethyl groups are moisture-sensitive. If water is present during the reaction or storage, the bromine is displaced by hydroxyl. Solution:
-
Dry Your Solvents: Ensure all reaction solvents (Acetone, Acetonitrile) are anhydrous.
-
Scavenger Step: Add a scavenger (e.g., glycine or a solid-phase scavenger resin) post-reaction to react with excess Br-3-MMN, shifting the reagent peak away from your analytes.
-
Gradient Optimization: Start your HPLC gradient with a lower organic % (e.g., 30% MeCN) to retain the hydrophobic derivatives while eluting the more polar hydrolysis products early.
Q2: My derivatives are co-eluting. How do I improve resolution for these naphthalene-tagged compounds?
Diagnosis: Poor selectivity (
-
Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Biphenyl column. These phases interact strongly with the naphthalene
-system, often providing dramatically different selectivity compared to C18. -
Mobile Phase Modifier: Switch from Acetonitrile (MeCN) to Methanol (MeOH). MeOH allows for stronger
-interaction with phenyl columns than MeCN, which can suppress these interactions.
Q3: The fluorescence signal is low or unstable. What are the optimal detection settings?
Diagnosis: Incorrect excitation/emission wavelengths or quenching. Solution:
-
Spectral Scanning: Do not rely on literature for the 6-methoxy isomer. The 3-methoxy group is ortho to the methylene bridge, which may induce a steric twist or electronic shift.
-
Action: Stop flow with the peak in the cell and scan Ex (200–350 nm) and Em (300–500 nm).
-
Estimated Start Points:
, .
-
-
Solvent Quenching: Avoid chlorinated solvents or high concentrations of acetone in the mobile phase, as they can quench fluorescence.
Q4: My retention times are drifting.
Diagnosis: Temperature fluctuations or mobile phase evaporation. Solution:
-
Thermostatting: Naphthalene derivatives are highly hydrophobic; their partition coefficients are temperature-sensitive. Ensure column oven is stable (e.g.,
). -
Pre-mixed Mobile Phase: If using gradient pumping, ensure the "A" line (aqueous) has 5-10% organic to prevent bacterial growth and ensure wetting, but be aware that evaporation of the organic portion in the reservoir can shift retention over long sequences.
Optimized Experimental Protocol
Part A: Derivatization Workflow (Example for Carboxylic Acids)
Note: Perform in amber vials to prevent photodegradation.
-
Preparation: Dissolve analyte in anhydrous Acetone or MeCN.
-
Catalyst: Add anhydrous Potassium Carbonate (
) and 18-Crown-6 ether (catalyst). -
Reagent Addition: Add 2-(Bromomethyl)-3-methoxynaphthalene (5-fold molar excess).
-
Incubation: Heat at
for 30–60 minutes. -
Cleanup (Optional but Recommended): Pass through a short silica SPE cartridge or dilute with mobile phase.
Part B: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl or C18 (150 x 4.6 mm, 3 | Phenyl phases maximize selectivity for aromatic tags. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of silanols and residual carboxyls. |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks than MeOH. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard for analytical scale; adjust for column ID. |
| Gradient | 50% B to 100% B over 20 min | Naphthalene derivatives are hydrophobic and elute late. |
| Detection | FLD: Ex 290 nm / Em 370 nm (Optimize!) | Fluorescence is 10-100x more sensitive than UV (254 nm). |
| Injection Vol | 5 - 20 | Keep low to prevent peak fronting from derivatization solvents. |
Visualizations (Logic & Workflow)
Diagram 1: Derivatization & Analysis Workflow
Caption: Step-by-step chemical derivatization and HPLC analysis pathway for Br-3-MMN.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for resolving common resolution and peak shape issues.
References
-
Synthesis and Application of Bromomethylnaphthalenes
- General Derivatization Protocols (Analogous Reagents)
- HPLC Troubleshooting & Method Development: Title: HPLC Troubleshooting Guide - How to Identify, Isolate, and Correct Common HPLC Problems. Source: Sigma-Aldrich (Merck).
-
Column Selection for Aromatic Compounds
Sources
Technical Support Center: 2-(Bromomethyl)-3-methoxynaphthalene
Welcome to the Technical Support Center for 2-(Bromomethyl)-3-methoxynaphthalene . As a highly reactive benzylic bromide, this compound is a powerful electrophile widely utilized in SN2 alkylations, such as the synthesis of C3a receptor modulators and other advanced pharmaceutical intermediates[1]. However, the same benzylic activation that makes it synthetically valuable also renders it a potent lachrymator, a corrosive agent, and highly susceptible to environmental degradation[2][3].
This guide is engineered for researchers and drug development professionals. It moves beyond basic safety data to explain the causality behind handling procedures, ensuring your workflows are safe, reproducible, and self-validating.
Physicochemical Profiling & Storage Parameters
To maintain the integrity of the carbon-bromine bond, storage conditions must strictly mitigate thermal, photolytic, and hydrolytic stress.
Table 1: Critical Storage & Handling Metrics
| Parameter | Specification | Mechanistic Causality |
| Storage Temperature | 2–8 °C | Suppresses thermal auto-decomposition and minimizes the kinetic energy available for SN1-type ionization of the benzylic C-Br bond. |
| Atmosphere | Inert (Argon/N₂)[4] | Prevents nucleophilic attack by atmospheric H₂O, which irreversibly hydrolyzes the compound into an inactive alcohol and corrosive HBr gas[2]. |
| Light Exposure | Protect from light[5] | UV/Visible photons provide sufficient energy to induce homolytic cleavage of the C-Br bond, triggering radical polymerization and dimerization. |
| Hazard Class | Corrosive, Lachrymator[3] | Reacts instantly with the moisture in mucous membranes and eyes to generate hydrobromic acid (HBr), causing severe burns and tearing[3]. |
Mechanistic Degradation Pathway
Understanding how 2-(Bromomethyl)-3-methoxynaphthalene degrades is critical for troubleshooting failed downstream reactions. The primary failure mode in the laboratory is moisture-induced hydrolysis .
Figure 1: Moisture-induced degradation pathway of 2-(bromomethyl)-3-methoxynaphthalene.
Standard Operating Protocols (SOPs)
Protocol A: Inert Weighing and Transfer (Self-Validating System)
Because this compound is a severe lachrymator and moisture-sensitive[2][3], standard benchtop weighing will compromise both the reagent and the operator.
-
Step 1: Temperature Equilibration
-
Action: Remove the sealed secondary container from the 2–8 °C refrigerator and place it in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the reagent, accelerating hydrolysis[2].
-
Validation Check: The exterior of the vial must be completely dry and at ambient room temperature to the touch before the Parafilm is removed.
-
-
Step 2: Fume Hood Preparation & PPE
-
Action: Ensure fume hood flow rate is >100 fpm. Don double nitrile gloves, chemical splash goggles, and a lab coat. For bulk handling, use P3 respirator cartridges.
-
Causality: Lachrymators cause debilitating eye and respiratory irritation even at low ppm[3]. Double gloving prevents skin burns if the outer glove is breached by the alkylating agent.
-
-
Step 3: Argon Blanket Transfer
-
Action: Open the vial exclusively under a continuous stream of dry Argon (or inside a glovebox). Use an anti-static, oven-dried spatula for transfer.
-
Causality: Argon is heavier than air and displaces moisture/oxygen, protecting the benzylic bromide from nucleophilic attack during the physical transfer.
-
-
Step 4: Post-Use Sealing
-
Action: Flush the headspace of the source vial with Argon for 10 seconds, seal tightly with a PTFE-lined cap, wrap heavily in Parafilm, and return to 2–8 °C storage.
-
Validation Check: A properly sealed vial will show no discoloration or fuming upon subsequent uses.
-
Figure 2: Self-validating workflow for handling moisture-sensitive benzylic bromides.
Troubleshooting Guide
Issue 1: The reagent bottle emits white fumes upon opening.
-
Root Cause: The seal was compromised during storage, allowing atmospheric moisture to enter. The compound hydrolyzed, generating Hydrogen Bromide (HBr) gas[2]. When the bottle is opened, the pressurized HBr gas reacts with moisture in the air to form visible hydrobromic acid fumes.
-
Resolution: Immediately close the vial under the fume hood. The batch is likely heavily degraded and highly acidic. It is recommended to discard the batch according to hazardous waste protocols[3] or repurify via recrystallization (if feasible and safe) before use.
Issue 2: Unexplained drop in SN2 reaction yields.
-
Root Cause: The 2-(Bromomethyl)-3-methoxynaphthalene has partially degraded into 2-(hydroxymethyl)-3-methoxynaphthalene. The alcohol byproduct is not an electrophile and will not participate in your SN2 alkylation. Furthermore, the generated HBr can protonate your nucleophile (e.g., amines), killing its reactivity.
-
Resolution: Assess the purity of the starting material via ¹H-NMR.
-
Diagnostic check: The intact benzylic protons (-CH₂ Br) typically appear as a sharp singlet around 4.6–4.8 ppm. If you observe a new singlet shifted slightly upfield alongside a broad -OH peak, hydrolysis has occurred.
-
Issue 3: The normally white/off-white powder has turned yellow or brown.
-
Root Cause: Photolytic or thermal degradation. Exposure to light or elevated temperatures induces homolytic cleavage of the C-Br bond, creating benzylic radicals that dimerize or polymerize. The extended conjugation of these byproducts absorbs blue light, appearing yellow/brown.
-
Resolution: Ensure the compound is stored in an amber vial or wrapped in aluminum foil at 2–8 °C[5]. Discard heavily discolored material, as the radical byproducts can interfere with sensitive catalytic cycles (e.g., Suzuki or Buchwald-Hartwig couplings).
Frequently Asked Questions (FAQs)
Q: Can I store 2-(Bromomethyl)-3-methoxynaphthalene at -20 °C to further extend its shelf life? A: Yes, storage at -20 °C is excellent for long-term stability. However, the risk of moisture condensation upon removal from the freezer is drastically higher than at 2–8 °C. You must strictly adhere to Protocol A, Step 1, allowing the vial to reach room temperature in a desiccated environment before opening.
Q: What is the safest way to quench a spill of this compound inside the fume hood? A: Do not use water, as this will rapidly generate HBr gas and exacerbate the lachrymatory effect. Instead, carefully cover the spill with a mild, dry base (such as solid sodium bicarbonate or calcium carbonate) to neutralize any existing acid. Sweep the solid into a hazardous waste container, then wipe the area with a 5% sodium bicarbonate solution, followed by a water rinse[3].
Q: My protocol calls for a base in the alkylation step. Do I need to add extra base if my reagent is slightly old? A: If you suspect minor hydrolysis has occurred (generating trace HBr), you should add a slight stoichiometric excess of your base (e.g., K₂CO₃, DIPEA) to ensure your nucleophile remains deprotonated and active. However, using fresh, pure electrophile is always the scientifically rigorous choice.
References
1.[1] WO2008079371A1 - Modulators of c3a receptor and methods of use thereof. Google Patents. 2. 2-(Bromomethyl)naphthalene 96 939-26-4. MilliporeSigma. 3.[2] An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene. Benchchem. 4.[4] Synquest Labs - 1,4-Bis(bromomethyl)benzene SDS. Synquest Labs. 5.[5] Br-Mmc SDS. TCI America. 6.[3] SAFETY DATA SHEET: Benzonitrile, 2-(bromomethyl)-. Thermo Fisher Scientific.
Sources
- 1. WO2008079371A1 - Modulators of c3a receptor and methods of use thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 2-(Bromomethyl)-3-methoxynaphthalene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed insights into the molecular framework of organic compounds. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-3-methoxynaphthalene, a substituted naphthalene derivative of interest in organic synthesis.
Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage predicted NMR data, a common and powerful approach in modern chemistry, and compare it against the experimental data of structurally related analogs. This comparative methodology not only allows for a robust structural assignment but also provides a deeper understanding of substituent effects on the naphthalene ring system.
The Strategic Approach to NMR Analysis: A Workflow
The reliable interpretation of NMR data hinges on a systematic workflow, from sample preparation to final structural confirmation. This process ensures data integrity and analytical rigor.
Figure 1: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.
Experimental Protocol: A Blueprint for Data Acquisition
While this guide utilizes predicted data, the following represents a standard, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-(Bromomethyl)-3-methoxynaphthalene.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.[1][2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[2]
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[1]
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
| Parameter | Value | Rationale |
| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Number of Scans | 16 | Sufficient for a good signal-to-noise ratio for a milligram-scale sample. |
| Relaxation Delay | 2 s | Allows for adequate relaxation of protons between pulses. |
| Spectral Width | 16 ppm | Encompasses the typical chemical shift range for organic molecules. |
¹³C NMR Parameters:
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 | A proton-decoupled experiment to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). |
| Number of Scans | 1024 | A higher number of scans is necessary due to the low natural abundance of ¹³C.[3] |
| Relaxation Delay | 5 s | A longer delay ensures quantitative data, especially for quaternary carbons. |
| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts in organic compounds. |
Spectral Analysis of 2-(Bromomethyl)-3-methoxynaphthalene
The following sections detail the predicted ¹H and ¹³C NMR spectra and their interpretation. The numbering convention used for the naphthalene ring is as follows:
Figure 2: Numbering of the naphthalene core.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the bromomethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | s | 1H | H-4 |
| ~7.75 | d | 1H | H-5 |
| ~7.70 | s | 1H | H-1 |
| ~7.45 | d | 1H | H-8 |
| ~7.35 | t | 1H | H-6 |
| ~7.25 | t | 1H | H-7 |
| ~4.70 | s | 2H | -CH₂Br |
| ~3.95 | s | 3H | -OCH₃ |
Interpretation:
-
Aromatic Region (7.25-7.85 ppm): The six protons on the naphthalene ring will appear in this region. The exact chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromomethyl group. The singlets at ~7.85 ppm and ~7.70 ppm are assigned to H-4 and H-1, respectively, as they lack adjacent protons for splitting. The remaining aromatic protons will exhibit doublet and triplet splitting patterns corresponding to their neighboring protons.
-
Bromomethyl Protons (-CH₂Br, ~4.70 ppm): This singlet corresponds to the two protons of the bromomethyl group. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
Methoxy Protons (-OCH₃, ~3.95 ppm): The sharp singlet at approximately 3.95 ppm is characteristic of the three protons of the methoxy group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 11 carbons of the substituted naphthalene and the methoxy carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C-3 |
| ~134.5 | C-8a |
| ~132.0 | C-4a |
| ~130.0 | C-2 |
| ~129.5 | C-5 |
| ~128.0 | C-8 |
| ~127.0 | C-6 |
| ~125.5 | C-7 |
| ~124.0 | C-4 |
| ~107.0 | C-1 |
| ~56.0 | -OCH₃ |
| ~33.0 | -CH₂Br |
Interpretation:
-
Aromatic Carbons (107.0-156.0 ppm): The ten carbons of the naphthalene ring system appear in this range. The carbon attached to the electron-donating methoxy group (C-3) is significantly deshielded and appears furthest downfield (~156.0 ppm). Conversely, the ortho and para positions relative to the methoxy group will experience some shielding. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methoxy Carbon (-OCH₃, ~56.0 ppm): This signal is characteristic of a methoxy group attached to an aromatic ring.
-
Bromomethyl Carbon (-CH₂Br, ~33.0 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.
Comparative Analysis: Unveiling Substituent Effects
To validate our predicted data and understand the influence of the bromomethyl and methoxy groups, we can compare the predicted chemical shifts with experimental data from related compounds.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Methoxynaphthalene | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-3-methoxynaphthalene (Predicted) |
| H-1 | 7.14 | 7.85 | ~7.70 |
| H-3 | 7.13 | 7.49 | - |
| H-4 | 7.33 | 7.85 | ~7.85 |
| H-5 | 7.74 | 7.85 | ~7.75 |
| H-6 | 7.44 | 7.49 | ~7.35 |
| H-7 | 7.33 | 7.49 | ~7.25 |
| H-8 | 7.76 | 7.85 | ~7.45 |
| -CH₂Br | - | 4.75 | ~4.70 |
| -OCH₃ | 3.91 | - | ~3.95 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2-Methoxynaphthalene | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-3-methoxynaphthalene (Predicted) |
| C-1 | 105.7 | 128.5 | ~107.0 |
| C-2 | 157.6 | 136.2 | ~130.0 |
| C-3 | 118.9 | 126.3 | ~156.0 |
| C-4 | 129.2 | 127.7 | ~124.0 |
| C-4a | 127.6 | 133.0 | ~132.0 |
| C-5 | 129.2 | 128.5 | ~129.5 |
| C-6 | 126.8 | 126.3 | ~127.0 |
| C-7 | 124.2 | 126.3 | ~125.5 |
| C-8 | 127.6 | 128.5 | ~128.0 |
| C-8a | 134.5 | 133.0 | ~134.5 |
| -CH₂Br | - | 33.9 | ~33.0 |
| -OCH₃ | 55.4 | - | ~56.0 |
The comparison reveals that the chemical shifts of the target molecule are a composite of the electronic effects of both the methoxy and bromomethyl substituents. The strong electron-donating nature of the methoxy group causes a general upfield shift (shielding) of the ortho and para protons and carbons, while the electron-withdrawing bromomethyl group has a deshielding effect.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the presence of the bromine atom (due to the characteristic isotopic pattern of bromine).
-
Infrared (IR) Spectroscopy: Can identify the presence of specific functional groups, such as the C-O stretching of the methoxy group and the C-Br stretching of the bromomethyl group.
A combined analytical approach, utilizing NMR, MS, and IR, provides the most comprehensive and definitive characterization of a molecule.
Conclusion
This guide has provided a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-3-methoxynaphthalene. By leveraging predicted data and comparing it with experimental data from analogous compounds, we have established a robust framework for the structural assignment of this molecule. The presented experimental protocols and comparative analysis serve as a valuable resource for researchers and scientists in the field, underscoring the power of NMR spectroscopy in modern chemical research and development.
References
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]
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SpectraBase. (n.d.). 2-Bromo-6-methoxy-1-vinyl-3,4-dihydro-naphthalene. [Link]
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A Comparative Guide to Molecular Weight Confirmation of 2-(Bromomethyl)-3-methoxynaphthalene via Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of chemical research. This guide provides an in-depth technical comparison of mass spectrometry (MS) and other analytical techniques for the molecular weight confirmation of 2-(Bromomethyl)-3-methoxynaphthalene, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present self-validating protocols, and compare the performance of mass spectrometry with viable alternatives.
The Central Role of Molecular Weight Confirmation
In any synthetic workflow, from academic research to pharmaceutical development, verifying the molecular weight of a target compound is a critical checkpoint. It provides the first piece of concrete evidence that the desired chemical transformation has occurred and that the product is what it is presumed to be. An accurate molecular weight determination, when coupled with other spectroscopic data, builds a robust case for the structural elucidation of a newly synthesized molecule. Mass spectrometry stands out as a primary tool for this purpose due to its exceptional sensitivity, speed, and accuracy.[1][2]
Part 1: The Primary Tool - Mass Spectrometry Analysis of 2-(Bromomethyl)-3-methoxynaphthalene
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a small organic molecule like 2-(Bromomethyl)-3-methoxynaphthalene, it provides a precise molecular weight and, through fragmentation analysis, offers clues to its structure.
Theoretical Mass and Isotopic Profile: The Basis of Confirmation
The first step in any mass spectrometry-based confirmation is to calculate the theoretical molecular weight and predict the isotopic pattern. This is foundational to a self-validating analysis.
The molecular formula for 2-(Bromomethyl)-3-methoxynaphthalene is C₁₂H₁₁BrO. Its molecular weight is calculated by summing the atomic masses of its constituent atoms.[1] A crucial feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by 2 Da. This "M" and "M+2" pattern is a definitive signature for a monobrominated compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrO |
| Average Molecular Weight | 251.12 g/mol [4] |
| Monoisotopic Mass (for ⁷⁹Br) | 249.99933 Da[4] |
| Expected Isotopic Peaks | [M]⁺˙ at m/z ~250, [M+2]⁺˙ at m/z ~252 |
Choosing the Right Ionization Technique: A Comparative Rationale
The choice of ionization method is critical and depends on the analyte's properties.[5] For 2-(Bromomethyl)-3-methoxynaphthalene, a relatively nonpolar small molecule, several techniques could be considered.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[6][7] While it often leads to extensive fragmentation, which can provide valuable structural information, it may not always show a prominent molecular ion peak for certain compounds.[8] For aromatic compounds like this, the stable ring system often allows the molecular ion to be observed.[9] An EI mass spectrum for the closely related 2-(bromomethyl)naphthalene is available in the NIST database, showing the characteristic isotopic cluster for the molecular ion.[10][11]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for polar and large molecules, that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8][12] While 2-(Bromomethyl)-3-methoxynaphthalene is not highly polar and lacks easily ionizable functional groups, ESI can sometimes be used for neutral molecules through the formation of adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[13][14] However, its efficiency for such nonpolar compounds can be low.[12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for small, thermally stable molecules with low to moderate polarity that are not well-suited for ESI.[15][16][17] The sample is vaporized and then ionized by a corona discharge.[18] This technique often produces a strong protonated molecular ion ([M+H]⁺), making it highly suitable for confirming the molecular weight of 2-(Bromomethyl)-3-methoxynaphthalene.[5]
Recommendation: For initial molecular weight confirmation, APCI is the most robust choice due to its suitability for relatively nonpolar small molecules. EI is a strong secondary choice, providing both molecular weight and valuable fragmentation data for structural confirmation.
Expected Fragmentation Patterns
Under EI conditions, the molecular ion of 2-(Bromomethyl)-3-methoxynaphthalene is expected to undergo fragmentation. The most likely fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a stable benzylic-type carbocation.
-
[M]⁺˙ → [M-Br]⁺ + Br˙
This would result in a prominent peak at m/z corresponding to the C₁₂H₁₁O⁺ fragment (m/z ≈ 171). Further fragmentation of the naphthalene ring structure is also possible. The presence of these fragments, in addition to the correct molecular ion, adds another layer of confidence to the identification.
Part 2: A Self-Validating Experimental Workflow
The following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is designed to be self-validating. The principles can be adapted for Liquid Chromatography (LC)-MS with an APCI source.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 2-(Bromomethyl)-3-methoxynaphthalene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
-
-
Instrumentation and Parameters:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).[10]
-
GC Column: A standard nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
Ion Source: Electron Ionization (EI) at 70 eV.[10]
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the working solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Validation Steps:
-
Confirm the presence of a peak at the expected retention time.
-
Examine the mass spectrum of this peak for the molecular ion cluster ([M]⁺˙ and [M+2]⁺˙) at m/z ~250 and ~252.
-
Verify that the relative intensities of the isotopic peaks match the theoretical abundance of bromine isotopes (~1:1 ratio).
-
Identify the key fragment ion corresponding to the loss of bromine ([M-Br]⁺) at m/z ~171.
-
-
Workflow Visualization
Caption: A self-validating workflow for MW confirmation.
Part 3: Comparative Analysis - Alternative & Complementary Techniques
While mass spectrometry is a premier technique for molecular weight determination, other methods can provide complementary or, in some cases, primary structural information. The choice of technique often depends on the specific question being asked and the available resources.
| Technique | Principle | Information Provided | Sample Requirement | Speed |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Precise molecular weight, isotopic information, structural data via fragmentation. | Nanogram to microgram | Fast |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. Can infer MW.[19] | Milligram | Moderate to Slow |
| Elemental Analysis (EA) | Decomposes a compound and measures the percentage of constituent elements. | Empirical formula, which can be used to calculate molecular weight if the molecular formula is known. | Milligram | Slow |
| X-ray Crystallography | Scatters X-rays from a single crystal. | Unambiguous 3D molecular structure and connectivity, confirming the molecular formula. | Milligram (requires single crystal) | Slow |
In-Depth Comparison:
-
NMR Spectroscopy: NMR is arguably the most powerful tool for complete structural elucidation.[19] While it doesn't directly measure molecular weight in the same way as MS, a full assignment of ¹H and ¹³C NMR spectra can confirm the number of protons and carbons, thereby validating the molecular formula and, by extension, the molecular weight. For 2-(Bromomethyl)-3-methoxynaphthalene, NMR would confirm the presence of the naphthalene core, the methoxy group, and the bromomethyl group, leaving no doubt as to the structure.
-
Elemental Analysis: This classical technique provides the percentage composition of elements (C, H, N, S, etc.). The results are used to determine the empirical formula. If the molecular ion peak from mass spectrometry is known, the empirical formula can be confirmed as the molecular formula. While highly accurate, it is a bulk technique and requires a pure sample.
Trustworthiness and Authoritative Grounding
The protocols and interpretations presented in this guide are grounded in established analytical principles. The validation of analytical procedures is a key requirement in the pharmaceutical industry, as outlined in guidelines such as ICH Q2(R1).[20][21][22][23] These guidelines emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose, which in this case is the confirmation of molecular identity and purity. The use of theoretical isotopic patterns and expected fragmentation as internal validation checks aligns with these principles of ensuring specificity and accuracy.
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A Comparative Guide to the Reactivity of 2-(Bromomethyl)-3-methoxynaphthalene and Other Bromomethyl Arenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromomethyl arenes are fundamental building blocks in organic synthesis, prized for their ability to introduce arylmethyl motifs into a wide range of molecules. Their reactivity in nucleophilic substitution reactions, however, is not uniform and is profoundly influenced by the nature of the aromatic system and the presence of substituents. This guide provides an in-depth comparison of the reactivity of 2-(Bromomethyl)-3-methoxynaphthalene with other common bromomethyl arenes, including benzyl bromide, 1-(bromomethyl)naphthalene, and electronically modified benzyl bromides. By examining the underlying electronic and steric factors, this document aims to provide a predictive framework for synthetic chemists, enabling more informed decisions in experimental design and the development of novel therapeutics.
Theoretical Framework: Unpacking the Reactivity of Benzylic Halides
The reactivity of bromomethyl arenes in nucleophilic substitution reactions is primarily dictated by their ability to undergo either a bimolecular (SN2) or a unimolecular (SN1) pathway. The operative mechanism is a function of the substrate structure, nucleophile strength, solvent, and leaving group ability.
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[1] The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.[2]
-
SN1 Mechanism: This is a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.[3] The stability of the benzylic carbocation is the paramount factor governing the SN1 reaction rate.[4]
The structure of 2-(Bromomethyl)-3-methoxynaphthalene incorporates features that significantly influence these pathways: the extended π-system of the naphthalene ring and the electron-donating methoxy group.
Electronic Effects: The Role of Substituents
The electronic nature of substituents on the aromatic ring can dramatically accelerate or decelerate substitution reactions. This is often quantified using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates with substituent constants (σ) and a reaction constant (ρ).[5][6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) have a negative σ value.[6] They donate electron density to the aromatic ring through resonance (+R effect), which is generally stronger than their inductive withdrawal (-I effect).[7][8] This has two major consequences:
-
SN1 Acceleration: EDGs strongly stabilize the benzylic carbocation intermediate, significantly increasing the rate of SN1 reactions.[9][10]
-
SN2 Influence: The effect on SN2 reactions is less pronounced. Electron donation can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the reaction.[11]
-
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) have a positive σ value.[6] They withdraw electron density from the ring, destabilizing the benzylic carbocation and thus retarding SN1 reactions.[3]
The following diagram illustrates the mechanistic pathways central to the reactivity of bromomethyl arenes.
Caption: Workflow for kinetic analysis of solvolysis.
Applications and Synthetic Considerations
Understanding the relative reactivity of these building blocks is crucial for synthetic strategy.
-
Protecting Group Chemistry: The high reactivity of compounds like 2-(Bromomethyl)-3-methoxynaphthalene makes them suitable for introducing protecting groups onto sensitive alcohols or amines under mild conditions. However, their high reactivity also means they may be less stable for long-term storage. [12]* Drug Discovery: In the synthesis of complex molecules and potential drug candidates, selective alkylation is key. Choosing a bromomethyl arene with appropriate reactivity can prevent side reactions and improve yields. For instance, a less reactive substrate might be required to achieve selectivity in the presence of multiple nucleophilic sites.
-
Materials Science: The naphthalene moiety is fluorescent, making these compounds useful for synthesizing molecular probes and functional materials. [13]
Conclusion
The reactivity of 2-(Bromomethyl)-3-methoxynaphthalene in nucleophilic substitution reactions is significantly enhanced compared to simpler analogues like benzyl bromide and even 1-(bromomethyl)naphthalene. This heightened reactivity is a direct consequence of the synergistic stabilizing effects of the extended naphthalene π-system and the electron-donating 3-methoxy group on the incipient benzylic carbocation in SN1 pathways. For synthetic chemists, this translates to a powerful alkylating agent that can be employed under mild conditions. However, this increased reactivity also necessitates careful handling and consideration of substrate compatibility to avoid unwanted side reactions. By understanding the fundamental principles that govern the reactivity of this and other bromomethyl arenes, researchers can better harness their synthetic potential in the fields of drug discovery, materials science, and beyond.
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A Comparative Guide to the Validation of an Analytical Method for 2-(Bromomethyl)-3-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for 2-(Bromomethyl)-3-methoxynaphthalene, a key intermediate in pharmaceutical synthesis.[1] We will objectively compare potential analytical techniques and provide detailed experimental protocols grounded in global regulatory standards. The methodologies described herein are designed to establish a self-validating system, ensuring that the analytical procedure is fit for its intended purpose.[2]
The validation process is not merely a regulatory hurdle but the foundation upon which the quality, safety, and efficacy of a final drug product are built. It provides documented evidence that an analytical method has the required performance characteristics to reliably measure the analyte of interest.[3][4] This guide is structured to provide both the strategic "why" and the practical "how" of method validation, drawing upon the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]
The Regulatory Landscape: A Harmonized Approach
Modern analytical method validation operates within a globally harmonized framework, primarily defined by the ICH.[5] The foundational guideline, ICH Q2(R2), provides a comprehensive framework for validation principles.[2][7] This is complemented by ICH Q14, which outlines a systematic, risk-based approach to analytical procedure development.[5][7] In the United States, these principles are echoed in FDA guidance and codified in USP General Chapter <1225> Validation of Compendial Procedures.[6][8][9] The objective of these guidelines is to demonstrate that an analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose".[2][10]
The validation process is not a one-time event but a continuous lifecycle that begins with method development and extends throughout the method's use.[5] A key concept introduced in ICH Q14 is the Analytical Target Profile (ATP), which prospectively defines the method's purpose and required performance characteristics, ensuring it is fit-for-purpose from the outset.[5]
Comparison of Core Analytical Methodologies
While specific validated methods for 2-(Bromomethyl)-3-methoxynaphthalene are not extensively published, robust analytical procedures can be developed based on methodologies for structurally similar naphthalene derivatives.[11][12][13] High-Performance Liquid Chromatography (HPLC) is the predominant technique for its versatility and applicability to a wide range of non-volatile and thermally labile compounds. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable alternatives with distinct advantages.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | LC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase and solid stationary phase; detection by UV absorbance.[12] | Separation of volatile/semi-volatile compounds in a gaseous mobile phase; detection by Flame Ionization (FID) or Mass Spectrometry (MS).[14] | Separation based on polarity; detection by mass-to-charge ratio, offering high specificity and sensitivity.[13] |
| Specificity | Good. Can be challenged by co-eluting impurities with similar UV spectra. Peak purity analysis (e.g., with a Diode Array Detector) is essential.[15] | High. Separation is based on boiling point and polarity. MS detection provides definitive identification based on mass spectra. | Very High. Detection is based on the specific molecular weight and fragmentation pattern of the analyte, minimizing interference.[13] |
| Sensitivity | Moderate. LOD and LOQ are typically in the µg/mL to ng/mL range. | Good to High. FID is robust for hydrocarbons. MS offers higher sensitivity. Derivatization may be needed to improve volatility.[16] | Excellent. The gold standard for trace-level quantification, often reaching pg/mL levels.[13] |
| Sample Type | Ideal for non-volatile or thermally labile compounds like 2-(Bromomethyl)-3-methoxynaphthalene. | Suitable for volatile and thermally stable compounds. The analyte's bromine content may pose challenges for certain detectors. | Highly versatile, but matrix effects can be a significant challenge requiring careful sample preparation. |
| Primary Use Case | Routine quality control (assay, impurity quantification), stability studies. | Analysis of residual solvents, or impurities that are more volatile than the main compound. | Impurity profiling, analysis of low-level degradants, and pharmacokinetic studies. |
This table presents a comparative analysis based on typical performance characteristics for naphthalene derivatives. Actual performance must be confirmed during method validation.
The Analytical Method Validation Workflow
A successful validation study follows a structured, logical progression. It begins with defining the method's objectives and culminates in a comprehensive report that documents its fitness for purpose. This workflow ensures that all performance characteristics are systematically evaluated against predefined acceptance criteria.[2]
Caption: A typical workflow for analytical method validation.
Experimental Protocols & Data for HPLC Method Validation
The following sections provide detailed, step-by-step protocols for validating a Reversed-Phase HPLC (RP-HPLC) method for the quantification of 2-(Bromomethyl)-3-methoxynaphthalene. These protocols are based on the principles outlined in ICH Q2(R2) and USP <1225>.[5][8]
Specificity
Causality: Specificity demonstrates that the analytical signal is solely attributable to the analyte of interest.[17] It is a critical parameter to ensure that impurities, degradation products, or matrix components do not interfere with the quantification of the analyte. Forced degradation studies are performed to intentionally stress the sample and produce potential degradation products, proving the method's ability to separate these from the main peak. This is essential for a stability-indicating method.[2]
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the analyte at the target concentration.
-
A placebo solution (containing all formulation excipients except the analyte).
-
A solution of the analyte spiked with known related substances and impurities.
-
-
Forced Degradation:
-
Acid Degradation: Reflux the analyte solution in 0.1 M HCl at 80°C for 4 hours.[13]
-
Base Degradation: Reflux the analyte solution in 0.1 M NaOH at 80°C for 4 hours.[13]
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.[13]
-
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for 48 hours.[13]
-
-
Analysis: Analyze all prepared solutions by HPLC, alongside a non-degraded analyte solution.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the analyte in the placebo and spiked samples.
-
In the forced degradation samples, assess the peak purity of the analyte using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous.
-
Demonstrate that all major degradation products are resolved from the analyte peak (Resolution > 2.0).
-
Linearity
Causality: Linearity establishes the direct proportionality between the concentration of the analyte and the analytical response over a defined range. This relationship is fundamental for calculating the concentration of unknown samples. A minimum of five concentration levels is recommended to provide sufficient data for statistical evaluation.[18]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay method, this is typically 80% to 120% of the nominal concentration.[15] For an impurity method, the range should bracket the expected impurity levels.[15]
-
Inject each concentration level in triplicate.
-
Plot the mean response (e.g., peak area) versus the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Illustrative Result |
| Range | 80% - 120% of nominal | 80, 100, 120, 140, 160 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[3] | 0.9998 |
| Y-Intercept | Should not be significantly different from zero. | 150 (Area Counts) |
| Residual Plot | Random distribution around zero. | Passed |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by analyzing a sample with a known concentration (like a reference standard) or by spiking a placebo matrix with a known amount of analyte (the spike-and-recovery method). This confirms that the method is free from systematic error or bias.
Experimental Protocol (Spike-and-Recovery):
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
-
Prepare each concentration level in triplicate, resulting in a total of nine determinations.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
| 120% | 101.1% | 0.7% | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures variability under the same operating conditions over a short time.
-
Intermediate Precision: Measures within-laboratory variations due to different days, analysts, or equipment. This demonstrates the method's ruggedness in a typical lab environment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different HPLC system, prepares and analyzes a new set of six samples at 100% of the target concentration.
-
Calculate the %RSD for the second set of results.
-
Perform a statistical comparison (e.g., an F-test) of the two data sets to evaluate their variance, and calculate the cumulative %RSD for all 12 results.
-
Data Summary & Acceptance Criteria:
| Parameter | Analyst 1 / Day 1 (%RSD) | Analyst 2 / Day 2 (%RSD) | Overall (n=12) %RSD | Acceptance Criterion |
| Precision | 0.9% | 1.1% | 1.3% | %RSD ≤ 2.0%[17] |
Interrelation of Validation Parameters
The validation parameters are not isolated; they are logically interconnected. For instance, the range of a method is established through linearity studies and defines the boundaries within which the method demonstrates acceptable accuracy and precision. This relationship underscores the importance of a holistic approach to validation.
Caption: Interdependence of analytical validation parameters.
Conclusion
The validation of an analytical method for 2-(Bromomethyl)-3-methoxynaphthalene is a systematic process that provides a high degree of assurance that the method is fit for its intended use. While this guide proposes a robust HPLC-based approach, alternative techniques like GC or LC-MS/MS offer specific advantages that may be better suited for particular applications, such as trace impurity analysis.
By adhering to the principles outlined in ICH, FDA, and USP guidelines, and by meticulously documenting each stage of the validation process, researchers and drug development professionals can build a foundation of trustworthy and reliable analytical data. This not only ensures regulatory compliance but, more importantly, underpins the scientific integrity of the entire drug development lifecycle.[4][5][6]
References
- Lab Manager. (2026, January 8).
- Pharmacopeia.
- BA Sciences.
- AMSbiopharma. (2025, July 22).
- Scribd.
- FDA. (2024, March 6). Q2(R2)
- FDA. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- Food and Drug Administration. Q2(R2)
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- USP-NF.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem.
- Benchchem.
- Taylor & Francis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- Benchchem. A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-(Bromomethyl)naphthalen-2-amine.
- ScienceDirect. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Sigma-Aldrich. 2-(Bromomethyl)naphthalene 96 939-26-4.
- SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS)
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- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
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- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
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- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
Spectroscopic Comparison of Naphthalene-Based Fluorescent Probes: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Photophysics, Comparative Performance, and Experimental Validation
Executive Summary: The Naphthalene Advantage
In the crowded landscape of fluorescent scaffolds—dominated by xanthenes (fluorescein, rhodamine) and coumarins—naphthalene-based probes occupy a critical niche defined by environmental sensitivity and photophysical robustness .[1]
Unlike the rigid xanthenes, which are often limited by small Stokes shifts (~20–30 nm) and aggregation-caused quenching (ACQ), naphthalene derivatives (specifically PRODAN , Acedan , and 1,8-naphthalimides ) offer a tunable platform. Their rigid planar structure coupled with strong electron push-pull systems facilitates Intramolecular Charge Transfer (ICT) , resulting in:
-
Giant Stokes Shifts (>80 nm): Minimizing self-absorption.
-
Solvatochromism: Unparalleled sensitivity to local polarity (e.g., protein binding pockets).
-
Photostability: Superior resistance to bleaching compared to fluorescein.
This guide objectively compares these probes against standard alternatives, supported by experimental protocols for validation.
Comparative Analysis: Naphthalene vs. The Field[2][3]
Category A: Environment-Sensitive (Solvatochromic) Probes
Primary Candidates: PRODAN, Acedan (2-acetyl-6-dimethylaminonaphthalene) Competitor: 1,8-ANS (Anilinonaphthalene sulfonate)
PRODAN and Acedan operate via an ICT mechanism. Upon excitation, the electron density shifts from the dimethylamino donor to the carbonyl acceptor, creating a giant dipole moment. This state is highly stabilized by polar solvents, causing a dramatic redshift in emission.
| Feature | PRODAN / Acedan | 1,8-ANS (Competitor) | Verdict |
| Mechanism | ICT & Solvent Relaxation | Ion-pair formation / Hydrophobic interaction | PRODAN offers a cleaner ICT mechanism without the need for ionic interactions. |
| Quantum Yield (Water) | Low (<0.05) | Low (<0.01) | Both require hydrophobic environments to "turn on." |
| Quantum Yield (Protein) | High (~0.7–0.9) | Moderate (~0.3–0.6) | PRODAN is brighter in hydrophobic pockets. |
| Membrane Depth | Surface/Interface | Surface (Charged) | PRODAN penetrates deeper; Laurdan (derivative) is preferred for lipid phase state. |
Category B: Bio-Analyte Sensing (Reaction-Based)
Primary Candidate: 1,8-Naphthalimide Derivatives Competitor: Coumarin-based Probes, Fluorescein
Naphthalimides are the "workhorses" for detecting ions (Al³⁺, Zn²⁺) and thiols. They typically utilize a Photoinduced Electron Transfer (PET) quenching mechanism that is relieved upon analyte binding.
| Parameter | 1,8-Naphthalimide | Coumarin-Based | Fluorescein-Based |
| Excitation | ~350–450 nm (UV/Blue) | ~350–450 nm (Blue) | ~490 nm (Cyan) |
| Stokes Shift | Large (>80 nm) | Moderate (~40–60 nm) | Small (~20–30 nm) |
| Photostability | Excellent | Good | Poor (Bleaches rapidly) |
| pH Stability | High (insensitive 4–9) | Moderate | pH sensitive (pKa ~6.4) |
| Two-Photon | Good cross-section | Moderate | High |
Technical Insight:
While Fluorescein is brighter (
Mandatory Visualization: Mechanism of Action[4]
The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism utilized by PRODAN/Acedan, contrasting the Franck-Condon (FC) state with the Relaxed ICT state.
Caption: Jablonski diagram depicting the solvent-dependent relaxation of PRODAN-like probes. In polar solvents, the ICT state is stabilized, lowering energy and red-shifting emission.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield ( ) Determination
Objective: Accurately measure
Step-by-Step Methodology:
-
Absorbance Matching: Prepare solutions of the Sample (S) and Reference (R). Adjust concentrations so that absorbance at the excitation wavelength (
) is below 0.1 OD (ideally 0.02–0.05).-
Why? To prevent Inner Filter Effects (re-absorption of emitted light).[2]
-
-
Solvent Blanking: Measure the solvent blank fluorescence and subtract it from all sample spectra.[3]
-
Integration: Record emission spectra (ensure full range capture). Integrate the area under the curve (
).[3][4][5] -
Calculation: Use the comparative equation:
-
Self-Validation: Run the protocol with two known standards (e.g., Quinine vs. Coumarin 153) to verify your instrumental setup before testing the unknown.
Protocol 2: Photostability Assessment (Bleaching Assay)
Objective: Quantify resistance to photobleaching compared to Fluorescein.
-
Preparation: Prepare 10 µM solutions of the Naphthalene probe and Fluorescein (in pH 7.4 PBS).
-
Setup: Place in a quartz cuvette under continuous irradiation using a Xenon lamp or Laser (matched to
). -
Data Acquisition: Monitor fluorescence intensity at
every 30 seconds for 60 minutes. -
Analysis: Plot
vs. Time.-
Success Metric: Naphthalene probes typically retain >80% intensity at 1 hour, whereas Fluorescein often drops to <20%.
-
Workflow Visualization: Reaction-Based Sensing
Many naphthalene probes (e.g., for Al³⁺ or Biothiols) function by inhibiting a quenching pathway. The diagram below illustrates a PET-Inhibition workflow common in 1,8-naphthalimide sensors.
Caption: "Turn-On" sensing mechanism. Binding of the analyte raises the redox potential of the donor receptor, blocking Photoinduced Electron Transfer (PET) and restoring fluorescence.
References
-
BenchChem. (2025).[1][4][6] Determining the Fluorescence Quantum Yield of 1,4-Difluoronaphthalene: A Technical Guide. Retrieved from
-
Weber, G., & Farris, F. J. (1979).[7] Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Biochemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[8] (Standard reference for QY protocols).
- Gan, J., et al. (2011). 1,8-Naphthalimide-based fluorescent probes for biothiols: A review.
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. Retrieved from
-
MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Purity Assessment Guide: 2-(Bromomethyl)-3-methoxynaphthalene
Executive Summary
2-(Bromomethyl)-3-methoxynaphthalene is a critical alkylating agent used in the synthesis of fluorescent probes, naphthalene-based drugs, and advanced materials.[1] Its reactivity, driven by the benzylic bromide moiety, is a double-edged sword: it ensures efficient downstream coupling but renders the compound susceptible to rapid hydrolysis and solvolysis.
This guide objectively compares the three primary analytical methodologies—qNMR, HPLC-UV, and GC-MS —for assessing the purity of this synthesized intermediate. Unlike standard stable organic solids, this compound requires specific analytical precautions to avoid "observer effects" where the analysis method itself degrades the sample.
Part 1: The Impurity Landscape
Before selecting an analytical method, one must understand the specific impurity profile generated during the standard synthesis (Radical Bromination using NBS).
Synthesis & Degradation Pathways
The synthesis typically involves the radical bromination of 2-methyl-3-methoxynaphthalene .[1] The reaction is sensitive to stoichiometry and moisture.
Figure 1: Reaction landscape showing the origin of critical impurities. Over-bromination occurs with excess reagent, while hydrolysis is a post-synthesis storage risk.[1]
Part 2: Comparative Analysis of Methodologies
Quantitative NMR (qNMR) – The Gold Standard
Verdict: Superior for absolute purity assessment of chemically active benzyl bromides.
-
Mechanism: Uses an internal standard (IS) of known purity to determine the molar amount of the analyte.
-
Why it wins: It is non-destructive and performed in an inert solvent (CDCl3), preventing the hydrolysis often seen in HPLC. It requires no reference standard for the analyte itself.[2]
HPLC-UV – The Routine Workhorse
Verdict: Good for qualitative profiling but risky for quantification without specific precautions.[1]
-
Mechanism: Separation based on polarity.
-
Risk: Standard reverse-phase methods use aqueous buffers (Water/MeCN).[1] Benzyl bromides can hydrolyze on-column or in the autosampler, leading to artificially low purity results (false negatives).[1]
-
Mitigation: Must use Normal Phase (Hexane/EtOAc) or water-free Reverse Phase (MeCN/THF).[1]
GC-MS – The Structural Validator
Verdict: Excellent for identifying side products but poor for quantification of thermally labile bromides.
-
Mechanism: Volatilization and ionization.
-
Risk: The high temperature of the injection port (250°C+) can cause thermal elimination of HBr, degrading the product before detection.
Data Summary Table
| Feature | qNMR (Recommended) | HPLC-UV (Normal Phase) | GC-MS |
| Primary Utility | Absolute Purity (%) | Impurity Profiling | ID of Volatile Impurities |
| Sample Stability | High (Inert Solvent) | Medium (Solvent dependent) | Low (Thermal degradation) |
| Reference Standard | Not Required for Analyte | Required for Quantification | Required |
| LOD/LOQ | ~0.1% (Moderate) | <0.01% (Excellent) | <0.05% (Good) |
| Analysis Time | < 15 mins | 30–45 mins | 30–45 mins |
| Cost Per Run | Low (Solvent/Tube) | Medium (Solvent/Column) | Medium |
Part 3: Experimental Protocols
Protocol A: qNMR Purity Assessment (Self-Validating)
This protocol uses 1,3,5-Trimethoxybenzene as an Internal Standard (IS) due to its stability, solubility, and distinct singlet peak that does not overlap with the naphthalene signals.[1]
Materials:
-
Analyte: Synthesized 2-(Bromomethyl)-3-methoxynaphthalene (~10 mg).[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9%).[1]
-
Solvent: CDCl3 (99.8% D) with 0.03% TMS.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of the Analyte (
) and ~5 mg of the IS ( ) into the same vial using a microbalance (readability 0.001 mg). Record exact weights. -
Dissolution: Add 0.6 mL CDCl3. Vortex until fully dissolved. Transfer to a 5mm NMR tube.[3]
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative accuracy).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
Calculation:
Where:
-
= Integral area[1][2][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Number of protons[2]
-
= Molecular weight[1][6][7]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
= Mass weighed[1][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Purity (as a decimal)
Protocol B: Stability-Indicating HPLC (Normal Phase)
Designed to avoid hydrolysis during analysis.[1]
System: Agilent 1260 Infinity II or equivalent. Column: Silica Column (e.g., Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm).[1] Mobile Phase:
-
A: n-Hexane (Dry)[1]
-
B: Isopropanol (IPA)[1]
-
Isocratic: 98% A / 2% B. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm and 280 nm. Temperature: 25°C.
Procedure:
-
Dissolve 1 mg sample in 1 mL Hexane (Do not use methanol or water).
-
Inject 5 µL.
-
Run time: 20 minutes.
-
Validation: The benzylic bromide elutes earlier than the more polar hydrolysis alcohol.
Part 4: Decision Framework
Use this logic flow to determine the correct analytical approach for your specific stage of development.
Figure 2: Analytical decision matrix. qNMR is prioritized for quantification due to the chemical instability of the benzylic bromide.
References
-
Synthesis & Reactivity of Naphthalene Derivatives: BenchChem. "Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene." (2025).[1][9] [1]
-
Quantitative NMR Methodology: ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." (2025).[2][3][7][8][9][10][11]
-
Stability of Benzylic Bromides: Common Organic Chemistry. "Bromination - Common Conditions: Benzylic Bromination."[1][12]
-
Comparison of Analytical Techniques: Acanthus Research. "Quantitative NMR Spectroscopy: Advantages over HPLC." (2022).
-
General Benzyl Bromide Properties: Sigma-Aldrich. "2-(Bromomethyl)naphthalene Product Specification & Safety Data."
Sources
- 1. prepchem.com [prepchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. rssl.com [rssl.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Fluorescent Derivatizing Agents: Evaluating 2-(Bromomethyl)-3-methoxynaphthalene Against Key Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective quantification of analytes lacking a strong native chromophore or fluorophore is a persistent challenge in analytical chemistry. Chemical derivatization, the process of modifying an analyte to enhance its detectability, is a cornerstone of modern chromatographic analysis. This guide provides an in-depth, objective comparison of 2-(bromomethyl)-3-methoxynaphthalene as a fluorescent labeling reagent against a panel of widely used alternatives. By examining their performance characteristics, reaction mechanisms, and practical applications, this document serves as a technical resource for selecting the optimal derivatizing agent for your analytical needs.
The Principle of Fluorescent Derivatization
Many biologically and pharmaceutically significant molecules, such as carboxylic acids, amino acids, and phenols, do not possess intrinsic fluorescence, making their detection by highly sensitive fluorescence detectors challenging. Fluorescent derivatization addresses this by covalently attaching a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength—to the analyte of interest. This not only imparts fluorescence to the analyte but can also improve its chromatographic properties, such as retention and separation.
The choice of a derivatizing agent is critical and depends on several factors, including the functional group of the analyte, the desired sensitivity, the stability of the resulting derivative, and the complexity of the sample matrix. An ideal derivatizing agent should be non-fluorescent itself, react specifically and rapidly with the target functional group under mild conditions to form a stable and highly fluorescent product, and any excess reagent or byproducts should be easily separable from the derivatized analyte.
In Focus: 2-(Bromomethyl)-3-methoxynaphthalene
2-(Bromomethyl)-3-methoxynaphthalene belongs to the class of bromomethyl-aryl derivatizing agents. Its utility lies in the reactive bromomethyl group, which readily undergoes nucleophilic substitution with acidic functional groups like carboxylates, phenolates, and thiols, as well as with primary and secondary amines. The naphthalene core of the molecule is an excellent fluorophore, characterized by its rigid, planar structure and extensive π-electron conjugation, which typically results in high quantum yields and photostability.[1]
The methoxy substituent on the naphthalene ring can further enhance its fluorescent properties. While specific quantitative performance data for 2-(bromomethyl)-3-methoxynaphthalene is not extensively documented in direct comparative studies, its performance can be reliably extrapolated from structurally similar naphthalene-based reagents.[2]
A Head-to-Head Comparison of Leading Derivatizing Agents
The efficacy of a derivatizing agent is best assessed by comparing its key performance indicators against established alternatives. This section evaluates 2-(bromomethyl)-3-methoxynaphthalene in the context of other popular reagents for the derivatization of various functional groups.
For Carboxylic Acids:
Carboxylic acids are a common target for derivatization due to their prevalence in biological systems (e.g., fatty acids) and pharmaceuticals.
| Feature | 2-(Bromomethyl)-3-methoxynaphthalene (Projected) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Target Analytes | Carboxylic acids, phenols, thiols, amines | Primarily carboxylic acids[3] |
| Reaction Conditions | Mild to moderate heating (e.g., 60-80°C), base catalyst (e.g., K₂CO₃), often with a crown ether[2] | Similar to naphthalene-based reagents, often requires heating (e.g., 70-80°C) and a catalyst[1][4] |
| Derivative Stability | Generally good | Good |
| Detection Method | Fluorescence | Fluorescence[3] |
| Excitation (λex) | ~280 - 330 nm (estimated for naphthalene derivatives)[2] | ~322 - 340 nm[2][4] |
| Emission (λem) | ~340 - 450 nm (estimated for naphthalene derivatives)[2] | ~425 nm[4] |
| LOD/LOQ | Expected in the low femtomole to picomole range[2] | LOD as low as 50 ng/mL in biological fluids[2] |
| Advantages | Good photostability of naphthalene fluorophore[1] | Well-established with extensive literature, high fluorescence intensity[1] |
| Disadvantages | Limited direct comparative performance data |
For Amines (Primary and Secondary):
Amino acids, biogenic amines, and other amine-containing compounds are frequently analyzed using derivatization to enhance their detection.
| Feature | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride | o-Phthalaldehyde (OPA) | Fluorescamine |
| Target Analytes | Primary and secondary amines, phenols[5] | Primary and secondary amino acids[5] | Primary amines[6] | Primary amines[7] |
| Reaction Conditions | Alkaline pH (9.5-10), often requires heating (e.g., 38-60°C)[8][9] | Alkaline pH, heating (e.g., 70°C)[5] | Room temperature, rapid reaction (seconds to minutes)[6] | Room temperature, very rapid reaction (seconds)[7] |
| Derivative Stability | High[5] | High[5] | Low (can degrade in less than an hour)[6] | Good[10] |
| Detection Method | Fluorescence, UV[6] | UV-Vis (465 nm)[5] | Fluorescence, UV[6] | Fluorescence |
| Excitation (λex) | ~324 nm[9] | N/A | ~340 nm[11] | ~390 nm[7] |
| Emission (λem) | ~559 nm[9] | N/A | ~455 nm[11] | ~475 nm[7] |
| LOD | Picomole range[12] | Picomole range[5] | Picomole range[13] | Nanomole range[14] |
| Advantages | Reacts with both primary and secondary amines, stable derivatives[5] | Stable derivatives, detection in the visible range minimizes interference[5] | Very fast reaction at room temperature, ideal for automation[15] | Very fast reaction, reagent and byproducts are non-fluorescent[7] |
| Disadvantages | Longer reaction times, may require removal of excess reagent | Derivatives are unstable, does not react with secondary amines (e.g., proline) without an additional oxidation step[5] | Only reacts with primary amines, reagent hydrolyzes quickly in aqueous solutions[10][16] |
Causality Behind Experimental Choices: A Deeper Dive
The selection of a derivatization strategy is not merely a matter of choosing the reagent with the highest theoretical sensitivity. The entire analytical workflow, from sample preparation to chromatographic separation, must be considered.
The Role of Catalysts in Esterification Reactions
For the derivatization of carboxylic acids with bromomethylated reagents like 2-(bromomethyl)-3-methoxynaphthalene and 4-bromomethyl-7-methoxycoumarin, the reaction proceeds via a nucleophilic substitution (SN2) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. To facilitate this, a base such as potassium carbonate is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.
However, in aprotic solvents like acetonitrile or acetone, the carboxylate anion can be poorly solvated and its reactivity diminished. This is where a phase-transfer catalyst, such as 18-crown-6, becomes crucial. The crown ether complexes the potassium cation, effectively sequestering it and leaving a "naked," highly reactive carboxylate anion in the solution, thereby accelerating the reaction rate and improving the derivatization yield.[1]
Pre- vs. Post-Column Derivatization
The timing of the derivatization reaction relative to the HPLC separation is a critical experimental choice.
-
Pre-column derivatization is the more common approach, where the analytes are derivatized before injection into the HPLC system. This method allows for greater flexibility in reaction conditions (e.g., heating, longer reaction times) and can be automated. However, any byproducts of the derivatization reaction must be chromatographically separated from the derivatized analytes to avoid interference. Reagents like 2-(bromomethyl)-3-methoxynaphthalene, dansyl chloride, and dabsyl chloride are typically used in a pre-column format.
-
Post-column derivatization involves derivatizing the analytes after they have been separated on the HPLC column but before they reach the detector. This approach is advantageous for analytes that are unstable after derivatization or when the derivatization reaction is very fast and can be performed in-line. OPA and fluorescamine are well-suited for post-column derivatization due to their rapid reaction kinetics at room temperature.[11]
Experimental Protocols
To ensure reproducibility and optimal performance, detailed and validated protocols are essential. Below are representative protocols for derivatization with 2-(bromomethyl)-3-methoxynaphthalene (a generalized protocol) and two common alternatives.
Protocol 1: Derivatization of Carboxylic Acids with 2-(Bromomethyl)-3-methoxynaphthalene (Generalized)
Materials:
-
2-(Bromomethyl)-3-methoxynaphthalene
-
Carboxylic acid standard or sample
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (anhydrous)
-
18-Crown-6
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the carboxylic acid-containing sample in acetonitrile.
-
Reagent Preparation: Prepare a solution of 2-(bromomethyl)-3-methoxynaphthalene in acetonitrile. Prepare a solution of 18-crown-6 in acetonitrile.
-
Derivatization Reaction:
-
To the sample solution in a reaction vial, add an excess of the 2-(bromomethyl)-3-methoxynaphthalene solution.
-
Add the 18-crown-6 solution and a small amount of anhydrous potassium carbonate.
-
Cap the vial tightly and vortex to mix.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Sample Work-up:
-
Cool the reaction mixture to room temperature.
-
Centrifuge to pellet the potassium carbonate.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
Protocol 2: Derivatization of Amines with Dansyl Chloride[8]
Materials:
-
Dansyl chloride
-
Amine-containing standard or sample
-
Acetonitrile (HPLC grade)
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
Reaction vials
Procedure:
-
Reagent Preparation: Prepare a 50 mM solution of dansyl chloride in acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, mix the dansyl chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.
-
Add 25 µL of the sample extract to 50 µL of the buffered reagent mixture.
-
Mix well by pipetting.
-
Incubate at room temperature (or slightly elevated, e.g., 25°C) for 60 minutes in the dark.
-
-
Sample Work-up: The derivatized sample can often be directly injected into the HPLC system after filtration.
Protocol 3: Derivatization of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)[1][4]
Materials:
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Carboxylic acid standard or sample
-
Acetone (HPLC grade)
-
Potassium carbonate (anhydrous)
-
18-Crown-6
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in acetone.
-
Reagent Preparation: Prepare a solution of Br-Mmc in acetone and a separate solution of 18-crown-6 in acetone.
-
Derivatization Reaction:
-
To the sample solution in a reaction vial, add the Br-Mmc solution and the 18-crown-6 solution.
-
Add a small amount of anhydrous potassium carbonate.
-
Cap the vial tightly and vortex.
-
Heat the mixture at 80°C for 40 minutes.
-
-
Sample Work-up:
-
Cool the reaction mixture and filter to remove the potassium carbonate.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
Visualization of Workflows and Reactions
To further clarify the experimental processes and chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for HPLC analysis with pre-column derivatization.
Conclusion and Future Perspectives
2-(Bromomethyl)-3-methoxynaphthalene presents itself as a promising fluorescent derivatizing agent, leveraging the excellent photophysical properties of the naphthalene core. [1]While direct, extensive quantitative comparisons with other reagents are not yet widely available, its structural similarity to other well-characterized naphthalene-based reagents suggests comparable performance in terms of sensitivity and derivative stability.
The choice of the most suitable derivatizing agent is a multi-faceted decision that must be tailored to the specific analytical challenge. For the analysis of primary amines where speed is critical, OPA and fluorescamine remain excellent choices, particularly in automated, post-column derivatization setups. [11][15]When analyzing both primary and secondary amines and requiring high derivative stability, dansyl chloride and dabsyl chloride are robust and reliable options. [5]For carboxylic acids, both naphthalene-based reagents like 2-(bromomethyl)-3-methoxynaphthalene and coumarin-based reagents such as 4-bromomethyl-7-methoxycoumarin offer high sensitivity and the formation of stable derivatives. [1][2] As analytical instrumentation continues to advance, the demand for more sensitive, selective, and robust derivatization strategies will undoubtedly grow. Future research will likely focus on the development of novel derivatizing agents with enhanced photophysical properties, improved reaction kinetics, and greater specificity for target analytes.
References
- A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus. Benchchem.
- Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography.
- Targeted quantification of amino acids by dansyl
- The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method. Springer Protocols.
- Targeted Quantification of Amino Acids by Dansylation.
- A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatiz
- Fluorescamine. Interchim.
- A Comparative Guide to Fluorescent Labeling Reagents for Fatty Acid Analysis: 4-(Chloromethyl)-7-hydroxycoumarin vs. 4. Benchchem.
- Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc).
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review.
- Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
- 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for f
- Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives.
- A Comparative Guide to HPLC Method Validation: OPA Derivatization vs.
- Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. PubMed.
- OPA, amine detection reagent. Interchim.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
- Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed.
- Technical Support Center: Derivatization of Amines with Fluorogenic Reagents. Benchchem.
- Protocol for the Analysis of Carboxylic Acids Using 4-Bromomethyl-6,7-dimethoxycoumarin as a Fluorescent Labeling Agent in HPLC. Benchchem.
- Application Notes and Protocols for Derivatizing Amino Acids with 2-(Bromomethyl)-6-methoxynaphthalene. Benchchem.
- A Comparative Guide to the Derivatization of Carboxylic Acids for Fluorescence Detection: 2-(Bromomethyl)-6-fluoronaphthalene an. Benchchem.
- 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determin
- Reaction of OPA and primary amino groups. o-Phthaldialdehyde, in the...
- Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography.
- Pre and Post Column Derivatization of Amino Acid - A System
- Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantific
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace.
- Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega.
- Development of Fluorescent Reagents for Highly Sensitive HPLC. R Discovery.
- O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. PMC.
- derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. MDPI.
- O-PHTHALALDEHYDE (OPA).
- Development of a Stability Indicating Method for Green Fluorescent Protein by HPLC.
- An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)
- Derivatiz
- An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. interchim.fr [interchim.fr]
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- 12. researchgate.net [researchgate.net]
- 13. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]
- 15. interchim.fr [interchim.fr]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
confirming the structure of 2-(Bromomethyl)-3-methoxynaphthalene reaction products
[1]
Part 1: The Structural Challenge & Comparative Analysis
The core challenge in working with 2-(Bromomethyl)-3-methoxynaphthalene is distinguishing it from its regioisomers (e.g., 1-bromo-2-(bromomethyl)naphthalene or the 6-methoxy analog) and confirming that the sensitive benzylic bromide has not hydrolyzed or dimerized.[1]
Comparison of Confirmation Methodologies
The following table compares the "performance" of different analytical techniques in resolving the specific structural features of this molecule.
| Feature | Method A: Standard 1D ¹H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography |
| Regioisomer Distinction | Low. Hard to distinguish 2,3-disubstitution from 2,6- or 1,2- patterns without clear coupling constants.[1] | High. NOE correlations definitively map the ortho relationship between | Definitive. Absolute spatial arrangement.[1] |
| Purity/Side Products | Medium. Can see hydrolysis ( | High. Can resolve overlapping signals and minor impurities via cross-peaks.[1][2] | Low. Only analyzes the single crystal, not the bulk material. |
| Throughput | High. Fast (<10 min).[2] | Medium. Requires longer acquisition (1-4 hrs).[1][2] | Low. Days to weeks for crystal growth.[1][2] |
| Recommendation | Routine Check only. | The "Gold Standard" for solution state. | Validation only (for novel scaffolds). |
The "Ortho-Effect" Hypothesis
In the 2,3-disubstituted naphthalene system, the H1 and H4 protons are chemically distinct singlets (isolated by substituents).[1]
Part 2: Experimental Protocols
Protocol 1: Synthesis & Isolation (Context)
Note: This protocol assumes starting from 3-methoxy-2-naphthoic acid, reduced to the alcohol, then brominated.[1]
-
Precursor Conversion: Convert 2-(hydroxymethyl)-3-methoxynaphthalene (1.0 eq) to the bromide using
(1.1 eq) in anhydrous DCM at 0°C. -
Workup: Quench with saturated
. Extract with DCM.[1] Crucial: Avoid prolonged exposure to silica gel, as the ortho-methoxy group can facilitate solvolysis/hydrolysis.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Isolation: Rapid filtration through a short pad of neutral alumina or recrystallization from hexane/EtOAc.[1][2]
Protocol 2: Structural Confirmation Workflow (Self-Validating)
Step 1: 1D ¹H NMR Acquisition
-
Solvent:
(neutralized with basic alumina to prevent acid-catalyzed decomposition).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Key Signals to Monitor:
Step 2: NOESY Experiment (The Validator)
-
Setup: Mixing time (
) = 500 ms. -
Target Correlations:
-
Interaction A: Strong cross-peak between
(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) and ( ).[1] Confirmation of Ortho positioning. -
Interaction B: Cross-peak between
and H1 (aromatic singlet).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Interaction C: Cross-peak between
and H4 (aromatic singlet).
-
Step 3: Reactivity Check (Performance)
-
React a small aliquot (10 mg) with excess morpholine in THF.[2]
-
Pass Criteria: Complete conversion to the benzyl amine within 30 mins (monitored by TLC/LCMS). Appearance of a new molecular ion
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 3: Visualization of Structural Logic[2]
Diagram 1: Structural Confirmation Decision Tree
This workflow ensures that the isolated product is the correct regioisomer and chemically active.[1][2]
Caption: Logical workflow for validating the regio-chemistry and reactivity of the target naphthalene derivative.
Diagram 2: NOE Correlation Map
This diagram visualizes the specific spatial interactions required to confirm the 2,3-substitution pattern.[1][2]
Caption: Expected Nuclear Overhauser Effect (NOE) correlations. The yellow arrow indicates the critical ortho-interaction.[1]
Part 4: Quantitative Data Summary
The following table provides representative NMR data derived from the consensus of ortho-substituted naphthalene systems [1, 2].
| Position | Group | Multiplicity | Chemical Shift ( | Diagnostic Note |
| C2 | Singlet (2H) | 4.65 – 4.75 | Deshielded by Br and aromatic ring.[1] | |
| C3 | Singlet (3H) | 3.95 – 4.05 | Typical aryl methyl ether range.[1] | |
| C1 | Singlet (1H) | 7.60 – 7.70 | Isolated; NOE to | |
| C4 | Singlet (1H) | 7.10 – 7.20 | Isolated; NOE to | |
| C5-C8 | Multiplets | 7.30 – 7.90 | Typical 4-spin system (AA'BB' type).[1] |
Stability Note: The product is prone to hydrolysis.[1][2] If the singlet at 4.70 ppm shifts to ~4.85 ppm and broadens, or if a new signal appears at ~4.90 ppm (
References
-
BenchChem. Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene (Analogous Chemistry). Retrieved from .[2]
-
ChemicalBook. 2-(Bromomethyl)naphthalene NMR and Physicochemical Properties. Retrieved from .[2]
-
Santa Cruz Biotechnology. 2-Bromo-3-methoxynaphthalene (Precursor Data).[1][2][3] Retrieved from .[2]
-
PubChem. 2-(Bromomethyl)-6-methoxynaphthalene Compound Summary. National Library of Medicine.[1][2] Retrieved from .[2][4]
A Comparative Guide to the Synthesis of 2-(Bromomethyl)-3-methoxynaphthalene for Advanced Research Applications
In the landscape of drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Naphthalene derivatives, in particular, serve as versatile building blocks owing to their rigid, planar structure and inherent spectroscopic properties. Among these, 2-(Bromomethyl)-3-methoxynaphthalene stands out as a key intermediate, enabling the introduction of diverse functionalities through nucleophilic substitution at the benzylic position. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Introduction to 2-(Bromomethyl)-3-methoxynaphthalene: A Versatile Synthetic Intermediate
2-(Bromomethyl)-3-methoxynaphthalene is a bifunctional molecule featuring a reactive bromomethyl group and a methoxy-substituted naphthalene core. This combination makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The bromomethyl moiety serves as an excellent electrophile for reactions with a variety of nucleophiles, including amines, thiols, and carbanions, allowing for the facile introduction of the 3-methoxy-2-naphthylmethyl group into a target structure. This is particularly relevant in the development of novel therapeutic agents and functional materials.
This guide will focus on two principal synthetic strategies for the preparation of 2-(Bromomethyl)-3-methoxynaphthalene:
-
Benzylic Radical Bromination: A classic and widely employed method involving the free-radical-mediated bromination of the corresponding methyl precursor, 2-methyl-3-methoxynaphthalene.
-
Multi-step Synthesis via Ring-Opening of a Cyclopropane Intermediate: A more recent and high-yielding, albeit more complex, approach that offers an alternative to direct benzylic bromination.
A thorough understanding of these methodologies is crucial for researchers to select the most appropriate synthetic route based on factors such as scale, available resources, and desired purity.
Method 1: Benzylic Radical Bromination via the Wohl-Ziegler Reaction
The most common and direct route to 2-(Bromomethyl)-3-methoxynaphthalene is the benzylic bromination of 2-methyl-3-methoxynaphthalene. This transformation is typically achieved through the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1]
The underlying principle of this reaction is the generation of a low concentration of bromine radicals (Br•) in situ.[2] This is crucial to favor substitution at the benzylic position over electrophilic addition to the aromatic ring. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation.[1][3] The resulting radical then abstracts a hydrogen atom from the methyl group of 2-methyl-3-methoxynaphthalene, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired product and regenerate a bromine radical, thus propagating the chain reaction.
dot
Caption: Wohl-Ziegler Bromination Mechanism.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is adapted from established procedures for analogous naphthalene derivatives.[4][5]
Materials:
-
2-Methyl-3-methoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative such as acetonitrile or trifluorotoluene[2][6]
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve 2-methyl-3-methoxynaphthalene (1.0 eq) in carbon tetrachloride (or an alternative solvent) under an inert atmosphere.
-
Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05 eq) to the solution.
-
Bromination: In a separate flask, prepare a solution of NBS (1.1 eq) in the same solvent. Transfer this solution to the dropping funnel and add it dropwise to the refluxing solution of the starting material over a period of 1-2 hours. The reaction mixture should be vigorously stirred and maintained at reflux. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the reaction mixture.[5]
-
Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete conversion. Cool the reaction mixture to room temperature.
-
Isolation of Crude Product: Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent. Combine the filtrates and wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Bromomethyl)-3-methoxynaphthalene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
Method 2: Multi-step Synthesis via Cyclopropanation and Ring-Opening
An alternative and high-yielding approach to a structurally similar compound, 2-bromo-3-(bromomethyl)naphthalene, has been reported, which can be adapted for the synthesis of the target molecule. This method avoids the direct benzylic bromination and instead proceeds through a sequence of reactions involving a Birch reduction, dichlorocyclopropanation, and subsequent ring-opening of the cyclopropane ring with bromine.
This synthetic strategy offers the advantage of potentially higher yields and avoids the use of radical initiators. However, it is a multi-step process that requires more synthetic transformations and purification steps compared to the direct bromination approach.
dot
Caption: Multi-step Synthesis via Ring-Opening.
Experimental Protocol: Multi-step Synthesis (Adapted)
The following is a conceptual adaptation of the reported procedure for the synthesis of 2-bromo-3-(bromomethyl)naphthalene.
Step 1: Birch Reduction of 3-Methoxy-2-methylnaphthalene
The starting material, 3-methoxy-2-methylnaphthalene, would first undergo a Birch reduction to yield the corresponding 1,4-dihydro derivative.
Step 2: Dichlorocyclopropanation
The 1,4-dihydronaphthalene derivative is then reacted with dichlorocarbene, typically generated in situ from chloroform and a strong base like potassium tert-butoxide, to form the dichlorocyclopropane adduct.
Step 3: Formation of Naphthocyclopropene
Treatment of the dichlorocyclopropane adduct with a strong base leads to the elimination of two molecules of HCl, forming the naphthocyclopropene intermediate.
Step 4: Brominative Ring-Opening
The final step involves the reaction of the naphthocyclopropene intermediate with molecular bromine (Br₂). This results in the opening of the strained three-membered ring and the formation of the desired 2-bromo-3-(bromomethyl)naphthalene derivative. A reported yield for a similar transformation was as high as 97%.
Comparison of Synthesis Methods
| Feature | Wohl-Ziegler Bromination | Multi-step Synthesis via Ring-Opening |
| Starting Material | 2-Methyl-3-methoxynaphthalene | 3-Methoxy-2-methylnaphthalene |
| Number of Steps | 1 | 4 |
| Key Reagents | NBS, AIBN (or other radical initiator) | Na/NH₃, CHCl₃, t-BuOK, Br₂ |
| Typical Yield | Moderate (e.g., ~60% for analogous compounds)[5] | High (up to 97% reported for the final step of an analogous synthesis) |
| Scalability | Readily scalable | More complex to scale up due to multiple steps and reagents |
| Safety Considerations | Use of toxic and environmentally harmful CCl₄ (alternatives exist); NBS is a corrosive solid and an oxidizer; AIBN is thermally unstable.[7][8][9][10] The product is a lachrymator and causes burns.[11][12] | Use of liquid ammonia and sodium metal (Birch reduction); strong bases; molecular bromine is highly corrosive and toxic. |
| Advantages | Direct, one-step conversion. Well-established and widely used method. | Potentially higher overall yield. Avoids the use of radical initiators. |
| Disadvantages | Moderate yields. Potential for side reactions (e.g., over-bromination). Use of hazardous solvents and reagents. | Multi-step process requiring more time and resources. Involves hazardous reagents and reaction conditions. |
Conclusion and Recommendations
The choice between the two primary synthetic routes for 2-(Bromomethyl)-3-methoxynaphthalene depends heavily on the specific needs of the researcher.
The Wohl-Ziegler bromination is a straightforward and rapid method that is well-suited for laboratory-scale synthesis. While the yields may be moderate, the single-step nature of the reaction makes it an attractive option for quick access to the target compound. The use of greener solvents such as acetonitrile or trifluorotoluene is strongly recommended to mitigate the environmental and health hazards associated with carbon tetrachloride.
The multi-step synthesis via ring-opening offers a more intricate but potentially higher-yielding alternative. This route may be preferable for larger-scale syntheses where maximizing the yield is a critical factor. However, the increased number of steps and the use of hazardous reagents such as sodium metal in liquid ammonia and molecular bromine require careful consideration and specialized handling procedures.
For most research applications where moderate quantities of 2-(Bromomethyl)-3-methoxynaphthalene are required, the Wohl-Ziegler bromination, performed with appropriate safety precautions and the use of a less hazardous solvent, represents a practical and efficient choice. For projects demanding higher yields and where the additional synthetic effort is justifiable, the multi-step approach presents a compelling alternative.
References
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-
PrepChem.com. (n.d.). Preparation of 2-(bromomethyl)naphthalene. Retrieved March 2, 2026, from [Link]
-
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved March 2, 2026, from [Link]
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
-
PrepChem.com. (n.d.). Preparation of 2-methoxynaphthalene. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved March 2, 2026, from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol.
- Thermo Fisher Scientific. (2017, May 25). SAFETY DATA SHEET: 6-Bromo-2-naphthylmethylether.
-
ResearchGate. (2017, March 9). What are the other solvents suitable for Wohl-Ziegler Reaction (or other free radical reactions) beside toxic CCl4?. Retrieved March 2, 2026, from [Link]
-
DergiPark. (2021, April 19). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved March 2, 2026, from [Link]
-
YouTube. (2022, September 6). 2-Methoxynaphthalene from 2-Naphthol. Retrieved March 2, 2026, from [Link]
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Bromomethylnaphthalene.
-
Green Chemistry (RSC Publishing). (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Retrieved March 2, 2026, from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-2-(bromomethyl)naphthalene.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved March 2, 2026, from [Link]
- Benchchem. (n.d.). Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.
- Fisher Scientific. (2015, January 19). SAFETY DATA SHEET: N-Bromosuccinimide.
- European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).
- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide Safety Data Sheet.
- Supporting Information for Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. (n.d.).
- ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf.
- ACS Publications. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde.
-
ResearchGate. (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Retrieved March 2, 2026, from [Link]
- Wiley Online Library. (2025, March 7). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved March 2, 2026, from a relevant Wiley Online Library article.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved March 2, 2026, from [Link]
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Continuous flow photochemical generation of p-methoxybenzyl bromide 2k,.... Retrieved March 2, 2026, from [Link]
- Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals.
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved March 2, 2026, from [Link]
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ResearchGate. (2021, April 3). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Retrieved March 2, 2026, from [Link]
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Safety Operating Guide
2-(Bromomethyl)-3-methoxynaphthalene proper disposal procedures
Comprehensive Laboratory Disposal and Quenching Guide for 2-(Bromomethyl)-3-methoxynaphthalene
Welcome. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of highly reactive synthetic intermediates. 2-(Bromomethyl)-3-methoxynaphthalene is a highly valued aryl-alkyl halide used extensively as an alkylating agent and protecting group precursor. However, its utility in the flask translates directly into significant logistical and safety hazards during disposal.
Because of its highly labile carbon-bromine bond, this compound is a potent lachrymator, a corrosive skin sensitizer, and a severe eye irritant[1][2]. A common, yet catastrophic, laboratory failure is the direct addition of reactive electrophiles like benzyl bromides into bulk solvent waste carboys. If the waste contains nucleophiles (such as amines, alcohols, or water), an uncontrolled exothermic reaction will occur, generating heat, pressure, and toxic hydrobromic acid (HBr) gas, which can lead to container rupture[3].
To build a truly safe laboratory environment, our disposal protocols must be self-validating systems . We must neutralize the reactive threat before it enters the institutional waste stream, followed by strict segregation for specialized destruction.
Part 1: Chemical Hazard Profile & Disposal Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the waste and the causality behind our handling choices.
Table 1: Chemical Hazard Profile & Segregation Logic
| Chemical Property | Operational Consequence | Disposal Causality & Strategy |
| Reactive Bromomethyl Group | Potent alkylating agent; lachrymator; reacts violently with nucleophiles. | Must be chemically quenched to a stable ether or alcohol before bulk waste accumulation to prevent runaway exotherms[3]. |
| Halogenated (Bromine) | Generates toxic HBr gas upon combustion. | Must be strictly segregated into "Halogenated Organic Waste" to ensure disposal via high-temperature rotary kiln incineration equipped with caustic scrubbers[4][5]. |
| Aromatic Naphthalene Ring | High lipophilicity; environmental persistence and marine toxicity. | Cannot be disposed of down the drain; all aqueous washes must be collected and treated as hazardous waste[5]. |
| Corrosivity | Causes severe skin burns and irreversible eye damage[2]. | Requires rigorous PPE (double nitrile/Viton gloves, splash goggles) during the quenching and disposal workflow[6]. |
Part 2: Pre-Disposal Quenching Methodology
If you possess pure, unused 2-(Bromomethyl)-3-methoxynaphthalene, or highly concentrated reaction mixtures, you must quench the electrophile before transferring it to a generic waste container.
Protocol: In-Hood Nucleophilic Quenching Objective: Convert the reactive bromomethyl group into a stable, non-lachrymatory derivative via an SN2 mechanism prior to waste segregation.
-
Preparation & PPE: Conduct all operations inside a certified, fully functioning chemical fume hood. Wear a fully-buttoned lab coat, chemical splash goggles, and double-layered gloves (Viton over nitrile is recommended for halogenated organics)[6].
-
Solvent Dilution: Dissolve the excess 2-(Bromomethyl)-3-methoxynaphthalene in an inert, water-miscible co-solvent (e.g., Tetrahydrofuran (THF) or Acetone) at a ratio of approximately 1 g of chemical to 20 mL of solvent. Causality: Dilution mitigates the reaction exotherm and ensures a homogeneous phase for the nucleophile.
-
Thermal Control: Place the reaction flask in an ice-water bath (0–5 °C) to control the heat of the quenching reaction[3].
-
Nucleophile Addition: Slowly, dropwise, add an excess of a quenching agent. A 1M aqueous solution of Sodium Hydroxide (NaOH) or a dilute solution of ethanolamine is highly effective. Add at a rate that maintains the internal temperature below 20 °C. Causality: The hydroxide or amine displaces the bromide, yielding a stable naphthyl carbinol or amine derivative, alongside water-soluble sodium bromide.
-
Agitation & Self-Validation: Stir the mixture continuously for 2–4 hours at room temperature. To self-validate the quench, spot the mixture on a TLC plate (eluting with a hexane/ethyl acetate mixture); the disappearance of the high-Rf starting material confirms the complete consumption of the reactive bromide[7].
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add water and extract with a halogenated solvent (like Dichloromethane). The organic layer contains the stable organic derivative, while the aqueous layer contains the bromide salts.
Part 3: Waste Segregation and Institutional Disposal
Once the chemical is quenched (or if you are disposing of dilute, post-reaction mixtures where the compound is already consumed), the waste must be segregated according to EPA guidelines for halogenated organic wastes[4].
Halogenated solvents cost significantly more to dispose of because they require specialized rotary kiln incineration. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and institutional environmental burden[5].
Table 2: Waste Compatibility & Segregation Matrix
| Waste Stream | Acceptable Contents | Incompatible Contents | Container Requirements |
| Halogenated Organic Waste | Quenched 2-(Bromomethyl)-3-methoxynaphthalene, DCM, Chloroform[5]. | Strong acids/bases, alkali metals, aqueous solutions[5]. | Polyethylene or safety metal cans; vapor-tight, labeled explicitly with all contents[6][8]. |
| Aqueous Hazardous Waste | Aqueous layers from the quenching process (containing NaBr and trace organics). | Bulk organic solvents, water-reactive substances[5]. | Vented caps if gas evolution is possible; pH adjusted to 5.5–9.5[5]. |
| Solid Hazardous Waste | Contaminated gloves, TLC plates, absorbent pads from spill cleanup[8]. | Free-flowing liquids. | Double-bagged or sealed in a dedicated solid waste drum[8]. |
Part 4: Emergency Spill Response Logistics
In the event of a localized spill of 2-(Bromomethyl)-3-methoxynaphthalene (whether as a solid powder or a concentrated solution):
-
Evacuate & Ventilate: Close lab doors and ensure the fume hood exhaust is running to clear lachrymatory vapors from the general workspace[8].
-
Containment: For liquid solutions, cover the spill with inert absorbent pads. For solid powder, carefully cover with damp paper towels to prevent dust aerosolization. Causality: Sweeping a dry lachrymator will generate airborne particulates, leading to severe respiratory irritation[9].
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it into a vapor-tight, sealable plastic container[8].
-
Decontamination: Wipe down the affected surface with a mild alkaline solution to neutralize residual traces, followed by a standard soap and water wash[6].
-
EHS Handoff: Label the container as "Hazardous Waste - Spill Cleanup: Contains 2-(Bromomethyl)-3-methoxynaphthalene" and request immediate removal by your Environmental Health and Safety (EHS) department[6][8].
Visualization: Disposal & Segregation Workflow
Below is the logical workflow mapping the lifecycle of this chemical from the benchtop to final EPA-compliant destruction.
Caption: Operational workflow for the safe quenching, segregation, and disposal of reactive brominated organics.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]
-
Title: Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste Source: wsu.edu URL:[Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL: [Link]
-
Title: MSDS of 1-(Bromomethyl)naphthalene-2-carbonyl chloride Source: capotchem.com URL:[Link]
-
Title: Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]
-
Title: UBC Chemistry Practical Safety Source: ubc.ca URL:[Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Bromomethyl)-3-methoxynaphthalene
A Senior Application Scientist's Guide to Mitigating Risk
As a key intermediate in organic synthesis, particularly within pharmaceutical research and development, 2-(Bromomethyl)-3-methoxynaphthalene and related brominated organic compounds are invaluable tools.[1] However, their utility is matched by significant health and safety hazards, including high reactivity, corrosivity, and toxicity.[1] This guide provides a detailed, experience-driven framework for the safe handling of 2-(Bromomethyl)-3-methoxynaphthalene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is non-negotiable for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific, comprehensive toxicological profile for 2-(Bromomethyl)-3-methoxynaphthalene is not widely available, the hazards can be reliably inferred from its chemical structure and the known properties of similar compounds, such as 2-(Bromomethyl)-naphthalene. The primary dangers stem from its nature as a corrosive and lachrymatory agent.[2][3]
-
Corrosivity: The compound is classified as corrosive, causing severe skin burns and serious eye damage upon contact.[2][3][4] This is due to its ability to react with and destroy living tissue. Ingestion can lead to severe burns of the gastrointestinal tract.[2][5]
-
Lachrymator: As a lachrymator, it causes an intense tearing effect, irritation, and can lead to chemical conjunctivitis and corneal damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation and chemical burns to the respiratory tract, potentially leading to sore throat, coughing, and delayed lung edema.[2]
-
Reactivity: Brominated organic compounds can be reactive, particularly with bases, strong oxidizing agents, alcohols, and amines.[1][2] It is also moisture-sensitive and corrosive to some metals like steel.[2][6]
Understanding these hazards is the foundation for selecting PPE. The goal is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure—dermal, ocular, and inhalation.
Core PPE Requirements: Your First Line of Defense
The mandatory PPE for handling 2-(Bromomethyl)-3-methoxynaphthalene is summarized in the table below. Never handle this chemical without every component properly in place.
| Protection Area | Required PPE | Specification / Standard | Causality & Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against dust and splashes.[7] A full face shield is required over the goggles to protect the entire face from splashes during transfers of the solid or its solutions.[8][9] This combination is critical due to the compound's severe corrosivity and lachrymatory effects.[2][3] |
| Hands | Double-Gloves: Nitrile or Neoprene | ASTM F739 or EN 374 | Double-gloving provides redundant protection against tears and permeation.[1] Nitrile or neoprene gloves offer good resistance to a range of organic compounds.[7][8] Always inspect gloves for any signs of degradation or puncture before use.[1] |
| Body | Flame-Resistant (FR) Lab Coat | NFPA 2112 | A fully-buttoned lab coat protects against incidental skin contact and contamination of personal clothing.[10] Flame-resistant material is an added precaution, as many organic reagents are flammable.[11] |
| Respiratory | NIOSH-approved Respirator | P100 (or EN 143 P3) Cartridge | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. This protects against inhaling the fine, corrosive particles which can cause severe respiratory damage.[2] |
| Feet | Closed-toe, Chemical-Resistant Shoes | ASTM F2413-18 | Protects feet from spills. Open-toed footwear is strictly prohibited in any laboratory setting.[10][11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely using 2-(Bromomethyl)-3-methoxynaphthalene, from preparation to disposal.
Step 1: Preparation and Pre-Handling Checks
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for 2-(Bromomethyl)-naphthalene to reinforce your understanding of the hazards.[8][12]
-
Verify Engineering Controls: Ensure you are working in a designated area with a certified chemical fume hood.[2][7] Confirm that the eyewash station and safety shower are unobstructed and have been recently tested.[2][8]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before handling the compound to minimize movement and potential for accidents.[12]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit for all items.[8]
Step 2: Handling and Experimental Use
-
Work Within a Fume Hood: All handling of 2-(Bromomethyl)-3-methoxynaphthalene, including weighing and transfers, must be conducted inside a chemical fume hood to contain dust and potential vapors.[7][10]
-
Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[2] Use techniques like gently scooping instead of pouring from a height.
-
Secondary Containment: When transporting the chemical within the lab, even in a sealed container, use a secondary container such as a bottle carrier or a tray to contain any potential spills.[1][12]
-
Controlled Reactions: When adding the reagent to a reaction, do so slowly and in a controlled manner. Be mindful of potential incompatibilities with other reagents.[2]
Step 3: Post-Handling, Decontamination, and Disposal
-
Decontamination: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical according to your lab's standard procedures.
-
Waste Segregation: All contaminated disposable items, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, dedicated hazardous solid waste container.[1] Any solutions containing the compound must be collected in a designated hazardous liquid waste container.[1]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out, followed by the face shield, goggles, and lab coat.[1]
-
Personal Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[10][13]
Emergency Response: Immediate Actions
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes at an eyewash station, holding the eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]
-
Spill: Evacuate the immediate area. For a small spill of solid material within a fume hood, carefully sweep it up and place it in a hazardous waste container. Do not add water. For larger spills or any spill outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety department immediately.[2][8]
Visual Workflow and Reference
The following diagram illustrates the logical flow of operations for safely handling 2-(Bromomethyl)-3-methoxynaphthalene.
Caption: A procedural flowchart outlining the critical safety steps from preparation to final hand washing.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Rutgers University. (n.d.). Bromine Standard Operating Procedure.
- Trade Reefer. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%.
- University of Cyprus, Department of Chemistry. (2024, April). LABORATORY HEALTH & SAFETY RULES.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-(Bromomethyl)naphthalene.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Bromomethyl 3-methoxyphenyl ketone.
- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-2-(bromomethyl)naphthalene.
- Antibodies. (n.d.). 2-(Bromomethyl)naphthalene Safety Data Sheet.
- Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)naphthalene 96%.
- TCI Chemicals. (n.d.). 2-Bromo-3-methoxynaphthalene.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-3-methoxynaphthalene.
- Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 1-Bromo-2-(bromomethyl)naphthalene.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Loba Chemie. (2023, August 2). SAFETY DATA SHEET - 2-METHOXYNAPHTHALENE EXTRA PURE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
